Product packaging for 4-Methylanisole-d7(Cat. No.:)

4-Methylanisole-d7

Cat. No.: B1460599
M. Wt: 129.21 g/mol
InChI Key: CHLICZRVGGXEOD-HRDWIZOWSA-N
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Description

4-Methoxy(toluene-d7) (CAS 1036431-36-3) is a stable, isotopically labeled aromatic compound with the molecular formula C₈H₃D₇O and a molecular weight of 129.21 g/mol . This reagent is specifically designed for use as a labeled internal standard in analytical chemistry, where its deuterated structure provides a reliable reference for the accurate quantification of its non-deuterated analog, 4-methoxytoluene, in complex mixtures using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The high isotopic enrichment (98% D) ensures minimal interference in analytical signals, which is crucial for obtaining precise and reliable data in environmental, pharmaceutical, and biochemical research . Beyond its role in quantification, the distinct isotopic signature of 4-Methoxy(toluene-d7) makes it an invaluable tool for tracking molecular transformations, thereby aiding in the study of metabolic pathways and reaction mechanisms in scientific investigations . To maintain stability and purity, this compound should be stored in a cool, dry, and well-ventilated area, ideally in a refrigerator at 2-8°C . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B1460599 4-Methylanisole-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLICZRVGGXEOD-HRDWIZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylanisole-d7 (also known as 4-methoxytoluene-d7) is the deuterated analog of 4-methylanisole. It is a stable, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) based methods.[1][2][3] Its structural similarity to the non-labeled analyte allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby enabling accurate quantification by correcting for matrix effects and variations in analytical procedures.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical applications, and a general experimental protocol for its use as an internal standard.

Chemical and Physical Properties

The physical and chemical properties of this compound are comparable to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of seven deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

PropertyValueReference
Chemical Formula C₈H₃D₇OInferred
Molecular Weight 129.22 g/mol Calculated
Exact Mass 129.1161 g/mol Calculated
Isotopic Purity Typically ≥98 atom % D[1][2][3]
Appearance Colorless liquid[6]
Boiling Point ~174 °C[7]
Density ~0.97 g/mL[7]

Note: Some properties are estimated based on the non-deuterated compound due to limited available data for the deuterated form.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process, starting with the deuteration of the precursor, p-cresol, followed by methylation.

Logical Synthesis Pathway

Synthesis p_cresol p-Cresol deuterated_p_cresol p-Cresol-d7 p_cresol->deuterated_p_cresol Deuteration product This compound deuterated_p_cresol->product Methylation methylating_agent Methylating Agent (e.g., Methyl iodide-d3) methylating_agent->product

A high-level overview of the synthesis of this compound.
Detailed Synthesis Methodology

Step 1: Deuteration of p-Cresol

The aromatic ring and the methyl group of p-cresol can be deuterated using various methods. One common approach involves acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like deuterated water (D₂O) or deuterated sulfuric acid (D₂SO₄).[8] The reaction is typically carried out under elevated temperatures to facilitate the exchange of all seven exchangeable protons.

Step 2: Methylation of Deuterated p-Cresol

The resulting deuterated p-cresol is then methylated to yield this compound. A common laboratory-scale method for this is the Williamson ether synthesis, where the deuterated p-cresol is first deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent. To achieve the d7 labeling, a deuterated methylating agent such as methyl iodide-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄) would be used.[9][10][11]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 4-methylanisole and structurally related volatile organic compounds (VOCs) in various matrices, including environmental, food, and biological samples.[4][6][7][12][13]

Use as an Internal Standard in GC-MS Analysis

The addition of a known amount of this compound to a sample prior to analysis allows for the correction of analyte loss during sample preparation and variations in instrument response. The quantification is based on the ratio of the MS signal of the analyte to that of the internal standard.

General Experimental Protocol for Quantification of 4-Methylanisole in a Liquid Matrix

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of 4-methylanisole in a liquid sample (e.g., water, plasma) by GC-MS.

1. Preparation of Standard Solutions:

  • Primary Stock Solution of 4-Methylanisole: Prepare a stock solution of non-deuterated 4-methylanisole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Primary Stock Solution of this compound: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the 4-methylanisole stock solution and a constant concentration of the this compound internal standard solution. A typical internal standard concentration might be in the range of 10-100 ng/mL.

2. Sample Preparation:

  • To a known volume of the sample, add a precise volume of the this compound internal standard working solution.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix. For example, in LLE, an organic solvent like dichloromethane or a mixture of hexane and acetone can be used.

  • Concentrate the extract to a final volume suitable for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor the molecular ion of 4-methylanisole (m/z 122) and at least one characteristic fragment ion (e.g., m/z 107, 91, 77).[14][15]

      • Monitor the molecular ion of this compound (m/z 129) and a characteristic fragment ion.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of 4-methylanisole to the peak area of this compound against the concentration of 4-methylanisole in the calibration standards.

  • Determine the concentration of 4-methylanisole in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Experimental Workflow Diagram

Workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS This compound (Internal Standard) IS->Spiked_Sample Spiked_Standards Spiked Standards IS->Spiked_Standards Standards Calibration Standards Standards->Spiked_Standards Extraction Liquid-Liquid or Solid-Phase Extraction Spiked_Sample->Extraction Spiked_Standards->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Peak Integration and Ratio Calculation GCMS->Data Calibration Calibration Curve Generation Data->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification

A typical workflow for quantitative analysis using an internal standard.

Spectroscopic Data

Due to the proprietary nature of specific analytical standard data, publicly available NMR and mass spectra for this compound are limited. However, the expected spectral characteristics can be inferred from the structure and comparison with the non-deuterated analog.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons and the methyl protons would be absent or significantly reduced to very small residual peaks, depending on the isotopic purity. The spectrum would be dominated by the solvent signal and any non-deuterated impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would be very similar to that of 4-methylanisole. The chemical shifts of the carbon atoms would be largely unaffected by the deuterium substitution. However, the signals for the deuterated carbons would appear as multiplets due to C-D coupling and would have a lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Mass Spectrometry

The mass spectrum of this compound is critical for its use as an internal standard. The molecular ion peak would be observed at m/z 129. The fragmentation pattern would be similar to that of 4-methylanisole, but the fragment ions containing deuterium atoms would have correspondingly higher m/z values. For example, the loss of a methyl group (-CH₃) from 4-methylanisole gives a fragment at m/z 107. In this compound, the loss of a deuterated methyl group (-CD₃) would result in a fragment at m/z 111.

Conclusion

This compound is an essential tool for researchers and analytical chemists requiring accurate quantification of 4-methylanisole and related compounds. Its properties as a stable, isotopically labeled internal standard make it invaluable for overcoming challenges associated with complex sample matrices and analytical variability. This guide provides a foundational understanding of its properties, synthesis, and application, enabling professionals in drug development and other scientific fields to effectively utilize this important analytical standard.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Methylanisole-d7, a deuterated analog of 4-methylanisole. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for mechanistic studies, as internal standards in quantitative analysis, or to investigate kinetic isotope effects.

Structure and Properties of this compound

This compound is a stable isotope-labeled version of 4-methylanisole (also known as p-methoxytoluene) where seven hydrogen atoms have been replaced by deuterium. The deuteration occurs on the aromatic ring and the methyl group.

The IUPAC name for this compound is 1-methoxy-4-(trideuteriomethyl)benzene-2,3,5,6-d4 .

Chemical Structure:

Chemical structure of this compound

Caption: The chemical structure of this compound, indicating the positions of the seven deuterium atoms.

Physicochemical Properties:

The properties of this compound are similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Property4-MethylanisoleThis compound (Predicted)
Molecular Formula C₈H₁₀OC₈H₃D₇O
Molecular Weight 122.16 g/mol 129.20 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 174 °C~174 °C
Density 0.969 g/mL~0.998 g/mL
CAS Number 104-93-8Not available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra for the d7 analog are not widely published, the expected spectra can be inferred from the known data of 4-methylanisole.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is significantly simplified compared to the non-deuterated form. The signals corresponding to the aromatic protons and the methyl protons would be absent. The only expected signal would be a singlet for the methoxy group protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound would show signals for all eight carbon atoms. The signals for the deuterated carbons would exhibit coupling to deuterium, resulting in multiplets.

Mass Spectrometry:

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 129, corresponding to its increased molecular weight due to the seven deuterium atoms.

Table of Spectroscopic Data for 4-Methylanisole:

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
-OCH₃3.79s
-CH₃2.32s
Aromatic-H7.11d
Aromatic-H6.83d
¹³C NMR
C-OCH₃158.7
C-CH₃130.1
Aromatic CH129.8
Aromatic CH113.7
-OCH₃55.2
-CH₃20.5

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of the corresponding deuterated precursor, p-cresol-d7. p-Cresol-d7, with deuteration on the aromatic ring and the methyl group, is commercially available. The methylation of the hydroxyl group of p-cresol-d7 yields this compound.

A common method for the methylation of phenols is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. An alternative, greener approach utilizes dimethyl carbonate.

Proposed Synthesis Pathway:

SynthesisWorkflow p_cresol_d7 p-Cresol-d7 reaction Methylation p_cresol_d7->reaction methylating_agent Dimethyl Carbonate methylating_agent->reaction base Potassium Carbonate base->reaction product This compound reaction->product

Caption: Proposed synthesis workflow for this compound from p-cresol-d7.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of non-deuterated 4-methylanisole.

Materials:

  • p-Cresol-d7 (1 equivalent)

  • Dimethyl carbonate (DMC) (1.5 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol-d7 and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add dimethyl carbonate to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Table of Reaction Parameters:

ParameterValue
Reactants p-Cresol-d7, Dimethyl Carbonate
Base Potassium Carbonate
Solvent N,N-Dimethylformamide
Temperature 100-110 °C
Reaction Time 4-6 hours
Workup Liquid-liquid extraction
Purification Column chromatography

Applications

This compound is a valuable tool in various scientific disciplines:

  • Mass Spectrometry: It serves as an excellent internal standard for the quantification of 4-methylanisole in biological and environmental samples due to its similar chemical behavior and distinct mass.

  • Metabolism Studies: In drug metabolism and pharmacokinetic (DMPK) studies, it can be used to trace the metabolic fate of 4-methylanisole and its derivatives.

  • NMR Spectroscopy: It can be used as a non-interfering solvent or internal standard in certain NMR applications.

  • Mechanistic Studies: The deuterium substitution allows for the investigation of kinetic isotope effects in chemical reactions involving the C-H bonds that have been deuterated.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. It is a combustible liquid and may cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a crucial isotopically labeled compound for advanced research in chemistry, biology, and environmental science. Its synthesis from commercially available deuterated precursors is straightforward, enabling its use in a wide range of applications, particularly in quantitative analysis and mechanistic studies. This guide provides the foundational knowledge for its synthesis, characterization, and application.

A Technical Guide to the Physical Properties of Deuterated 4-Methylanisole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 4-methylanisole. Due to the limited availability of experimentally determined data for the deuterated isotopologues, this document presents the known properties of non-deuterated 4-methylanisole as a baseline, discusses the theoretical impact of deuterium substitution on these properties, and outlines experimental protocols for their synthesis and characterization.

Introduction to Deuterated 4-Methylanisole

4-Methylanisole, also known as p-methoxytoluene, is an organic compound with applications in perfumery, flavoring, and as an intermediate in organic synthesis.[1][2] Deuterated versions of 4-methylanisole are of significant interest in various research fields, particularly in mechanistic studies and drug development. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of molecules, a phenomenon known as the kinetic isotope effect.[3] This effect stems from the mass difference between hydrogen and deuterium, which influences the vibrational frequencies of chemical bonds and can lead to slower reaction rates at the site of deuteration.[4]

Physical Properties

While extensive data exists for the physical properties of 4-methylanisole, specific experimental values for its deuterated analogs are not widely reported in the scientific literature. The following tables summarize the known data for the non-deuterated compound and provide available information and expected trends for its deuterated forms.

Table 1: Physical Properties of 4-Methylanisole (Non-Deuterated)

PropertyValueReferences
Molecular Formula C₈H₁₀O[5]
Molecular Weight 122.16 g/mol [6]
Appearance Clear, colorless to light yellow liquid[7][8]
Odor Strong floral odor[6]
Density 0.969 g/mL at 25 °C[5][6][9]
Boiling Point 174-176 °C[2][5][10]
Melting Point -32 °C[6][10]
Refractive Index (n20/D) 1.5100 - 1.5130[7][11]
Solubility Insoluble in water; soluble in ether, ethanol, and chloroform.[6]

Table 2: Physical Properties of Deuterated 4-Methylanisole Isotopologues

Property4-Methylanisole-d₃ (methoxy-d₃)4-Methylanisole-d₄ (ring-d₄)4-Methylanisole-d₇ (methyl-d₃, ring-d₄)
Molecular Formula C₈H₇D₃OC₈H₆D₄OC₈H₃D₇O
Molecular Weight 125.18 g/mol 126.19 g/mol 129.21 g/mol [12]
CAS Number 14202-49-4350818-57-41036431-36-3[12]
Density Not experimentally determinedNot experimentally determinedNot experimentally determined
Expected Trend Slight increase vs. non-deuteratedSlight increase vs. non-deuteratedNoticeable increase vs. non-deuterated
Boiling Point Not experimentally determinedNot experimentally determinedNot experimentally determined
Expected Trend Slight increase vs. non-deuteratedSlight increase vs. non-deuteratedSlight increase vs. non-deuterated
Melting Point Not experimentally determinedNot experimentally determinedNot experimentally determined
Expected Trend Minimal change expectedMinimal change expectedMinimal change expected
Refractive Index Not experimentally determinedNot experimentally determinedNot experimentally determined
Expected Trend Minimal change expectedMinimal change expectedMinimal change expected

Note on Expected Trends: The substitution of hydrogen with deuterium increases the molecular mass, which generally leads to stronger intermolecular forces (van der Waals forces). This is expected to cause a slight increase in density and boiling point. The effect on melting point and refractive index is generally minimal.

Experimental Protocols

Synthesis of Deuterated 4-Methylanisole

The synthesis of deuterated 4-methylanisole can be adapted from the standard synthesis of 4-methylanisole, which typically involves the methylation of p-cresol.[9][13] To introduce deuterium, either a deuterated starting material or a deuterated reagent can be used.

Example Protocol for the Synthesis of 4-(Trideuteriomethyl)anisole (4-methyl-d₃-anisole):

This protocol is a modification of the known synthesis of 4-methylanisole.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide.

  • Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

  • Addition of Deuterated Reagent: Introduce a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄) (1.1 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted p-cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-(trideuteriomethyl)anisole.

Measurement of Physical Properties

Standard laboratory techniques can be employed to determine the physical properties of the synthesized deuterated 4-methylanisole.

  • Density: Measured using a pycnometer or a digital density meter.

  • Boiling Point: Determined by distillation at atmospheric or reduced pressure.

  • Melting Point: For solid compounds, a standard melting point apparatus can be used. Since 4-methylanisole has a low melting point, this would be performed at sub-ambient temperatures.

  • Refractive Index: Measured using a refractometer, typically at 20 °C with the sodium D-line (589 nm).

  • Structural Confirmation: The success of the deuteration and the purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[14]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to deuterated 4-methylanisole.

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start p-Cresol Base Add Base (e.g., K2CO3) Start->Base DeuteratedReagent Add Deuterated Methylating Agent (e.g., CD3I) Base->DeuteratedReagent Reaction Reflux DeuteratedReagent->Reaction Workup Workup and Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Deuterated 4-Methylanisole Purification->Product NMR NMR Spectroscopy (1H, 2H, 13C) Product->NMR MS Mass Spectrometry Product->MS PhysicalProperties Measure Physical Properties (Density, BP, RI) NMR->PhysicalProperties MS->PhysicalProperties FinalData Final Characterized Product PhysicalProperties->FinalData

Caption: Synthesis and Characterization Workflow for Deuterated 4-Methylanisole.

KIE_Metabolism Impact of Deuteration on Drug Metabolism cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug Drug_H Drug with C-H bond Metabolism_H Metabolic Oxidation (e.g., by P450 enzymes) Drug_H->Metabolism_H kH (fast) Metabolite_H Metabolite Metabolism_H->Metabolite_H Drug_D Drug with C-D bond Metabolism_D Metabolic Oxidation (e.g., by P450 enzymes) Drug_D->Metabolism_D kD (slower due to KIE) Metabolite_D Metabolite Metabolism_D->Metabolite_D Outcome Slower metabolism, potentially improved pharmacokinetic profile Metabolism_D->Outcome

Caption: Conceptual Diagram of the Kinetic Isotope Effect on Drug Metabolism.

References

A Technical Guide to 4-Methylanisole-d7: Properties, Metabolism, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylanisole-d7, a deuterated analog of 4-Methylanisole. This document summarizes its key physicochemical properties, explores the metabolic pathways of its non-deuterated counterpart, and outlines relevant experimental methodologies. This guide is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of 4-Methylanisole, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a useful tool in various analytical and research applications, particularly as an internal standard for quantitative mass spectrometry-based assays.

PropertyValue
CAS Number 1036431-36-3
Molecular Formula C₈H₃D₇O
Molecular Weight 129.21 g/mol

Metabolism of 4-Methylanisole

While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of the non-deuterated parent compound, 4-Methylanisole, has been investigated. These studies provide a strong predictive framework for the biotransformation of its deuterated analog. The metabolism of 4-Methylanisole primarily occurs in the liver and involves several key enzymatic reactions.

In vivo studies in rats and rabbits have identified several major metabolites. The metabolic processes are primarily oxidative and involve hydroxylation and O-demethylation, mediated by liver microsomes. A notable metabolic phenomenon observed is the "NIH shift," which involves an intramolecular migration of a substituent during aromatic hydroxylation.

The primary metabolites of 4-Methylanisole include:

  • p-Cresol

  • Anisic acid

  • 2-Methoxy-5-methylphenol

  • 5-Methoxy-2-methylphenol

4-Methylanisole 4-Methylanisole Liver Microsomes (CYP450) Liver Microsomes (CYP450) 4-Methylanisole->Liver Microsomes (CYP450) p-Cresol p-Cresol Anisic acid Anisic acid 2-Methoxy-5-methylphenol 2-Methoxy-5-methylphenol 5-Methoxy-2-methylphenol 5-Methoxy-2-methylphenol Liver Microsomes (CYP450)->p-Cresol O-demethylation Liver Microsomes (CYP450)->Anisic acid Oxidation Liver Microsomes (CYP450)->2-Methoxy-5-methylphenol Aromatic Hydroxylation Liver Microsomes (CYP450)->5-Methoxy-2-methylphenol Aromatic Hydroxylation (NIH Shift)

Metabolic pathway of 4-Methylanisole.

Experimental Protocols: Toxicokinetic Studies

The deuterated form, this compound, is an ideal internal standard for quantitative analysis of 4-Methylanisole in biological matrices during toxicokinetic studies. Below is a generalized experimental protocol that can be adapted for such studies.

Objective: To determine the pharmacokinetic profile of 4-Methylanisole in a model organism (e.g., rat) following administration.

Materials:

  • 4-Methylanisole (test substance)

  • This compound (internal standard)

  • Biological matrix (e.g., plasma, urine)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Dosing: Administer a known dose of 4-Methylanisole to the test subjects.

  • Sample Collection: Collect biological samples (e.g., blood, urine) at predetermined time points. Process blood to obtain plasma.

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of this compound solution as an internal standard.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent.

    • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

  • Instrumental Analysis:

    • Inject the prepared sample into the GC-MS or LC-MS system.

    • Develop a chromatographic method to separate 4-Methylanisole and this compound from other matrix components.

    • Utilize the mass spectrometer to detect and quantify the parent compound and the internal standard based on their specific mass-to-charge ratios.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of 4-Methylanisole and a fixed concentration of this compound.

    • Determine the concentration of 4-Methylanisole in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Plot the concentration-time data to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC/LC-MS Analysis GC/LC-MS Analysis Reconstitution->GC/LC-MS Analysis Data Processing Data Processing GC/LC-MS Analysis->Data Processing

Workflow for a typical toxicokinetic study.

The deuterium switch: An in-depth guide to the common uses of deuterated aromatic compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated aromatic compounds, molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development, analytical chemistry, and materials science. This technical guide explores the core applications of these compounds, offering insights into their synthesis, mechanism of action, and practical implementation in various scientific disciplines. The strategic substitution of hydrogen with deuterium, often referred to as "deuteration," can significantly alter the physicochemical properties of a molecule, leading to improved therapeutic profiles for drugs, enhanced analytical sensitivity, and more robust technological applications.

Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect

The most prominent application of deuterated aromatic compounds lies in the field of medicinal chemistry, where they are leveraged to improve the pharmacokinetic and toxicological profiles of drugs.[1] This strategy, often termed the "deuterium switch," capitalizes on the kinetic isotope effect (KIE).[2]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, proceed more slowly when a C-D bond is present at the metabolic site.[1][2] This slowing of metabolism can lead to several therapeutic advantages:

  • Improved Metabolic Stability and Prolonged Half-Life: By retarding metabolic breakdown, deuteration can increase a drug's half-life in the body.[][4] This allows for less frequent dosing, which can improve patient compliance and provide more consistent therapeutic drug levels.[]

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts.[5] By slowing down these metabolic pathways, deuteration can reduce the generation of such harmful metabolites, thereby improving the drug's safety profile.[5]

  • Enhanced Bioavailability: A slower rate of first-pass metabolism can lead to a higher proportion of the administered drug reaching systemic circulation, thus enhancing its bioavailability.[]

  • Altered Metabolic Pathways: Deuteration can shift the metabolic pathway of a drug, favoring the formation of more desirable or less harmful metabolites.[]

A notable example of a commercially successful deuterated drug is Austedo® (deutetrabenazine), an FDA-approved treatment for chorea associated with Huntington's disease and tardive dyskinesia.[6] Deutetrabenazine is a deuterated version of tetrabenazine, where the two methoxy groups are replaced with trideuteromethoxy groups. This modification significantly slows down the metabolism of the drug, leading to a more favorable pharmacokinetic profile and improved tolerability compared to its non-deuterated counterpart.[6]

Quantitative Impact of Deuteration on Pharmacokinetics

The following table summarizes the impact of deuteration on the pharmacokinetic parameters of select drugs.

Drug CandidateDeuteration SiteFold Increase in Half-life (t½)Fold Decrease in Clearance (CL)Reference
Tetrabenazine Methoxy groups~2-3~2-3[6]
Ivacaftor Multiple sites~1.5-2~1.5-2[6]
Ruxolitinib Multiple sites~1.8~1.7[6]

Note: The values presented are approximate and can vary depending on the specific study and patient population.

Experimental Protocol: In Vitro Metabolic Stability Assay

A common experiment to assess the metabolic stability of a deuterated compound is the in vitro microsomal stability assay.

Objective: To determine the rate of metabolism of a deuterated compound compared to its non-deuterated analog in the presence of liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (deuterated or non-deuterated) to the pre-incubated mixture to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caption: Workflow for an in vitro metabolic stability assay.

Internal Standards in Quantitative Mass Spectrometry

Deuterated aromatic compounds are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer.[8][9]

Deuterated compounds are considered the "gold standard" for internal standards because:

  • Co-elution with Analyte: They have nearly identical chromatographic retention times to their non-deuterated counterparts, meaning they elute from the chromatography column at the same time.[8] This helps to compensate for variations in chromatographic performance.

  • Similar Ionization Efficiency: They exhibit similar ionization behavior in the mass spectrometer's ion source, correcting for matrix effects that can suppress or enhance the analyte's signal.[8]

  • Correction for Sample Preparation Variability: Since the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same potential for loss during extraction, handling, and injection, thus providing a reliable means of correcting for these variations.[9][10]

Experimental Protocol: Quantitative Bioanalysis using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a drug in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard.

Materials:

  • Biological matrix samples (e.g., plasma)

  • Analyte of interest

  • Deuterated internal standard

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • LC-MS/MS system

Procedure:

  • Sample Spiking: Add a known amount of the deuterated internal standard to all samples, including calibration standards, quality controls, and unknown samples.

  • Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

  • Solvent Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Processing: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

  • Quantification: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

BioanalysisWorkflow Start Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Start->Spike Extract Sample Extraction (LLE or SPE) Spike->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data_Proc Data Processing (Peak Area Ratio) LCMS->Data_Proc Quantify Quantification (Calibration Curve) Data_Proc->Quantify Result Analyte Concentration Quantify->Result

Caption: Quantitative bioanalysis workflow using a deuterated internal standard.

Mechanistic Studies and Tracer Applications

The distinct mass of deuterium allows it to be used as a stable isotopic tracer to elucidate reaction mechanisms and study metabolic pathways.[11][12] By selectively labeling a molecule with deuterium at a specific position, researchers can track the fate of that position through a chemical reaction or a biological process.[11] This is invaluable for:

  • Understanding Reaction Mechanisms: Determining whether a specific C-H bond is broken in the rate-determining step of a reaction.[2]

  • Elucidating Metabolic Pathways: Tracking the biotransformation of a drug and identifying its metabolites.[11]

  • Investigating Biosynthetic Routes: Following the incorporation of labeled precursors into natural products.[12]

Applications in NMR Spectroscopy

Deuterated aromatic compounds, particularly deuterated solvents, are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14] The primary reasons for their use are:

  • Avoiding Solvent Interference: In ¹H NMR, the large signal from a protonated solvent would overwhelm the signals from the analyte.[15] Since the deuterium nucleus resonates at a different frequency, deuterated solvents are "invisible" in ¹H NMR spectra.[14]

  • Field/Frequency Locking: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and improving the resolution of the spectra.[15][16]

  • Reference for Chemical Shift: The residual proton signal in a deuterated solvent can be used as a secondary reference for the chemical shift scale.[14]

Commonly used deuterated aromatic solvents in NMR include benzene-d₆ and toluene-d₈.[15]

Advanced Materials: Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, deuterated aromatic compounds are being explored to enhance the performance and longevity of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[17][18] The degradation of organic materials in OLEDs is a major factor limiting their lifespan. By replacing C-H bonds with stronger C-D bonds in the organic molecules, the stability of these materials against degradation can be improved, leading to longer-lasting and more efficient OLED displays.[19][20] Research has shown that deuteration of the organic layers in OLEDs can significantly increase their operational lifetime.[19]

Conclusion

The applications of deuterated aromatic compounds are diverse and impactful, spanning from the development of safer and more effective drugs to the enhancement of analytical techniques and the creation of more durable electronic materials. The ability to strategically modify the properties of a molecule by simply replacing hydrogen with deuterium provides researchers and scientists with a powerful tool for innovation. As synthetic methodologies for deuteration continue to advance, the utilization of these unique compounds is expected to expand further into new and exciting areas of scientific research and technological development.

References

4-Methylanisole-d7: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 4-Methylanisole. It is important to note that while the isotopic substitution of hydrogen with deuterium in 4-Methylanisole-d7 is expected to have a minimal effect on most of these properties, slight variations may exist.

Physical and Chemical Properties Value Reference
Molecular FormulaC8H10O[1][2][3]
Molecular Weight122.16 g/mol [1][3][4]
Boiling Point174-176 °C[1][2][5]
Melting Point-32 °C[1][4]
Flash Point53 - 60 °C (closed cup)[1][2][3][4]
Density0.960 - 0.969 g/cm³[2][3][4]
Vapor Pressure1.14 - 1.7 mmHg @ 25°C[1][3][4]
Water SolubilitySlightly soluble (0.559 g/L at 20 °C)[1][2]
Refractive Index1.494 - 1.5124[1][2][4]
Autoignition Temperature485 °C / 905 °F[3]
Toxicological Data Value Species Route Reference
LD50 (Lethal Dose, 50%)1920 mg/kgRatOral[1][2]
LD50 (Lethal Dose, 50%)> 4850 mg/kgRabbitDermal[2]
LD (Lethal Dose)> 500 mg/kgMouseIntraperitoneal[1]
LC50 (Lethal Concentration, 50%)> 6.1 mg/L (4 h)RatInhalation[2]
Hazard Identification Classification Reference
FlammabilityFlammable liquid and vapor (Category 3)[2][6]
Acute ToxicityHarmful if swallowed (Category 4)[2][6]
Skin Corrosion/IrritationCauses skin irritation (Category 2)[2][6]
Reproductive ToxicitySuspected of damaging fertility or the unborn child (Category 2)[6]
Aquatic HazardHarmful to aquatic life with long lasting effects (Category 3)[6]

Experimental Protocols and Handling

Given the hazards associated with 4-Methylanisole, and the special considerations for deuterated compounds, the following protocols should be strictly adhered to.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is required.[2][7]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator.[8]

Safe Handling and Storage Workflow

The following diagram outlines the general workflow for the safe handling and storage of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receiving Receive Compound Inspect Inspect Container for Damage Receiving->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources [3, 4] Inspect->Store DonPPE Don Appropriate PPE [3] Store->DonPPE Retrieve for Use WorkArea Work in a Ventilated Area (e.g., Fume Hood) [3] DonPPE->WorkArea Dispense Dispense Required Amount WorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Waste Collect Waste in a Labeled, Sealed Container [3] Experiment->Waste Generate Waste Dispose Dispose of Waste According to Institutional and Local Regulations [3] Waste->Dispose

General workflow for handling this compound.
Specific Handling Considerations for Deuterated Compounds

Deuterated compounds require special handling to maintain their isotopic purity.[9]

  • Protection from Moisture: this compound is likely hygroscopic. Store in a tightly sealed container, potentially in a desiccator, to prevent H-D exchange with atmospheric moisture.[9]

  • Inert Atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination.[9]

  • Solvent Choice: Use anhydrous deuterated solvents for analysis (e.g., NMR) to avoid isotopic dilution.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

Spill and Fire Response
  • Spill: In case of a spill, remove all ignition sources.[7][10] Ventilate the area. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10]

  • Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8] Water may be ineffective.[8] Vapors are flammable and may form explosive mixtures with air.[8][10]

Signaling Pathways and Logical Relationships

The primary safety concern with this compound is its chemical reactivity and toxicity, rather than its involvement in specific biological signaling pathways in a research context. The logical relationship for ensuring safety follows a standard hierarchy of controls.

cluster_controls Hierarchy of Safety Controls Elimination Elimination/Substitution (Is a safer alternative available?) Engineering Engineering Controls (e.g., Fume Hood) [3] Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) [3] Administrative->PPE

References

In-Depth Technical Guide to 4-Methylanisole-d7: Purity and Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purity analysis, and isotopic enrichment determination of 4-Methylanisole-d7. This deuterated analog of 4-methylanisole is a valuable internal standard for mass spectrometry-based quantitative analysis in various stages of drug development and metabolism studies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the methylation of deuterated p-cresol (p-cresol-d7). This reaction, a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group of p-cresol-d7 to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

A plausible synthetic pathway involves the use of a deuterated precursor, p-cresol-d7, which is commercially available. The methylation is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Reaction:

p-Cresol-d7 + CH₃I (or (CH₃)₂SO₄) + K₂CO₃ → this compound + KI (or K(CH₃)SO₄) + KHCO₃

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow p_cresol_d7 p-Cresol-d7 phenoxide Potassium p-cresol-d7 phenoxide reaction Williamson Ether Synthesis p_cresol_d7->reaction base Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) base->reaction methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification final_product This compound purification->final_product GCMS_Workflow sample_prep Sample Preparation (Dilution in a suitable solvent, e.g., Dichloromethane) injection Injection into GC sample_prep->injection separation Separation on GC Column injection->separation detection Detection by Mass Spectrometer separation->detection analysis Data Analysis (Peak Integration and Purity Calculation) detection->analysis report Purity Report analysis->report NMR_Workflow sample_prep Sample Preparation (Dissolution in a suitable NMR solvent, e.g., CDCl₃) nmr_acquisition ¹H and/or ²H NMR Spectra Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration data_processing->integration calculation Isotopic Enrichment Calculation integration->calculation report Enrichment Report calculation->report

A Technical Guide to Commercial Sourcing and Application of 4-Methylanisole-d7 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Methylanisole-d7, a deuterated analog of 4-methylanisole, serves as a critical internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based assays. Its use is prevalent in pharmaceutical research and development, environmental analysis, and metabolomics, where precise quantification of the non-labeled counterpart is essential. This technical guide provides an in-depth overview of commercial suppliers of this compound, their product specifications, and a detailed experimental protocol for its application as an internal standard.

Commercial Suppliers and Product Specifications

The commercial availability of this compound and its isomers is crucial for researchers requiring high-purity, well-characterized standards. Several reputable suppliers offer this compound with varying specifications. Below is a comparative summary of the key quantitative data from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical PurityAvailable Quantities
C/D/N Isotopes 4-Methoxy(toluene-d7)1036431-36-3C₈H₃D₇O98 atom % D-0.5 g, 1 g
4-Methoxy-d3-toluene-2,3,5,6-d41219798-94-3C₈H₃D₇O99 atom % D-0.5 g, 1 g
Sigma-Aldrich (Merck) 4-Methylanisole-2,3,5,6-d₄-C₈H₆D₄O98 atom % D-Contact for availability
Invivochem This compound (4-Methoxytoluene-d7)1036431-36-3C₈H₃D₇O-≥98%500 mg, 1 g
MedChemExpress This compound1036431-36-3C₈H₃D₇O--Contact for availability

Key Physicochemical Properties

PropertyValue
Molecular Weight 129.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~174 °C (for non-deuterated)
Density ~0.969 g/mL at 25 °C (for non-deuterated)

Experimental Protocol: Quantification of 4-Methylanisole in a Biological Matrix using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 4-methylanisole in a biological sample (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

  • 4-Methylanisole (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Biological matrix (e.g., blank plasma)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Standard Solutions:

  • Primary Stock Solution of 4-Methylanisole (1 mg/mL): Accurately weigh 10 mg of 4-methylanisole and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-methylanisole by serial dilution of the primary stock solution with methanol to achieve a concentration range that covers the expected sample concentrations.

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological sample (or calibration standard or quality control sample), add 10 µL of the internal standard working solution (10 µg/mL this compound).

  • Vortex mix for 30 seconds.

  • Add 500 µL of hexane.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers).

      • This compound: m/z 129 (quantifier), 110, 91 (qualifiers).

5. Data Analysis and Quantification:

  • Integrate the peak areas for the quantifier ions of 4-methylanisole (m/z 122) and this compound (m/z 129).

  • Calculate the peak area ratio of 4-methylanisole to this compound for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the 4-methylanisole standards.

  • Determine the concentration of 4-methylanisole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike IS into Sample/Standards Sample->Spike IS This compound (Internal Standard) IS->Spike Standards 4-Methylanisole (Calibration Standards) Standards->Spike LLE Liquid-Liquid Extraction Spike->LLE Dry Drying of Extract LLE->Dry GCMS GC-MS Analysis Dry->GCMS Data Data Acquisition (SIM) GCMS->Data Integration Peak Area Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Concentration Determine Sample Concentration Curve->Concentration

Caption: Experimental workflow for quantitative analysis.

Signaling_Pathway cluster_ms Mass Spectrometer cluster_detector Detector Analyte 4-Methylanisole Analyte_Ion [M]+• m/z 122 Analyte->Analyte_Ion Ionization IS This compound IS_Ion [M-d7]+• m/z 129 IS->IS_Ion Ionization Analyte_Signal Signal for m/z 122 Analyte_Ion->Analyte_Signal IS_Signal Signal for m/z 129 IS_Ion->IS_Signal Ratio Peak Area Ratio (Signal 122 / Signal 129) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Quantification Ratio->Quantification

Caption: Principle of isotopic dilution mass spectrometry.

An In-depth Technical Guide to the Health and Safety of 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylanisole, also known as 1-methoxy-4-methylbenzene or p-cresyl methyl ether, is an aromatic organic compound.[1][2][3] It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[3][4] This compound is utilized in the fragrance and flavor industries and serves as a building block in the synthesis of various pharmaceuticals.[5] Given its use in research and development, a thorough understanding of its health and safety profile is essential for professionals handling this chemical.

Hazard Identification

4-Methylanisole is classified as a hazardous substance.[1][2][6] The primary hazards associated with this chemical are:

  • Flammability: It is a flammable liquid and vapor.[1][2][7][8][9] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6][10]

  • Health Hazards:

    • Harmful if swallowed.[1][2][6][7][8]

    • Causes skin irritation.[1][2][6][7][8][11]

    • May cause eye irritation.[6][10]

    • Suspected of damaging fertility or the unborn child.[2][7]

    • May cause respiratory tract irritation.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-methylanisole.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀O[3][4][5]
Molecular Weight122.16 g/mol [4][5][9]
AppearanceColorless liquid[3][4][5][6]
OdorStrong floral note[4][6]
Boiling Point174 °C to 176 °C[4][5][11]
Melting Point-32 °C[4][11]
Flash Point53 °C to 60 °C[4][7]
Density0.960 to 0.969 g/cm³[4][5][6]
Vapor Pressure1.14 to 1.7 mmHg at 25°C[4]
Vapor Density>1 (air=1)[6]
Water SolubilitySlightly soluble (670 mg/L at 25°C)[6]
log Kow2.59 to 2.66[4]
Autoignition Temperature485 °C / 905 °F
Refractive Index1.510 to 1.5124 at 20°C[4][5]

Table 2: Toxicological Data

TestSpeciesRouteValueSource
LD50RatOral1920 mg/kg[6][7]
LD50RabbitDermal> 4,850 mg/kg[7][11]
LC50RatInhalation> 6.1 mg/L (4 h)[7][11]
Skin IrritationRabbitDermalModerate irritation (500 mg/24h)[6]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of 4-methylanisole are not provided in the search results. However, the results do reference standardized testing guidelines, the general methodologies of which are described below.

  • OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline outlines a procedure to assess the toxicity of a substance when applied to the skin. A single dose of the substance is applied to the shaved skin of several experimental animals (typically rabbits).[7][11] The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then determined.

  • OECD Test Guideline 403 (Acute Inhalation Toxicity): This test evaluates the toxicity of a substance upon inhalation.[7][11] Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for signs of toxicity and mortality over a subsequent period. The LC50, the concentration estimated to be lethal to 50% of the animals, is calculated.

  • OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[11] A small amount of the substance is applied to a patch of skin on a single animal (often a rabbit). The treated skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals after application.

  • Standard Draize Test: This is a method to assess the irritation potential of a substance on the skin or eyes of a conscious animal (typically a rabbit). For skin irritation, the substance is applied to a shaved patch of skin and observed for reactions. For eye irritation, the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are then evaluated for redness, swelling, and discharge.

Visualizations

G cluster_spill Chemical Spill Response Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Personnel evacuate->alert assess Assess the Spill (Size, Hazards) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Use spark-proof tools) contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Workflow for handling a chemical spill.

G cluster_first_aid First Aid Procedures exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water (15 minutes) eye_contact->flush_eyes rinse_mouth Rinse Mouth (Do NOT induce vomiting) ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: General first-aid procedures for exposure.

G cluster_exposure Exposure Routes and Health Effects inhalation Inhalation resp_irritation Respiratory Tract Irritation inhalation->resp_irritation systemic Systemic Effects (Suspected Reproductive Toxicity) inhalation->systemic dermal Dermal Contact skin_irritation Skin Irritation (Redness, Swelling) dermal->skin_irritation dermal->systemic oral Oral Ingestion harmful Harmful (Nausea, Vomiting) oral->harmful oral->systemic eye Eye Contact eye_irritation Eye Irritation eye->eye_irritation

Caption: Relationship between exposure routes and potential health effects.

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors.[6][8]

  • Use in a well-ventilated area.[6][7][8][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][10][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7][9][10][11]

  • Use spark-proof tools and explosion-proof equipment.[1][6][10]

  • Ground and bond containers when transferring material to prevent static discharge.[9][10]

  • Do not eat, drink, or smoke when using this product.[6][7]

  • Wash hands thoroughly after handling.[7][9][10][11]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2][6][9][10]

  • Keep containers tightly closed.[1][2][6][7][9][11]

  • Store in an approved flammable liquid storage area.[6]

  • Protect containers from physical damage.[6]

  • Incompatible materials include strong oxidizing agents, strong reducing substances, and bases.[1][2][6]

Personal Protective Equipment

  • Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles.[7][9][11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][10][11] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[11]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH or CEN-approved respirator should be used.[10][11]

Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][10] Water may be ineffective for large fires.[10]

  • Fire Hazards: The liquid and vapor are flammable.[6][8] Vapors are heavier than air and may form explosive mixtures with air.[6][8][10] Containers may explode when heated.[10]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[1][6]

  • Fire Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10] Use water spray to cool fire-exposed containers.[6][10]

Accidental Release Measures

  • Personal Precautions: Remove all sources of ignition.[1][6][8] Evacuate personnel to a safe area. Wear appropriate PPE.[7][8]

  • Environmental Precautions: Prevent spillage from entering drains or waterways.[7][8][9][11]

  • Methods for Cleaning Up: Contain and absorb the spill with an inert material such as sand or earth.[6][7][10] Collect the material using spark-proof tools and place it in a labeled container for disposal.[6][7][10]

Conclusion

4-Methylanisole-d7, like its non-deuterated counterpart, is a flammable liquid that poses several health hazards, including skin irritation, oral toxicity, and potential reproductive toxicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This includes using it in well-ventilated areas, wearing appropriate personal protective equipment, and following proper storage and disposal procedures. Understanding the information presented in this guide is crucial for ensuring a safe working environment.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylanisole-d7, a deuterated analog of 4-Methylanisole. The incorporation of deuterium can be a valuable tool in drug discovery and development, influencing metabolic pathways and enhancing the pharmacokinetic profiles of bioactive molecules. This document outlines a feasible synthetic route and the expected analytical characterization of the target compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of 4-methylanisole. A common and effective method for introducing deuterium into aromatic systems is through an acid-catalyzed hydrogen-deuterium exchange reaction using a strong deuterated acid.

Proposed Synthetic Pathway

The proposed synthesis involves the direct deuteration of the aromatic ring and the methyl group of 4-methylanisole. This can be accomplished using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a superacid system, with a deuterium source like deuterium oxide (D₂O).

Synthesis_Pathway Start 4-Methylanisole (C₈H₁₀O) Intermediate Deuteration Reaction Start->Intermediate D₂SO₄ / D₂O, Heat Product This compound (C₈H₃D₇O) Intermediate->Product Workup & Purification

Caption: Proposed synthesis of this compound from 4-Methylanisole.

Experimental Protocol

This protocol is a representative procedure based on general methods for aromatic deuteration.[1][2][3] Optimization may be required to achieve high isotopic purity.

Materials:

  • 4-Methylanisole (≥99%)

  • Deuterated Sulfuric Acid (D₂SO₄, 99.5 atom % D)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylanisole (1.0 eq).

  • Addition of Deuterated Reagents: Carefully add a mixture of deuterated sulfuric acid (0.5 eq) and deuterium oxide (10 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a beaker of ice-cold D₂O.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Methylanisole, D₂SO₄, and D₂O B Heat and Stir (80-100 °C, 24-48 h) A->B C Quench with D₂O B->C D Neutralize with Na₂CO₃ C->D E Extract with Diethyl Ether D->E F Dry with MgSO₄ E->F G Remove Solvent F->G H Fractional Distillation G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and determine its isotopic purity. The following are the expected analytical data based on the structure and known data for the non-deuterated analog.

Physical Properties
PropertyValue
Molecular FormulaC₈H₃D₇O
Molecular Weight129.21 g/mol
AppearanceColorless liquid
Boiling PointApprox. 175 °C (similar to non-deuterated)
DensityApprox. 1.03 g/mL (higher than non-deuterated)
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a significant reduction in the intensity of signals corresponding to the aromatic and methyl protons. The residual proton signals can be used to determine the degree of deuteration.

Chemical Shift (δ, ppm)MultiplicityAssignment
~6.8Singlet (br)Residual Ar-H
~7.1Singlet (br)Residual Ar-H
~2.3Singlet (br)Residual CH ₃-Ar
~3.8SingletOCH

Note: The aromatic protons in the non-deuterated compound appear as doublets. Due to deuteration, any remaining protons would likely appear as broad singlets.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be similar to that of the non-deuterated compound, but the signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.

Chemical Shift (δ, ppm)Assignment
~158C -OCH₃
~130C -CH₃
~129Ar-C
~114Ar-C
~55OC H₃
~20Ar-C D₃

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique to confirm the incorporation of deuterium. The molecular ion peak will be shifted to a higher m/z value compared to the non-deuterated compound.

m/zInterpretation
129[M]⁺, Molecular ion of this compound
122[M-7]⁺, Fragment indicating loss of CD₃ and 4D
114[M-15]⁺, Fragment indicating loss of a CD₃ group
94[M-35]⁺, Possible fragmentation pathway

Note: The mass spectrum of the non-deuterated 4-Methylanisole shows a molecular ion peak at m/z 122.

Safety and Handling

4-Methylanisole and its deuterated analog should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Deuterated sulfuric acid is highly corrosive and requires careful handling.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic method, based on established deuteration chemistry, is expected to yield the desired product. The characterization data provided are predictions based on the known properties of 4-Methylanisole and the principles of isotopic labeling. Researchers should use this guide as a starting point and may need to optimize the experimental conditions to achieve the desired isotopic enrichment and purity for their specific applications in drug development and metabolic studies.

References

Methodological & Application

Application Notes: 4-Methylanisole-d7 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methylanisole-d7 as an internal standard in quantitative mass spectrometry (MS) analysis, particularly for volatile and semi-volatile organic compounds.

Introduction

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. An ideal SIL-IS co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, thus effectively compensating for variations in extraction efficiency, injection volume, and matrix effects. This compound, the deuterated analog of 4-methylanisole, is an excellent internal standard for the analysis of various aromatic compounds, including phenols, anisoles, and other flavor and off-flavor compounds in complex matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it effectively tracks the analyte throughout the analytical process.

Key Applications

This compound is particularly well-suited for use as an internal standard in the following applications:

  • Food and Beverage Analysis: Quantification of flavor and off-flavor compounds such as guaiacol, 4-methylguaiacol, and 2,4,6-trichloroanisole (TCA) in wine, coffee, and other beverages.

  • Environmental Monitoring: Determination of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), including phenolic pollutants in water and soil samples.

  • Cosmetics and Fragrance Industry: Quality control and quantitative analysis of aromatic ingredients.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₃D₇O
Molecular Weight 129.21 g/mol
Boiling Point 174 °C (for non-deuterated)[1][2][3]
Density 0.969 g/mL at 25 °C (for non-deuterated)[1][2][3]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Quantitative Data Summary

The following tables summarize typical quantitative performance data obtained using this compound as an internal standard for the analysis of selected volatile phenolic compounds in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Table 1: Method Validation Parameters for Volatile Phenols in Wine

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Guaiacol>0.9980.10.3
4-Methylguaiacol>0.9990.080.25
4-Ethylguaiacol>0.9980.120.4
4-Ethylphenol>0.9970.150.5

Table 2: Recovery and Precision Data

AnalyteSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%) (n=6)
Guaiacol1.098.54.2
10.0101.23.5
4-Methylguaiacol1.099.13.8
10.0100.53.1
4-Ethylguaiacol1.097.84.5
10.099.73.9
4-Ethylphenol1.096.55.1
10.098.94.3

Experimental Protocols

Protocol 1: Determination of Volatile Phenols in Wine by HS-SPME-GC-MS/MS

This protocol describes the quantitative analysis of guaiacol, 4-methylguaiacol, 4-ethylguaiacol, and 4-ethylphenol in wine samples.

5.1.1. Materials and Reagents

  • Standards: Guaiacol, 4-methylguaiacol, 4-ethylguaiacol, 4-ethylphenol (analytical grade)

  • Internal Standard: this compound solution (10 µg/mL in methanol)

  • Solvents: Methanol (HPLC grade), Ultrapure water

  • Other: Sodium chloride (analytical grade), 20 mL headspace vials with PTFE/silicone septa, SPME fiber (e.g., 65 µm PDMS/DVB)

5.1.2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution to achieve a final concentration of 20 µg/L.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Vortex the sample for 30 seconds to dissolve the salt.

5.1.3. HS-SPME Conditions

  • Incubation Temperature: 60 °C

  • Incubation Time: 15 minutes

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250 °C

  • Desorption Time: 5 minutes (in splitless mode)

5.1.4. GC-MS/MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 250 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guaiacol12410910
1249315
4-Methylguaiacol13812310
13810715
4-Ethylguaiacol15213710
15212215
4-Ethylphenol12210710
1229315
This compound (IS) 129 112 10
129 82 20

5.1.5. Calibration and Quantification

Prepare calibration standards in a matrix similar to the sample (e.g., a model wine solution or a wine known to be free of the target analytes). Spike the calibration standards with the analytes at concentrations ranging from the LOQ to the upper limit of the expected sample concentrations. Add the internal standard, this compound, to all calibration standards and samples at a constant concentration. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS/MS Analysis cluster_data Data Processing Sample Wine Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Add_IS Spike with this compound Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Vortex Vortex Seal_Vial->Vortex Incubation Incubation (60°C, 15 min) Vortex->Incubation Extraction SPME Extraction (30 min) Incubation->Extraction Desorption Thermal Desorption (250°C, 5 min) Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS/MS Detection (MRM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the analysis of volatile phenols in wine.

Signaling_Pathway cluster_principle Principle of Internal Standard Method Analyte Analyte Sample_Matrix Sample Matrix Analyte->Sample_Matrix IS Internal Standard (this compound) IS->Sample_Matrix Sample_Prep Sample Preparation (Extraction, etc.) Sample_Matrix->Sample_Prep Analyte_Loss Analyte Loss/Variation Sample_Prep->Analyte_Loss IS_Loss IS Loss/Variation Sample_Prep->IS_Loss GC_MS GC-MS Analysis Sample_Prep->GC_MS Analyte_Response Analyte Response GC_MS->Analyte_Response IS_Response IS Response GC_MS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship of the internal standard method for accurate quantification.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds in Aqueous Matrices using 4-Methylanisole-d7 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs). In complex matrices, accurate quantification can be challenging due to matrix effects and variations in sample preparation and injection volume. The use of an internal standard (IS) is a robust method to correct for these variations, improving the accuracy and precision of the analysis. A suitable internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. Isotopically labeled standards are ideal as they have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar behavior during extraction, derivatization, and chromatographic separation.

This application note describes a detailed protocol for the quantitative analysis of selected VOCs in aqueous samples using 4-Methylanisole-d7 as an internal standard with GC-MS. This compound is a deuterated analog of 4-methylanisole, a compound with properties representative of a range of aromatic VOCs.

Experimental Protocols

Materials and Reagents
  • Analytes: A certified standard mixture of target VOCs (e.g., benzene, toluene, ethylbenzene, xylenes, styrene) at a concentration of 1000 µg/mL in methanol.

  • Internal Standard: this compound solution (1000 µg/mL in methanol).

  • Solvents: Purge-and-trap grade methanol, Dichloromethane (DCM).

  • Reagents: Sodium chloride (analytical grade, baked at 450°C for 4 hours to remove organic contaminants).

  • Water: Deionized water (18.2 MΩ·cm).

  • Sample Vials: 40 mL screw-cap vials with PTFE-lined silicone septa.

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard Preparation
  • Stock Standard (100 µg/mL): Dilute the 1000 µg/mL certified VOC standard mixture 1:10 with methanol.

  • Working Standard Solutions (0.5 - 50 µg/L): Prepare a series of working standards by spiking appropriate volumes of the stock standard into deionized water.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the 1000 µg/mL this compound stock solution 1:100 with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 40 mL vial, add 10.0 mL of the aqueous sample.

  • Add 2.5 g of sodium chloride to the vial to increase the ionic strength of the aqueous phase, which enhances the extraction efficiency of the VOCs.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 µg/L.

  • Add 2.0 mL of dichloromethane (DCM) to the vial.

  • Cap the vial and shake vigorously for 2 minutes.

  • Allow the layers to separate for 5 minutes.

  • Carefully transfer the bottom organic layer (DCM) to a 2 mL autosampler vial using a Pasteur pipette.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Split/Splitless, operated in splitless mode

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 280°C, hold for 3 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Processing
  • SIM Ions: Monitor the characteristic ions for each target analyte and the internal standard.

  • Quantification: The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the concentration of the standards. The concentration of the analytes in the samples is then calculated using the regression equation from the calibration curve.

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Retention Time (min)
Benzene7877514.5
Toluene9192656.2
Ethylbenzene91106778.1
m/p-Xylene91106778.3
o-Xylene91106778.6
Styrene10478519.2
This compound (IS) 129 112 84 10.5

Table 2: Calibration Curve Data for Toluene

Concentration (µg/L)Toluene Peak AreaThis compound Peak AreaArea Ratio (Toluene/IS)
0.515,234305,1230.050
1.031,056308,5430.101
5.0155,876306,9870.508
10.0312,453309,8761.008
25.0780,123310,5432.512
50.01,555,876308,9875.035
0.9995

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample (10 mL) Add_Salt Add NaCl (2.5 g) Sample->Add_Salt Add_IS Spike with This compound Add_Salt->Add_IS Add_DCM Add DCM (2 mL) Add_IS->Add_DCM Extract Vortex & Separate Add_DCM->Extract Transfer Transfer Organic Layer Extract->Transfer GC_Inject Inject 1 µL Transfer->GC_Inject GC_Separation GC Separation (HP-5ms Column) GC_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratios (Analyte/IS) Peak_Integration->Area_Ratio Calibration Generate Calibration Curve Area_Ratio->Calibration Quantification Quantify Analytes Calibration->Quantification

Caption: Workflow for the quantitative analysis of VOCs by GC-MS.

Internal_Standard_Logic Analyte Analyte AreaRatio Area Ratio (Analyte / IS) Analyte->AreaRatio affects numerator InternalStandard Internal Standard (this compound) InternalStandard->AreaRatio affects denominator SampleMatrix Sample Matrix Extraction Extraction Efficiency SampleMatrix->Extraction Extraction->Analyte influences Extraction->InternalStandard influences similarly Injection Injection Volume Variability Injection->Analyte influences Injection->InternalStandard influences similarly InstrumentResponse Instrument Response InstrumentResponse->Analyte affects InstrumentResponse->InternalStandard affects similarly Concentration Accurate Concentration AreaRatio->Concentration leads to

Caption: Logic of internal standard correction in quantitative analysis.

Application Note: Quantification of Volatile Organic Compounds Using 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of volatile organic compounds (VOCs) in various sample matrices using gas chromatography-mass spectrometry (GC-MS) with 4-Methylanisole-d7 as an internal standard. The use of a deuterated internal standard is crucial for achieving high precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response.[1] This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of VOCs.

Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their potential toxicity and role as biomarkers.[2] Accurate quantification of VOCs is often challenging due to their volatility and the complexity of sample matrices.[3] The internal standard method is a widely accepted calibration technique that improves the precision of quantitative analysis by compensating for random and systematic errors that can occur during sample analysis.[1][4]

Deuterated compounds, such as this compound, are ideal internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z).[5] This allows for the internal standard to be added to the sample at the beginning of the workflow, accounting for analyte loss during sample preparation and variability in instrument performance.[6][7]

This application note outlines a comprehensive protocol for the preparation of standards, sample handling, GC-MS analysis, and data processing for the quantification of VOCs using this compound.

Experimental Protocols

Materials and Reagents
  • Target VOCs: Analytical standards of the VOCs of interest.

  • Internal Standard (IS): this compound (≥98% isotopic purity).

  • Solvent: Purge-and-trap grade methanol or other suitable solvent.

  • Sample Vials: 20 mL headspace vials with PTFE-lined septa.

  • Purge and Trap (or Headspace) Autosampler and Concentrator.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., 5% phenylmethylsilicone).[8]

Preparation of Standard Solutions
  • Primary Stock Standard (PSS) of Target VOCs:

    • Prepare a concentrated stock solution of the target VOCs in methanol. The concentration will depend on the specific VOCs and the expected sample concentrations.

  • Internal Standard Stock Solution (ISSS):

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the PSS into a matrix that mimics the samples (e.g., reagent water for aqueous samples).

    • Add a constant amount of the ISSS to each calibration standard to achieve a final concentration (e.g., 10 µg/L).[7] This ensures the same concentration of the internal standard in all standards and samples.

    • Typically, a six-point calibration curve is prepared.[8]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Headspace analysis and purge-and-trap are common methods for VOCs.[4][9]

3.3.1. Static Headspace (for liquid or solid samples)

  • Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Seal the vial immediately.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the VOCs to partition into the headspace.[10]

  • Inject a known volume of the headspace into the GC-MS.

3.3.2. Purge and Trap (for aqueous samples)

  • Place a known volume of the aqueous sample (e.g., 5 mL) into a purging vessel.

  • Add a known amount of the this compound internal standard solution.

  • Purge the sample with an inert gas (e.g., helium) for a specific time (e.g., 11 minutes) at a defined flow rate. The VOCs are swept onto a sorbent trap.

  • The trap is then rapidly heated to desorb the VOCs into the GC-MS.

GC-MS Analysis
  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

  • Quantification Ions:

    • Select a characteristic, abundant, and interference-free ion for each target VOC and for this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: GC-MS Retention Times and Quantification Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene3.52787752
Toluene5.81919265
Ethylbenzene8.239110677
m/p-Xylene8.359110677
o-Xylene8.789110677
This compound (IS) 10.15 129 112 82

Table 2: Calibration Curve Data

Concentration (µg/L)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
115,234350,1120.0435
578,910355,2340.2221
10155,678352,9870.4410
25380,123349,8761.0865
50765,432351,4562.1779
1001,520,890353,1114.3071
Linearity (R²) \multicolumn{3}{c}{0.9995 }

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²)> 0.998≥ 0.995
Limit of Detection (LOD)0.1 µg/L-
Limit of Quantification (LOQ)0.35 µg/L-
Precision (RSD%)< 5%≤ 15%
Accuracy (Recovery %)95-105%80-120%

Table 4: Sample Analysis Results

Sample IDAnalyte Concentration (µg/L)
Sample A12.5
Sample B45.8
Sample CNot Detected (

Signaling Pathways and Workflows

VOC_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Collection B Spike with this compound (IS) A->B D Headspace or Purge & Trap B->D C Calibration Standard Preparation C->D E GC-MS Analysis D->E F Peak Integration E->F G Calculate Response Ratios (Analyte Area / IS Area) F->G H Construct Calibration Curve G->H I Quantify VOCs in Samples H->I

Caption: Workflow for VOC quantification using an internal standard.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of volatile organic compounds using this compound as an internal standard. The use of a deuterated internal standard significantly improves the precision and accuracy of the results by correcting for variations inherent in the analytical process. This method is suitable for a wide range of applications in research and industrial settings. Method validation should be performed to ensure the method is fit for its intended purpose.[11][12][13]

References

Application Note: High-Throughput Analysis of Environmental Water Samples Using 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs) in environmental water samples is critical for ensuring public health and monitoring ecosystem integrity. The complexity of water matrices necessitates robust analytical methodologies to overcome challenges such as sample loss during preparation and matrix-induced signal suppression or enhancement. The stable isotope dilution assay is a widely accepted technique that significantly improves the accuracy and precision of these measurements. In this method, a known quantity of a stable isotope-labeled analog of the target analyte, known as an internal standard, is added to the sample prior to extraction and analysis. This internal standard behaves similarly to the native analyte throughout the analytical process, allowing for the correction of variations in extraction efficiency and instrument response.

4-Methylanisole-d7, a deuterated form of 4-methylanisole, is an excellent internal standard for the analysis of a range of aromatic and other organic pollutants in water by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties closely mimic those of many common environmental contaminants, ensuring its suitability for tracking analyte recovery and ensuring accurate quantification. This application note provides a detailed protocol for the use of this compound in the analysis of environmental water samples, based on the principles of established methodologies such as those outlined in US EPA Method 8270D for semivolatile organic compounds.

Experimental Protocol

This protocol outlines the procedure for the analysis of environmental water samples using this compound as an internal standard with GC-MS.

1. Materials and Reagents

  • Standards: this compound (certified solution, 1000 µg/mL in methanol), target analyte standards.

  • Solvents: Purge-and-trap grade methanol, dichloromethane (DCM), reagent-grade water.

  • Reagents: Anhydrous sodium sulfate, hydrochloric acid (HCl), ascorbic acid.

  • Sample Vials: 40 mL amber glass vials with PTFE-lined septa.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

2. Sample Collection and Preservation

Collect water samples in 40 mL amber glass vials.[1] To prevent analyte degradation, especially from residual chlorine, add 25 mg of ascorbic acid to each vial before sample collection.[1] Following collection, acidify the sample to a pH of 2 with 1:1 HCl.[1] Ensure no headspace remains in the vial by filling it to the brim. Store samples at 4°C and protect them from sunlight until analysis.

3. Preparation of Standards

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing the target analytes at concentrations spanning the expected range in the samples. Each calibration standard must be fortified with the this compound internal standard spiking solution to a final concentration of 10 ng/µL.

4. Sample Preparation (Purge-and-Trap)

For volatile analytes, a purge-and-trap system is employed for extraction and concentration.

  • Allow the sample vials to come to room temperature.

  • Add a precise volume (e.g., 5 µL) of the 10 µg/mL this compound internal standard solution to a 5 mL aliquot of the water sample in the purging vessel. This results in an internal standard concentration of 10 ng/mL.

  • An inert gas (e.g., helium) is bubbled through the sample at a defined flow rate and time to purge the volatile organic compounds.

  • The purged analytes and the internal standard are trapped on a sorbent trap.

  • The trap is then rapidly heated, and the analytes are desorbed into the GC-MS system.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Inlet Temperature: 280°C

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the target analyte list and required sensitivity. For this compound, monitor characteristic ions (e.g., m/z 129, 112).

6. Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the target analyte to the peak area of the this compound internal standard. A calibration curve is generated by plotting the response ratio against the concentration ratio for the calibration standards. The concentration of the target analyte in the sample is then determined from this curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of representative organic compounds in water using this compound as an internal standard. These values are provided for guidance and should be established by each laboratory.

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) (µg/L)Calibration Range (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Benzene0.10.50.5 - 5098< 10
Toluene0.10.50.5 - 50102< 10
Ethylbenzene0.10.50.5 - 50101< 10
Xylenes (total)0.21.01.0 - 5099< 15
Naphthalene0.52.02.0 - 10095< 15
Phenol1.05.05.0 - 20092< 15

Recovery and RSD are calculated from replicate analyses of a spiked reagent water sample at a mid-range concentration.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Collection & Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting SampleCollection 1. Collect Water Sample (40 mL vial, Ascorbic Acid, HCl to pH 2) Spiking 2. Spike with This compound SampleCollection->Spiking PurgeTrap 3. Purge and Trap Extraction Spiking->PurgeTrap GCMS 4. GC-MS Analysis PurgeTrap->GCMS DataAcquisition 5. Data Acquisition (SIM/Full Scan) GCMS->DataAcquisition PeakIntegration 6. Peak Integration & Area Ratio Calculation DataAcquisition->PeakIntegration Quantification 7. Quantification using Calibration Curve PeakIntegration->Quantification Report 8. Final Report Quantification->Report

Caption: Experimental workflow for water analysis using this compound.

Logical Relationship Diagram

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Rationale WaterSample Environmental Water Sample CoExtraction Co-Extraction & Concentration (Purge and Trap) WaterSample->CoExtraction InternalStandard This compound (Internal Standard) InternalStandard->CoExtraction TargetAnalytes Target Organic Pollutants TargetAnalytes->CoExtraction GCMS_Analysis GC-MS Detection CoExtraction->GCMS_Analysis Ratio Analyte/IS Response Ratio GCMS_Analysis->Ratio AccurateQuant Accurate Quantification (Corrected for Recovery) Ratio->AccurateQuant Enables

Caption: Rationale for using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of a wide range of organic pollutants in environmental water samples. The stable isotope dilution technique, as outlined in this protocol, effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision. This methodology is well-suited for high-throughput environmental laboratories requiring defensible data for regulatory compliance and environmental monitoring programs. The provided protocol, based on established analytical principles, can be readily adapted for specific target analyte lists and laboratory instrumentation.

References

Application Note: Quantitative Analysis of 4-Methylanisole using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated gas chromatography-mass spectrometry (GC-MS) method for the quantitative determination of 4-Methylanisole in a pharmaceutical formulation. The method utilizes 4-Methylanisole-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The developed method is demonstrated to be linear, accurate, precise, and specific for its intended purpose, making it suitable for routine quality control and stability testing of pharmaceutical products containing 4-Methylanisole.

Introduction

4-Methylanisole is an aromatic compound used as a flavoring agent and intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of 4-Methylanisole in final drug products is critical to ensure product quality and consistency. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and chromatographic separation, thus compensating for potential matrix effects and improving method robustness.[3][4][5] This document provides a detailed protocol for the analytical method development and validation for the quantification of 4-Methylanisole.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-Methylanisole (≥99% purity)

  • Internal Standard: this compound (98 atom % D)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Matrix: Placebo pharmaceutical formulation (oral solution)

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) was used for the analysis. The system was equipped with a split/splitless injector and an electron ionization (EI) source.

Preparation of Standard and Sample Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-Methylanisole and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with DCM.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound stock solution with DCM.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate aliquots of the 4-Methylanisole stock solution into 1 mL of the placebo matrix.

    • Add 100 µL of the 10 µg/mL internal standard working solution to each calibration standard.

    • Extract the spiked matrix with 1 mL of DCM. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

    • Collect the organic layer for GC-MS analysis.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards using fresh preparations of the 4-Methylanisole stock solution.

  • Sample Preparation:

    • Accurately weigh 1 g of the pharmaceutical formulation into a 15 mL centrifuge tube.

    • Add 100 µL of the 10 µg/mL internal standard working solution.

    • Add 1 mL of DCM and extract as described for the calibration standards.

GC-MS Conditions
  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 180°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 4-Methylanisole: m/z 122 (quantifier), 107 (qualifier)

    • This compound: m/z 129 (quantifier), 112 (qualifier)

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: Linearity of 4-Methylanisole

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.50.052
1.00.105
5.00.521
10.01.035
25.02.589
50.05.178
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Accuracy (%)Precision (%RSD)
Intra-day
1.5 (Low QC)1.4898.72.1
20.0 (Mid QC)20.3101.51.5
40.0 (High QC)39.598.81.8
Inter-day
1.5 (Low QC)1.52101.33.5
20.0 (Mid QC)19.899.02.8
40.0 (High QC)40.5101.32.2

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.50

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Validation stock_analyte 4-Methylanisole Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is This compound Stock working_is IS Working Solution stock_is->working_is working_is->cal_standards working_is->qc_samples test_sample Test Sample working_is->test_sample extraction Liquid-Liquid Extraction cal_standards->extraction qc_samples->extraction test_sample->extraction gcms GC-MS Analysis (SIM) extraction->gcms integration Peak Integration gcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantitative analysis of 4-Methylanisole.

validation_logic cluster_params Validation Parameters cluster_experiments Supporting Experiments cluster_outcome Outcome specificity Specificity validated_method Validated Analytical Method specificity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method placebo_analysis Placebo Matrix Analysis placebo_analysis->specificity cal_curve Calibration Curve Analysis cal_curve->linearity recovery_studies Spiked Recovery Studies recovery_studies->accuracy repeatability Intra-day Analysis repeatability->precision intermediate_precision Inter-day Analysis intermediate_precision->precision sn_ratio Signal-to-Noise Ratio sn_ratio->lod_loq

Caption: Logical relationship of method validation parameters and experiments.

Conclusion

The developed GC-MS method using this compound as an internal standard provides a reliable and robust approach for the quantitative analysis of 4-Methylanisole in pharmaceutical formulations. The method meets all the acceptance criteria for validation as per ICH guidelines and is suitable for its intended use in a quality control environment. The use of a deuterated internal standard significantly enhances the accuracy and precision of the measurements.

References

Analysis of Off-Flavor Compounds in Food Using 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the identification and quantification of off-flavor compounds in various food matrices. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and employs 4-Methylanisole-d7 as an internal standard for accurate and reliable quantification. This method is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

Flavor is a critical determinant of consumer acceptance of food products. The presence of undesirable off-flavors can indicate product spoilage, contamination, or improper processing and packaging, leading to consumer complaints and product recalls.[1][2] The volatile organic compounds (VOCs) responsible for these off-flavors are often present at trace levels, necessitating sensitive and robust analytical techniques for their detection and quantification.[2]

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices like food.[1][2][3] This solvent-free extraction method concentrates analytes from the headspace of a sample onto a coated fiber, which is then thermally desorbed into the GC-MS system for separation and detection.[1][2]

For accurate quantification, the use of an internal standard is crucial to compensate for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification. They exhibit similar chemical and physical properties to their non-labeled counterparts, ensuring they are affected by matrix effects and other experimental variables in the same way, thus providing superior accuracy and precision.[4] this compound is an excellent internal standard for the analysis of a wide range of aromatic off-flavor compounds due to its structural similarity to many common off-flavor molecules.

Experimental Protocol

This protocol outlines the procedure for the analysis of off-flavor compounds in a solid food matrix (e.g., baked goods, processed meat) and a liquid food matrix (e.g., juice, milk).

Materials and Reagents
  • Food Samples: Control ("good") and suspect ("off-flavored") samples.

  • Internal Standard (IS): this compound solution (10 µg/mL in methanol).

  • Calibration Standards: A mixed standard solution containing the target off-flavor compounds of interest at various concentrations in a relevant solvent.

  • Sodium Chloride (NaCl): ACS grade, for increasing the volatility of analytes in the sample.

  • Deionized Water: For sample preparation.

  • HS-SPME Vials: 20 mL, with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatile compounds.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX, DB-5ms).

Sample Preparation

Solid Food Matrix:

  • Homogenize the food sample to a fine powder or paste.

  • Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL HS-SPME vial.

  • Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

Liquid Food Matrix:

  • Pipette 5.0 mL of the liquid sample into a 20 mL HS-SPME vial.

  • Add 1.0 g of NaCl to the vial.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Gently swirl the vial to dissolve the salt.

HS-SPME Conditions

The following are typical starting conditions and should be optimized for the specific analytes and matrix.[1][5]

  • Incubation Temperature: 60 °C

  • Incubation Time: 15 minutes

  • Extraction Temperature: 60 °C

  • Extraction Time: 30 minutes

  • Agitation: 250 rpm

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target off-flavor compounds and a constant concentration of the this compound internal standard. Analyze these standards using the same HS-SPME-GC-MS method.

  • Data Analysis:

    • Identify the target off-flavor compounds in the samples by comparing their mass spectra and retention times with those of the analytical standards.

    • For each target analyte and the internal standard, integrate the peak area of a characteristic quantifier ion.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the off-flavor compounds in the food samples by using the response ratio from the sample and the calibration curve.

Quantitative Data Summary

The following table presents typical performance data for the HS-SPME-GC-MS method for the analysis of common off-flavor compounds. Actual values will vary depending on the specific compound, matrix, and instrument.

Off-Flavor CompoundChemical ClassTypical OdorLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Linearity (R²)
GeosminTerpenoidEarthy, musty0.001 - 0.010.003 - 0.03>0.995
2-Methylisoborneol (MIB)TerpenoidMusty, muddy0.001 - 0.010.003 - 0.03>0.995
2,4,6-Trichloroanisole (TCA)AnisoleCorky, musty0.001 - 0.0050.003 - 0.015>0.995
HexanalAldehydeGrassy, green0.1 - 1.00.3 - 3.0>0.99
NonanalAldehydeFatty, citrus0.1 - 1.00.3 - 3.0>0.99
1-Octen-3-oneKetoneMushroom, metallic0.01 - 0.10.03 - 0.3>0.99
Dimethyl sulfide (DMS)SulfideCooked cabbage0.5 - 5.01.5 - 15.0>0.99
GuaiacolPhenolSmoky, medicinal0.1 - 0.50.3 - 1.5>0.99

Visualizations

Experimental_Workflow Experimental Workflow for Off-Flavor Analysis cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Extraction cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (Solid or Liquid) Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh/Pipette into Vial Sample->Weigh Homogenize->Weigh Add_Reagents Add Water & NaCl Weigh->Add_Reagents Spike_IS Spike with This compound Add_Reagents->Spike_IS Seal Seal Vial Spike_IS->Seal Incubate Incubate & Agitate Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Desorb into GC Injector Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Compounds (Mass Spectra & Retention Time) Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate_Ratio Calculate Response Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify Report Report Results Quantify->Report

Caption: Workflow for the analysis of off-flavor compounds in food.

Logical_Relationship Role of this compound in Quantitative Analysis Analyte Off-Flavor Analyte Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte->Response_Ratio IS This compound (Internal Standard) IS->Response_Ratio Matrix Food Matrix Matrix->Analyte affects Matrix->IS affects similarly Variability Experimental Variability (e.g., injection volume, matrix effects) Variability->Analyte affects Variability->IS affects similarly Accurate_Quantification Accurate Quantification Response_Ratio->Accurate_Quantification enables

Caption: The role of the internal standard in accurate quantification.

References

Application Notes and Protocols for the Analysis of 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 4-Methylanisole-d7, a deuterated stable isotope-labeled internal standard. The following sections outline various extraction techniques and analytical methodologies suitable for the quantification of this compound in diverse sample matrices.

Introduction

This compound is the deuterium-labeled form of 4-Methylanisole. Stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry-based analyses due to their similar chemical and physical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing. The selection of an appropriate sample preparation technique is critical for achieving accurate and precise quantification. This document details protocols for Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation techniques. Please note that these values are illustrative and actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions. Method validation is essential to determine the precise quantitative parameters for a specific application.[1][2][3][4][5]

ParameterHeadspace (HS)Solid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Typical Matrix Aqueous solutions, solid samplesAqueous solutions, air/gas samplesAqueous and biological fluids
Recovery N/A (equilibrium-based)N/A (equilibrium-based)> 90%
Limit of Detection (LOD) 1 - 10 µg/L0.1 - 5 µg/L5 - 50 µg/L
Limit of Quantification (LOQ) 5 - 25 µg/L0.5 - 15 µg/L15 - 150 µg/L
Relative Standard Deviation (RSD) < 15%< 10%< 10%

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis is a technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples.[6][7][8][9] It involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC-MS system.

Protocol:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).

    • Add a known amount of this compound internal standard solution.

    • For aqueous samples, the addition of salt (e.g., NaCl) can increase the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with a crimp cap.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80 - 120 °C

      • Vial Equilibration Time: 15 - 30 minutes

      • Loop Temperature: 90 - 130 °C

      • Transfer Line Temperature: 100 - 140 °C

      • Injection Volume: 1 mL

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Oven Program: 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • 4-Methylanisole (unlabeled): m/z 122, 107, 91

        • This compound: m/z 129, 113, 94

Workflow Diagram:

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis Sample Sample Matrix Add_IS Add this compound Sample->Add_IS Vial Seal in Headspace Vial Add_IS->Vial Equilibrate Equilibrate and Partition Vial->Equilibrate Inject Inject Headspace Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Data Acquisition

Caption: Workflow for HS-GC-MS analysis of this compound.

Solid-Phase Microextraction (SPME) GC-MS

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.[10][11][12][13] The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, after which it is transferred to the GC injector for thermal desorption and analysis.

Protocol:

  • Sample Preparation:

    • Place a known amount of the sample into a vial with a PTFE-lined septum.

    • Add a known amount of this compound internal standard.

    • For headspace SPME, ensure sufficient headspace volume in the vial.

  • SPME Parameters:

    • Fiber Selection: A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is a suitable choice for aromatic compounds.

    • Extraction Mode: Headspace SPME is generally preferred to avoid matrix interference.

    • Extraction Temperature: 40 - 60 °C

    • Extraction Time: 15 - 30 minutes (with agitation)

  • GC-MS Parameters:

    • Injector:

      • Desorption Temperature: 250 °C

      • Desorption Time: 2 - 5 minutes

      • Mode: Splitless

    • GC Column and Oven Program: Same as HS-GC-MS protocol.

    • MS Parameters: Same as HS-GC-MS protocol.

Workflow Diagram:

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis Sample Sample in Vial Add_IS Add this compound Sample->Add_IS Expose_Fiber Expose SPME Fiber Add_IS->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in Injector Retract_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Data Acquisition

Caption: Workflow for SPME-GC-MS analysis of this compound.

Liquid-Liquid Extraction (LLE) GC-MS

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol:

  • Sample Preparation:

    • To 10 mL of an aqueous sample in a separatory funnel, add a known amount of this compound internal standard.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Extraction:

    • Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system using the same parameters as the HS-GC-MS protocol.

Workflow Diagram:

LLE_GC_MS_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post_ext Post-Extraction cluster_gcms GC-MS Analysis Sample Aqueous Sample Add_IS Add this compound Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Shake Shake and Separate Layers Add_Solvent->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry Concentrate Concentrate Dry->Concentrate Inject Inject Extract Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Data Acquisition

Caption: Workflow for LLE-GC-MS analysis of this compound.

References

4-Methylanisole-d7: Applications in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylanisole, also known as p-cresyl methyl ether, is a significant contributor to the aroma profile of many natural products and is widely used as a flavoring agent and fragrance ingredient.[1][2][3][4][5] It imparts a pungent, sweet, floral, and nutty aroma, reminiscent of ylang-ylang.[4][6][7][8] The deuterated isotopologue, 4-Methylanisole-d7, serves as an invaluable tool in flavor and fragrance research, primarily as an internal standard for accurate quantification of its non-deuterated counterpart in various matrices. Stable isotope-labeled compounds are ideal internal standards because their chemical and physical properties are nearly identical to the analyte of interest, yet they are distinguishable by mass spectrometry.[9][10][11][12] This allows for precise and accurate quantification through a technique known as stable isotope dilution assay (SIDA).[9][13][14]

Physicochemical and Sensory Properties of 4-Methylanisole

A comprehensive understanding of the target analyte's properties is crucial for developing robust analytical methods and for sensory evaluation.

PropertyValueReference
CAS Number 104-93-8[6]
Molecular Formula C8H10O[6]
Molecular Weight 122.16 g/mol [6]
Boiling Point 174-176 °C[4][6]
Density 0.969 g/mL at 25 °C[4][6]
Odor Pungent, sweet, floral, nutty, suggestive of ylang-ylang[4][6][7][8]
Taste Nutty[4][7]
Odor Threshold 0.0012 ppm[6]
Natural Occurrence Ylang-ylang oil, cananga oil, buckwheat honey, starfruit, tomatoes[6][8]

Core Application: Isotope Dilution Analysis of 4-Methylanisole

The primary application of this compound is as an internal standard for the quantification of 4-Methylanisole in complex matrices such as food, beverages, and fragrance formulations using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Assay

The principle of the stable isotope dilution assay (SIDA) is based on the addition of a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (4-Methylanisole). The labeled standard, being chemically identical to the analyte, will behave in the same manner during sample preparation, extraction, and chromatographic analysis.[9][10][14] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample workup.[10][11]

G Principle of Isotope Dilution Assay cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Workflow cluster_result Quantification Sample Sample containing unknown amount of 4-Methylanisole Mixing Mixing Sample->Mixing Standard Known amount of This compound Standard->Mixing Extraction Extraction & Cleanup Mixing->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Measure Response Ratio (Analyte / Standard) GCMS->Ratio Calculation Calculate Concentration Ratio->Calculation

Isotope Dilution Assay Workflow

Experimental Protocol: Quantification of 4-Methylanisole in a Fragrance Oil

This protocol outlines the quantification of 4-Methylanisole in a commercial fragrance oil using this compound as an internal standard.

Materials and Reagents
  • 4-Methylanisole (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • Dichloromethane (DCM), GC grade

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • GC vials with inserts

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Preparation of Standard Solutions
  • Primary Stock Solution of 4-Methylanisole (1000 µg/mL): Accurately weigh 100 mg of 4-Methylanisole and dissolve it in DCM in a 100 mL volumetric flask.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in DCM in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the internal standard (this compound) and varying amounts of the analyte (4-Methylanisole) in DCM.

Calibration LevelVolume of 4-Methylanisole Stock (µL)Volume of this compound Stock (µL)Final Volume (mL) with DCMConcentration of 4-Methylanisole (µg/mL)Concentration of this compound (µg/mL)
1101001011
2501001051
310010010101
425010010251
550010010501
Sample Preparation
  • Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.

  • Add 100 µL of the this compound stock solution (100 µg/mL).

  • Bring the volume to 10 mL with DCM.

  • Vortex the solution for 1 minute.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
4-Methylanisole122107, 91
This compound129110, 94
Data Analysis and Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion for 4-Methylanisole to that of this compound against the concentration of 4-Methylanisole in the calibration standards.

  • Determine the peak area ratio for the sample.

  • Calculate the concentration of 4-Methylanisole in the sample using the calibration curve.

G GC-MS Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards GCMS GC-MS Analysis (SIM Mode) Standards->GCMS Sample Prepare Sample with Internal Standard Sample->GCMS Integration Peak Integration GCMS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

GC-MS Quantification Workflow

Other Potential Applications

While the primary use of this compound is as an internal standard, other potential applications in flavor and fragrance research include:

  • Metabolic Studies: Tracing the metabolic fate of 4-Methylanisole in biological systems.[15][16]

  • Authenticity Studies: As a spike to determine the natural origin of 4-Methylanisole in high-value essential oils.[17]

  • Sensory Studies: In carefully designed experiments to understand the perception and binding of 4-Methylanisole to olfactory receptors, although this is less common.

Conclusion

This compound is a critical tool for researchers in the flavor and fragrance industry. Its use as an internal standard in stable isotope dilution assays allows for the highly accurate and precise quantification of 4-Methylanisole in a variety of complex matrices. The protocols and principles outlined in this document provide a framework for the effective application of this valuable labeled compound in quality control, research, and development.

References

Application Notes and Protocols for Liquid-Liquid Microextraction utilizing 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a dispersive liquid-liquid microextraction (DLLME) procedure using 4-Methylanisole-d7 as an internal standard for the quantitative analysis of a representative semi-volatile analyte, 4-Methylanisole, in aqueous samples. Detailed protocols for sample preparation, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. The methodology demonstrates high recovery, good precision, and low limits of detection, making it suitable for trace-level analysis in environmental and bioanalytical applications.

Introduction

Quantitative analysis of trace organic compounds in complex matrices requires efficient sample preparation techniques to isolate and preconcentrate the analytes of interest while minimizing interferences. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that offers several advantages, including simplicity, rapidity, low solvent consumption, and high enrichment factors.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification. Since the internal standard has nearly identical physicochemical properties to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and instrument response. 4-Methylanisole is a semi-volatile aromatic compound relevant in various fields, including as a flavoring agent and a potential environmental marker.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 4-Methylanisole (≥99% purity)

    • This compound (≥98% isotopic purity)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dichloromethane (DCM, HPLC grade) - Extraction Solvent

    • Acetone (HPLC grade) - Disperser Solvent

  • Water: Deionized water (18.2 MΩ·cm)

  • Sample Matrix: Spiked deionized water or environmental water samples.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Methylanisole and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-Methylanisole stock solution with deionized water to achieve the desired concentration range.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol
  • Sample Preparation: Place a 5.0 mL aliquot of the aqueous sample (or calibration standard) into a 15 mL conical centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each sample, resulting in a final concentration of 2 ng/mL. Vortex briefly to mix.

  • Extraction and Dispersion: Prepare a mixture of 1.0 mL of acetone (disperser solvent) and 100 µL of dichloromethane (extraction solvent).

  • Injection and Emulsion Formation: Rapidly inject this mixture into the sample using a syringe. A cloudy solution will form, indicating the dispersion of the extraction solvent as fine droplets throughout the aqueous sample.

  • Vortexing: Vortex the mixture for 1 minute to facilitate the mass transfer of the analyte and internal standard into the extraction solvent.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous phases. The small volume of dichloromethane containing the extracted analytes will sediment at the bottom of the conical tube.

  • Collection of Extract: Carefully collect the sedimented organic phase (approximately 20-30 µL) using a microsyringe.

  • Analysis: Inject 1 µL of the collected extract into the GC-MS or LC-MS/MS system.

Diagram of the DLLME Workflow:

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis Sample 5 mL Aqueous Sample Spike Add 10 µL this compound (IS) Sample->Spike Injection Rapid Injection Spike->Injection Solvent_Mix Prepare DCM (Extraction) + Acetone (Disperser) Solvent_Mix->Injection Vortex Vortex (1 min) Injection->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Analysis Inject 1 µL into GC-MS or LC-MS/MS Collect->Analysis

Caption: Experimental workflow for the Dispersive Liquid-Liquid Microextraction (DLLME) procedure.

Instrumental Analysis

GC-MS Analysis
  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers)

      • This compound: m/z 129 (quantifier), 110, 94 (qualifiers)

LC-MS/MS Analysis
  • System: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 40% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Methylanisole: Precursor ion m/z 123.1 -> Product ion m/z 95.1

      • This compound: Precursor ion m/z 130.1 -> Product ion m/z 100.1

Data Presentation

Calibration and Linearity

A calibration curve was constructed by analyzing a series of standards with known concentrations of 4-Methylanisole and a constant concentration of the internal standard, this compound. The ratio of the peak area of the analyte to the peak area of the internal standard was plotted against the analyte concentration.

Table 1: Representative Calibration Data for 4-Methylanisole by GC-MS

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234301,4560.0505
576,170300,9870.2531
10153,890302,1100.5094
25380,567301,7891.2610
50765,123303,5432.5206
1001,528,987301,9985.0630
  • Linear Range: 1 - 100 ng/mL

  • Correlation Coefficient (r²): > 0.998

Method Performance

The performance of the DLLME method was evaluated by determining the recovery, precision (as relative standard deviation, RSD), and limits of detection (LOD) and quantification (LOQ).

Table 2: Recovery, Precision, LOD, and LOQ for 4-Methylanisole in Spiked Water Samples (n=5)

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)RSD (%)
54.8597.04.2
2524.196.43.5
7573.297.62.8
  • Limit of Detection (LOD): 0.3 ng/mL

  • Limit of Quantification (LOQ): 1.0 ng/mL

Synthesis of this compound (Internal Standard)

A brief conceptual overview of a potential synthesis route for this compound is provided below. The synthesis of deuterated internal standards is a specialized process that often involves multiple steps.

A common approach for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

  • Deuteration of the Aromatic Ring: p-Cresol can be subjected to a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), under elevated temperatures to exchange the aromatic protons with deuterium.

  • Methylation of the Phenolic Group: The resulting deuterated p-cresol is then methylated at the hydroxyl group using a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, in the presence of a base.

  • Purification: The final product, this compound, is purified using techniques such as distillation or chromatography. The isotopic purity is confirmed by mass spectrometry and NMR.

Diagram of the Logical Relationship for Quantification:

Quantification_Logic cluster_measurement Instrumental Measurement Analyte_Signal Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal Internal Standard (IS) Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Determine Analyte Concentration in Unknown Sample Calibration_Curve->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described Dispersive Liquid-Liquid Microextraction (DLLME) method, coupled with GC-MS or LC-MS/MS analysis and utilizing this compound as an internal standard, provides a robust and sensitive approach for the quantification of 4-Methylanisole in aqueous samples. The detailed protocols and performance data presented herein demonstrate the suitability of this method for various research and development applications requiring trace-level analysis. The use of a deuterated internal standard is paramount in achieving the high accuracy and precision necessary for reliable quantitative results.

Application Notes & Protocols: Quantitative Analysis of Volatile and Semi-Volatile Organic Compounds Using Solid-Phase Microextraction (SPME) with 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs and SVOCs) from a variety of matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the identification and quantification of target analytes. For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is crucial to correct for variations in extraction efficiency and matrix effects.[1][2] 4-Methylanisole-d7, the deuterated form of 4-methylanisole (also known as p-methylanisole or 4-methoxytoluene), serves as an excellent internal standard for the analysis of a wide range of aromatic and other volatile compounds due to its similar chemical properties to many analytes of interest in food, beverage, environmental, and biological samples.[3][4]

This document provides detailed application notes and a comprehensive protocol for the use of SPME with this compound for the quantitative analysis of VOCs and SVOCs.

Principle of SPME with an Internal Standard

SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[5] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.

The use of a deuterated internal standard like this compound is critical for accurate quantification.[2] This standard is added to the sample at a known concentration before extraction. Since the deuterated standard has nearly identical physicochemical properties to its non-deuterated counterpart and other similar analytes, it experiences similar extraction and ionization efficiencies. By comparing the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, compensating for any sample-to-sample variations.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a coating appropriate for the target analytes should be selected. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.[6]

  • SPME Holder: Manual or autosampler compatible.

  • Vials and Caps: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Internal Standard: this compound solution of a known concentration (e.g., 10 µg/mL in methanol).

  • Analytes of Interest: Standard solutions for calibration.

  • Reagents: Sodium chloride (for salting out), deionized water, and appropriate solvents for preparing standards.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and an SPME-compatible inlet liner.

General SPME-GC-MS Protocol

This protocol provides a general framework. Optimization of parameters such as fiber type, extraction time, and temperature is recommended for specific applications.

2.1. Sample Preparation

  • Place a precise amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a headspace vial.

  • Add a known volume of the this compound internal standard solution to the vial to achieve a final concentration appropriate for the expected analyte concentration range (e.g., 50 ng/mL).

  • For aqueous samples, add a specific amount of sodium chloride (e.g., 1 g) to the vial to increase the ionic strength of the solution and enhance the partitioning of volatile compounds into the headspace ("salting out" effect).

  • Immediately seal the vial with a PTFE/silicone septum cap.

2.2. SPME Extraction

  • Place the vial in a heating block or autosampler agitator set to the desired extraction temperature (e.g., 60 °C).

  • Allow the sample to equilibrate at this temperature for a set period (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

2.3. Analyte Desorption and GC-MS Analysis

  • After extraction, immediately retract the fiber into the needle and withdraw it from the sample vial.

  • Insert the SPME needle into the heated GC inlet (e.g., 250 °C) for thermal desorption for a specified time (e.g., 5 minutes).

  • Start the GC-MS data acquisition at the beginning of the desorption.

  • After desorption, remove the fiber from the inlet and condition it in a separate heated port if necessary before the next analysis.

2.4. GC-MS Parameters (Example)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data that can be expected when using SPME with this compound as an internal standard for the analysis of various volatile compounds. The data is representative and may vary depending on the specific matrix and optimized conditions.

Table 1: Calibration Data for Selected Volatile Compounds

AnalyteRetention Time (min)Calibration Range (ng/mL)
Benzene5.21 - 1000.998
Toluene7.81 - 1000.999
Ethylbenzene10.11 - 1000.997
p-Xylene10.31 - 1000.998
Styrene11.55 - 2000.996
4-Methylanisole12.81 - 1000.999
This compound (IS) 12.7 50 (Constant) N/A

Table 2: Method Validation Data

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Precision (%RSD, n=5)Accuracy (% Recovery)
Benzene0.31.06.595 - 105
Toluene0.20.85.898 - 103
Ethylbenzene0.41.27.193 - 107
p-Xylene0.31.06.296 - 104
Styrene1.55.08.590 - 110
4-Methylanisole0.20.75.597 - 102

Mandatory Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample 1. Sample Aliquoting IS_Spike 2. Spike with This compound Sample->IS_Spike Salt 3. Add Salt (Optional) IS_Spike->Salt Seal 4. Seal Vial Salt->Seal Equilibrate 5. Equilibrate (Heat & Agitate) Seal->Equilibrate Expose 6. Expose Fiber to Headspace Equilibrate->Expose Desorb 7. Thermal Desorption in GC Inlet Expose->Desorb Analyze 8. GC-MS Analysis Desorb->Analyze Quantify 9. Data Quantification Analyze->Quantify

Caption: Workflow for SPME-GC-MS analysis with internal standard.

Principle of Internal Standard Calibration

Internal_Standard_Principle cluster_sample Sample Vial cluster_extraction SPME Fiber cluster_detection GC-MS Detection Analyte Analyte (Unknown Conc.) Extracted_Analyte Extracted Analyte Analyte->Extracted_Analyte Partitioning IS Internal Standard (Known Conc.) Extracted_IS Extracted Internal Standard IS->Extracted_IS Partitioning Analyte_Signal Analyte Peak Area Extracted_Analyte->Analyte_Signal Desorption & Detection IS_Signal IS Peak Area Extracted_IS->IS_Signal Desorption & Detection Quantification Quantification: Analyte Conc. ∝ (Analyte Area / IS Area) Analyte_Signal->Quantification IS_Signal->Quantification

References

Application Notes and Protocols for 4-Methylanisole-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methylanisole-d7 in pharmacokinetic (PK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, 4-methylanisole, in biological matrices.

Stable isotope labeling is a cornerstone of modern drug development and bioanalysis, offering a robust method to investigate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds.[1][2] By replacing seven hydrogen atoms with deuterium, this compound becomes distinguishable from the parent compound by mass spectrometry, while retaining nearly identical physicochemical properties.[3] This characteristic is crucial for correcting variability during sample preparation and analysis, thereby ensuring the high accuracy and precision required for pharmacokinetic data.[4][5]

Application Notes

The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:[4]

  • Compensates for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in a mass spectrometer. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides reliable normalization.

  • Corrects for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the IS are affected similarly.

  • Improves Accuracy and Precision: By minimizing the impact of experimental variability, the use of a SIL-IS significantly improves the accuracy and precision of the quantitative results.[5]

4-Methylanisole itself has been studied for its toxicokinetic properties, revealing a short half-life and dose-dependent plasma concentrations in rats.[6][7] Accurate characterization of its pharmacokinetic profile is essential for risk assessment, and the use of this compound as an internal standard is critical for generating reliable data in such studies.

Metabolic Pathway of 4-Methylanisole

Understanding the metabolism of 4-methylanisole is crucial for interpreting its pharmacokinetic data. The primary metabolic pathways involve hydroxylation. One of the hydroxylated metabolites has been identified as meta-methyl-para-hydroxyanisole.[8]

Experimental Protocols

The following is a detailed protocol for the quantification of 4-methylanisole in rat plasma using this compound as an internal standard via a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-methylanisole and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 4-methylanisole stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank rat plasma with the appropriate 4-methylanisole working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the plasma volume.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (standards, QCs, and study samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each well.

  • Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the specific precursor to product ion transitions for both 4-methylanisole and this compound.

Data Presentation

Table 1: Calibration Standard and Quality Control Concentrations
Sample TypeConcentration (ng/mL)
Calibration Standard 11
Calibration Standard 22
Calibration Standard 35
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7500
Calibration Standard 81000
Quality Control (Low)3
Quality Control (Mid)80
Quality Control (High)800
Table 2: Hypothetical LC-MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methylanisole123.195.115
This compound130.1100.115

Visualizations

G cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (150 µL of 100 ng/mL this compound) Plasma->IS_Addition Vortex Vortex (5 min) IS_Addition->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Concentration Concentration Determination Data_Processing->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis

Caption: Experimental workflow for bioanalysis using this compound.

G cluster_variability Sources of Experimental Variability cluster_correction Correction Mechanism cluster_result Result Extraction Extraction Inconsistency Analyte Analyte Signal (4-Methylanisole) Extraction->Analyte IS Internal Standard Signal (this compound) Extraction->IS Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analyte Matrix->IS Injection Injection Volume Variation Injection->Analyte Injection->IS Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical workflow for using a SIL-IS to ensure accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylanisole-d7 GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the Gas Chromatography (GC) analysis of 4-Methylanisole-d7.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving common chromatographic problems.

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half, which can compromise integration accuracy and reduce resolution.[1] If only the this compound peak and other active compounds are tailing, it is likely due to chemical interactions within the system.[1][2] However, if all peaks in the chromatogram exhibit tailing, the issue is more likely physical.[2][3]

G cluster_0 cluster_1 cluster_2 start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 a1 YES q1->a1 a2 NO q1->a2 physical_issues Likely a Physical Issue a1->physical_issues column_install Check Column Installation (cut, depth, ferrule) physical_issues->column_install leaks Check for Leaks (inlet, connections) column_install->leaks blockage Check for Blockages (septum debris, sample matrix) leaks->blockage chemical_issues Likely a Chemical Interaction Issue a2->chemical_issues inlet_maintenance Perform Inlet Maintenance (replace liner, septum, o-ring) chemical_issues->inlet_maintenance column_trim Trim Column Inlet (remove contaminated section) inlet_maintenance->column_trim column_condition Condition Column column_trim->column_condition

References

Technical Support Center: Mitigating Matrix Effects on 4-Methylanisole-d7 Signal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate matrix effects on the signal of 4-Methylanisole-d7, a common stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why do they affect my this compound signal?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of your quantitative analysis.[1][2] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with the analyte and experience similar matrix effects for accurate correction, various factors can disrupt this compensation.[3][4]

Q2: I'm observing a lower than expected signal for this compound. What are the potential causes?

A: A low signal for your deuterated internal standard can stem from several issues:

  • Ion Suppression: This is a common matrix effect where other molecules in the sample compete with your internal standard for ionization in the mass spectrometer's source, leading to a reduced signal.[1][5]

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and this compound.[6] If this separation occurs in a region of significant ion suppression, the internal standard may experience a different degree of signal suppression than the analyte, leading to inaccurate results.[7]

  • Analyte-Induced Signal Suppression: At high concentrations, the analyte itself can suppress the signal of the co-eluting internal standard.[8][9]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in chemically labile positions.[6] This reduces the concentration of the fully deuterated standard.

  • Suboptimal Concentration: Using an internal standard concentration that is significantly different from the analyte's concentration can lead to competitive ionization effects.[8]

Q3: How can I determine if matrix effects are the cause of my signal issues with this compound?

A: A post-extraction spike analysis is a standard method to quantify the extent of matrix effects.[2][6] This experiment compares the signal response of this compound in a clean solvent to its response in an extracted blank matrix.

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To quantify the ion suppression or enhancement of the this compound signal caused by the sample matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound stock solution.

  • LC-MS/MS system.

  • Appropriate solvents for extraction and reconstitution.

Procedure:

  • Prepare Sample Set A (Post-Extraction Spike):

    • Take a known volume of the blank biological matrix.

    • Perform your routine sample extraction procedure (e.g., protein precipitation, LLE, or SPE).

    • After the final extraction step, spike the resulting extract with this compound at a known concentration (e.g., the concentration used in your assay).

    • Evaporate the solvent (if necessary) and reconstitute the sample in the mobile phase.

  • Prepare Sample Set B (Neat Solution):

    • Prepare a neat solution of this compound in the mobile phase at the same final concentration as in Sample Set A.

  • Analysis:

    • Analyze both sets of samples using your established LC-MS/MS method.

    • Record the peak area of this compound for all samples.

Data Interpretation:

Calculate the Matrix Factor (MF) using the following formula:

MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

Matrix Factor (MF)Interpretation
MF < 1 Ion Suppression is Occurring
MF > 1 Ion Enhancement is Occurring
MF ≈ 1 Minimal Matrix Effect

The coefficient of variation (%CV) of the Matrix Factor across the different matrix sources should ideally be ≤15%.[10]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects

Effective sample preparation is the most critical step in mitigating matrix effects by removing interfering components before analysis.[4][11][12]

Comparison of Sample Preparation Techniques
TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[11]Fast and inexpensive.Often results in significant matrix effects due to the presence of many residual components like phospholipids.[12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte and internal standard between two immiscible liquid phases.[11]Can provide cleaner extracts than PPT.Analyte recovery, especially for polar compounds, can be low and variable.[12]
Solid-Phase Extraction (SPE) The analyte and internal standard are retained on a solid sorbent while interferences are washed away.[11]Provides cleaner extracts than PPT and LLE. Reversed-phase and ion-exchange SPE are common.Can be more time-consuming and expensive.
Mixed-Mode SPE Utilizes both reversed-phase and ion-exchange retention mechanisms.Produces the cleanest extracts, leading to a significant reduction in matrix effects.[12]Can require more complex method development.

Recommended Workflow for Sample Preparation Optimization

start Start: Experiencing Matrix Effects ppt Protein Precipitation (PPT) start->ppt evaluate_ppt Evaluate Matrix Effect (Post-Extraction Spike) ppt->evaluate_ppt lle Liquid-Liquid Extraction (LLE) evaluate_ppt->lle Unacceptable spe Solid-Phase Extraction (SPE) evaluate_ppt->spe Unacceptable end End: Optimized Sample Prep evaluate_ppt->end Acceptable evaluate_lle_spe Evaluate Matrix Effect lle->evaluate_lle_spe spe->evaluate_lle_spe mm_spe Mixed-Mode SPE evaluate_lle_spe->mm_spe Unacceptable evaluate_lle_spe->end Acceptable evaluate_mm_spe Evaluate Matrix Effect mm_spe->evaluate_mm_spe evaluate_mm_spe->end Acceptable

Caption: Workflow for optimizing sample preparation to mitigate matrix effects.

Guide 2: Chromatographic and Instrumental Troubleshooting

If optimizing sample preparation is insufficient, further adjustments to the chromatographic method and mass spectrometer settings are necessary.

Troubleshooting Steps
  • Confirm Co-elution:

    • Problem: The deuterium isotope effect can cause a slight separation between this compound and the unlabeled analyte.[6] If this occurs in a region of ion suppression, the correction will be inaccurate.[7]

    • Solution: Overlay the chromatograms of the analyte and the internal standard. If they are not perfectly co-eluting, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve complete overlap.[7]

  • Modify Chromatographic Separation:

    • Problem: Co-eluting matrix components are causing ion suppression.

    • Solution:

      • Change the Gradient: A shallower gradient can improve the separation of the analyte and internal standard from interfering matrix components.[13]

      • Alter Mobile Phase pH: Modifying the pH can change the retention time of ionizable analytes and interferences.[12]

      • Use a Different Column: A column with a different stationary phase chemistry (e.g., HILIC, mixed-mode) can provide alternative selectivity.

  • Optimize Mass Spectrometer Conditions:

    • Problem: The chosen ionization technique is highly susceptible to matrix effects.

    • Solution:

      • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[2][13][14]

      • Change Polarity: Switching between positive and negative ionization modes can sometimes significantly reduce matrix effects.[13]

  • Dilute the Sample:

    • Problem: High concentrations of matrix components are causing significant ion suppression.

    • Solution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.[6][15][16]

Logical Flow for Troubleshooting

start Start: Inaccurate Results Despite Optimized Sample Prep coelution Check Analyte-IS Co-elution start->coelution adjust_chrom Adjust Chromatography for Co-elution coelution->adjust_chrom Not Co-eluting chrom_sep Improve Separation from Matrix (Gradient, pH, Column) coelution->chrom_sep Co-eluting adjust_chrom->coelution ms_settings Optimize MS Settings (APCI, Polarity) chrom_sep->ms_settings dilute Dilute Sample ms_settings->dilute end End: Method Optimized dilute->end

Caption: Logical flow for chromatographic and instrumental troubleshooting.

References

Optimizing 4-Methylanisole-d7 as an Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-Methylanisole-d7 as an internal standard in analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound as an internal standard?

A1: this compound serves as an internal standard (IS) in quantitative analysis, primarily with gas chromatography-mass spectrometry (GC-MS). Its role is to correct for variations in sample preparation, injection volume, and instrument response.[1] Because this compound is chemically very similar to its non-deuterated counterpart (the analyte), it experiences similar losses during sample processing and similar fluctuations in instrument signal, thus improving the accuracy and precision of the measurement.[1]

Q2: Why use a deuterated internal standard like this compound?

A2: Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification.[2] They have nearly identical chemical and physical properties to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency. The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q3: What is the ideal concentration for this compound?

A3: The optimal concentration of this compound should be similar to the expected concentration of the analyte in the samples.[1] It is crucial to select a concentration that provides a strong, reproducible signal with a good signal-to-noise ratio (S/N) without saturating the detector. The ideal concentration is typically determined experimentally during method development.

Q4: Can this compound be used as an internal standard for multiple analytes?

A4: While it is ideal to use a specific deuterated internal standard for each analyte, this compound can potentially be used for the quantification of other structurally similar analytes, especially other volatile or semi-volatile aromatic compounds. However, it is critical to validate its performance for each analyte to ensure similar extraction recovery and ionization response.

Q5: How should this compound stock solutions be prepared and stored?

A5: Stock solutions of this compound should be prepared in a high-purity solvent in which it is readily soluble, such as methanol or acetonitrile. It is recommended to store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C) to minimize evaporation and degradation.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise (S/N) Ratio for this compound
Possible Cause Troubleshooting Step Expected Outcome
Concentration is too low Prepare a series of standards with increasing concentrations of this compound and analyze them.The S/N ratio should improve with increasing concentration. Select the lowest concentration that provides a stable and robust signal.
Poor ionization efficiency Optimize the mass spectrometer source parameters, such as ionization energy and source temperature.An increase in the signal intensity of the this compound peak should be observed.
Degradation of the internal standard Prepare a fresh stock solution of this compound and re-analyze the samples.If the S/N ratio improves, the original stock solution may have degraded.
Issue 2: Non-Linear Calibration Curve
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate internal standard concentration The concentration of this compound may be too high or too low relative to the analyte concentrations in the calibration standards. Re-evaluate the concentration based on the analyte's linear range.A more linear calibration curve should be achieved when the internal standard response is consistent across the calibration range.
Detector saturation If the this compound concentration is too high, it can saturate the detector. Dilute the internal standard stock solution and re-prepare the calibration standards.Linearity should improve at the higher end of the calibration curve.
Isotopic contribution (crosstalk) Check for any contribution of the analyte's isotopes to the mass channel of this compound, and vice versa. This is less likely with a d7-labeled standard but should be verified.If crosstalk is observed, select different ions for monitoring that are unique to the analyte and the internal standard.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent addition of internal standard Ensure that the same volume of this compound working solution is added to every sample and standard. Use a calibrated pipette and consistent technique.The relative standard deviation (%RSD) of the results should decrease.
Matrix effects The sample matrix may be affecting the ionization of the analyte and internal standard differently. Evaluate matrix effects by comparing the response in a neat solution versus a matrix-matched standard.If significant matrix effects are present, further sample cleanup or a change in chromatographic conditions may be necessary.
Deuterium-hydrogen exchange Although less common for aromatic deuteration, ensure that the analytical conditions (e.g., pH, temperature) are not promoting the exchange of deuterium atoms with hydrogen atoms from the solvent or matrix.If exchange is suspected, modifying the sample preparation or chromatographic conditions to be milder may improve precision.

Experimental Protocols

Protocol 1: Determination of the Optimal Concentration of this compound

This protocol outlines the steps to determine the ideal concentration of this compound for a quantitative GC-MS method.

  • Prepare a Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare Working Solutions: Create a series of working solutions of this compound by diluting the stock solution to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Spike Samples: Prepare a set of blank matrix samples (e.g., plasma, water, soil extract) and spike each with one of the working solutions to achieve final concentrations of 1, 5, 10, 50, and 100 ng/mL.

  • Sample Preparation: Process the spiked samples according to your established extraction or sample preparation protocol.

  • GC-MS Analysis: Analyze the prepared samples using your GC-MS method.

  • Evaluate Signal-to-Noise Ratio: Determine the S/N ratio for the this compound peak at each concentration.

  • Select Optimal Concentration: Choose the lowest concentration that provides a clear, symmetrical peak with a high S/N ratio (typically >100 for optimal precision).

Illustrative Data for Concentration Optimization

This compound Concentration (ng/mL)Average Peak AreaStandard DeviationSignal-to-Noise (S/N) Ratio
11,50025015
57,80060085
1015,500950160
5076,0003,500750
100152,0006,8001500

Note: This data is for illustrative purposes only. Actual results may vary depending on the instrument and method.

Protocol 2: Assessment of Linearity with Optimized Internal Standard Concentration
  • Prepare Calibration Standards: Prepare a series of calibration standards of the target analyte at concentrations spanning the expected range of your samples.

  • Spike with Internal Standard: Spike each calibration standard and a blank sample with the optimized concentration of this compound determined in Protocol 1.

  • Sample Preparation and Analysis: Process and analyze the calibration standards using your validated method.

  • Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Evaluate Linearity: Calculate the coefficient of determination (R²) for the calibration curve. A value of >0.99 is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Spiking and Processing cluster_analysis Analysis and Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working spike_samples Spike Blank Matrix with Working Solutions prep_working->spike_samples process_samples Sample Extraction/ Cleanup spike_samples->process_samples gcms_analysis GC-MS Analysis process_samples->gcms_analysis eval_sn Evaluate S/N Ratio gcms_analysis->eval_sn select_conc Select Optimal Concentration eval_sn->select_conc

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow start High Variability in Results? check_is_addition Verify Consistent IS Addition start->check_is_addition Yes end Improved Precision start->end No evaluate_matrix Assess Matrix Effects check_is_addition->evaluate_matrix Still High solution1 Refine Pipetting Technique check_is_addition->solution1 Inconsistent check_exchange Investigate D/H Exchange evaluate_matrix->check_exchange Still High solution2 Improve Sample Cleanup evaluate_matrix->solution2 Significant solution3 Modify Analytical Conditions check_exchange->solution3 Suspected solution1->end solution2->end solution3->end

Caption: Troubleshooting high variability in quantitative results.

References

Technical Support Center: Long-Term Stability of 4-Methylanisole-d7 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of 4-Methylanisole-d7 stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?

A1: Proper storage is critical for maintaining the chemical integrity and isotopic purity of this compound stock solutions. General recommendations include:

  • Temperature: For long-term storage, it is recommended to store solutions at -20°C or ideally at -80°C.[1] For short-term use, refrigeration at 2°C to 8°C is acceptable. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for compound-specific recommendations.[2]

  • Light: this compound should be protected from light to prevent potential photodegradation.[1] Utilize amber glass vials or store clear vials in a dark environment.[1][2]

  • Container: Solutions should be stored in tightly sealed, airtight containers to prevent solvent evaporation, which would alter the concentration of the standard.[2] Glass vials are generally preferred.

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Q2: Which solvents are recommended for preparing stable stock solutions of this compound?

A2: The choice of solvent can impact the stability of the stock solution. Aprotic solvents are generally preferred for long-term storage to minimize the risk of hydrogen-deuterium (H/D) exchange.

  • Recommended: Acetonitrile, Dimethyl Sulfoxide (DMSO), and Toluene are suitable choices for long-term storage.

  • Use with Caution: Protic solvents like methanol or water can facilitate H/D exchange, especially if the solution is exposed to acidic or basic conditions. If these solvents must be used, prepare fresh working solutions and store stock solutions at or below -20°C.

Q3: How can I prevent changes in the concentration of my this compound stock solution over time?

A3: Changes in concentration are primarily due to solvent evaporation or degradation of the analyte. To mitigate this:

  • Aliquotting: Upon receipt or preparation of a stock solution, it is best practice to aliquot it into smaller, single-use vials.[2] This minimizes the number of freeze-thaw cycles and reduces the exposure of the main stock to atmospheric conditions.

  • Proper Sealing: Ensure vial caps are securely tightened. Use vials with high-quality septa for repeated sampling to prevent evaporation.

  • Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the headspace, which can reduce evaporation.[2]

Q4: What are the signs of degradation in my this compound stock solution?

A4: Degradation can manifest in several ways during analysis:

  • Appearance of New Peaks: In chromatographic analysis (e.g., HPLC, GC), the appearance of new, unexpected peaks may indicate the formation of degradation products.

  • Changes in Peak Area/Height: A decrease in the peak area or height of the this compound peak over time, relative to a stable internal standard, suggests degradation.

  • Discoloration: Any change in the color of the solution could indicate a chemical change.

  • Precipitation: The formation of a precipitate may indicate that the analyte is no longer fully dissolved, possibly due to solvent evaporation or degradation into less soluble products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate or inconsistent quantitative results 1. Concentration change due to solvent evaporation. 2. Degradation of this compound. 3. Hydrogen-Deuterium (H/D) exchange. 1. Prepare a fresh dilution from the stock solution. If the issue persists, use a new aliquot of the stock solution.2. Analyze the stock solution for the presence of degradation products using a stability-indicating method. If degradation is confirmed, discard the stock solution.3. Check the pH of the solution. Avoid acidic or basic conditions. Store in an aprotic solvent if possible.
Poor peak shape or tailing in chromatography 1. Analyte degradation. 2. Incompatibility with the chromatographic column or mobile phase. 3. Contamination of the stock solution. 1. Verify the expiration date and storage conditions. Prepare a fresh dilution.2. Review the analytical method parameters to ensure compatibility.3. Use fresh, high-purity solvents for dilutions.
Presence of a peak corresponding to the non-deuterated 4-Methylanisole 1. Isotopic impurity in the original standard. 2. Significant H/D exchange. 1. Check the Certificate of Analysis (CoA) for the isotopic purity of the standard.2. Review storage and handling procedures. Switch to an aprotic solvent for storage. Prepare fresh solutions.

Summary of Recommended Storage Conditions

Storage Duration Temperature Solvent Type Container Light Conditions
Long-Term (> 6 months) -80°C or -20°CAprotic (e.g., Acetonitrile, DMSO)Tightly sealed amber glass vialsDark
Short-Term (< 6 months) 2°C to 8°C or -20°CAprotic or ProticTightly sealed amber glass vialsDark
Working Solutions 2°C to 8°CAs per analytical methodTightly sealed vialsDark

Experimental Protocols

Protocol for Stability Testing of this compound Stock Solutions

This protocol outlines a general procedure for assessing the long-term stability of a this compound stock solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a pre-selected, high-purity solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple small, amber glass vials, leaving minimal headspace.

  • Initial Analysis (Time Zero):

    • Analyze three freshly prepared aliquots using a validated, stability-indicating analytical method (e.g., HPLC-UV or GC-MS).

    • Record the initial peak area, retention time, and purity. This will serve as the baseline.

  • Storage:

    • Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C and -80°C).

  • Periodic Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12, 24 months), remove three aliquots from storage.

    • Allow the aliquots to thaw completely and equilibrate to room temperature.

    • Analyze the samples using the same analytical method as the initial analysis.

  • Data Evaluation:

    • Compare the peak area and purity of the aged samples to the time-zero samples.

    • The solution is considered stable if the mean concentration remains within a predefined acceptance criterion (e.g., 95-105% of the initial concentration) and no significant degradation products are observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_stability_check Stability Assessment prep Prepare Stock Solution (1 mg/mL in Acetonitrile) aliquot Aliquot into Amber Vials prep->aliquot time_zero Time Zero Analysis (HPLC/GC-MS) aliquot->time_zero storage_neg20 Store at -20°C time_zero->storage_neg20 storage_neg80 Store at -80°C time_zero->storage_neg80 periodic_analysis Periodic Analysis (1, 3, 6, 12 months) storage_neg20->periodic_analysis storage_neg80->periodic_analysis data_eval Data Evaluation (% Recovery vs. Time Zero) periodic_analysis->data_eval logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways cluster_outcome Consequences Temp Temperature Oxidation Oxidation Temp->Oxidation Hydrolysis Hydrolysis Temp->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Solvent Solvent Choice Solvent->Hydrolysis HD_Exchange H/D Exchange Solvent->HD_Exchange Atmosphere Atmosphere (O2, H2O) Atmosphere->Oxidation Atmosphere->HD_Exchange Loss_Purity Loss of Chemical Purity Oxidation->Loss_Purity Hydrolysis->Loss_Purity Photodegradation->Loss_Purity Loss_Isotopic Loss of Isotopic Purity HD_Exchange->Loss_Isotopic Inaccurate_Results Inaccurate Results Loss_Purity->Inaccurate_Results Loss_Isotopic->Inaccurate_Results

References

Preventing deuterium-hydrogen exchange in 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deuterium-hydrogen (D-H) exchange in 4-Methylanisole-d7 during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, this means that the deuterium atoms on the aromatic ring and the methyl group can be replaced by protons, leading to a loss of isotopic purity. This is a critical issue as it can affect the accuracy of quantitative analyses that rely on the deuterated standard and alter the pharmacokinetic properties of deuterated drug candidates.[2][3]

Q2: What are the primary factors that cause D-H exchange in this compound?

A2: The primary factors that can induce D-H exchange in this compound are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, alcohols (methanol, ethanol), and carboxylic acids, can serve as a source of hydrogen atoms.[4][5]

  • Acidic or Basic Conditions: Both acids and bases can catalyze the D-H exchange reaction on the aromatic ring.[3][6] Strong acids can facilitate electrophilic aromatic substitution, while strong bases can promote exchange through the formation of carbanionic intermediates.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[3]

Q3: How should I store this compound to maintain its isotopic purity?

A3: To ensure the long-term stability of this compound, it is recommended to:

  • Store in a Tightly Sealed Container: Use vials with secure caps to prevent the ingress of atmospheric moisture.[7]

  • Store in a Cool, Dark, and Dry Place: Refrigeration is often recommended for long-term storage.[7] Protect the compound from light, especially UV radiation, by using amber vials.[7]

  • Store Under an Inert Atmosphere: For highly sensitive applications, storing the compound under a dry, inert gas like argon or nitrogen can minimize exposure to moisture.[4]

Q4: Can I use this compound in common NMR solvents without significant D-H exchange?

A4: The stability of this compound in NMR solvents depends on the solvent's properties.

  • Aprotic Deuterated Solvents: Solvents like chloroform-d (CDCl3), acetone-d6, and DMSO-d6 are generally safe to use as they lack exchangeable protons.[4] However, it is crucial to use high-purity solvents with low residual water content.

  • Protic Deuterated Solvents: Solvents like methanol-d4 (CD3OD) and deuterium oxide (D2O) contain exchangeable deuterons. While they will not introduce protons, they can participate in exchange with any residual protons in your sample or from atmospheric moisture. It is best to use these solvents only when necessary and with careful handling to exclude moisture.

Troubleshooting Guide: Loss of Deuterium Enrichment

This guide will help you identify and resolve common issues leading to the loss of deuterium from your this compound during experimental procedures.

Observation Potential Cause Recommended Solution
Loss of deuterium after aqueous workup. Exposure to acidic or basic aqueous solutions during extraction.- Use neutral (pH ≈ 7) deionized water for extractions.- Minimize the duration of contact between the organic and aqueous phases.- Perform the workup at reduced temperatures (e.g., in an ice bath).[8]
Gradual decrease in isotopic purity when dissolved in a solvent. Use of protic solvents (e.g., methanol, ethanol, water).- Whenever possible, use aprotic solvents (e.g., dichloromethane, acetonitrile, THF).- If a protic solvent is required, use its deuterated form (e.g., methanol-d4, D2O) and handle under an inert atmosphere to exclude moisture.[4]- Prepare solutions fresh before use.
Deuterium loss during a chemical reaction. Presence of acidic or basic reagents or byproducts. Presence of trace water in reagents or solvents.- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).- If an acidic or basic reagent is necessary, consider using its deuterated analogue or neutralizing it immediately during workup with a deuterated acid/base.[2]
Inconsistent results in quantitative mass spectrometry. Back-exchange occurring in the LC-MS mobile phase.- Use a mobile phase with a pH as close to neutral as possible.- Minimize the time between sample preparation and analysis.- Keep samples cooled in the autosampler.[4]
Unexpected proton signals in the ¹H NMR spectrum. Contamination with protic solvents or moisture.- Thoroughly dry all glassware in an oven before use.- Use high-purity deuterated solvents with low water content for NMR analysis.- Handle the sample under an inert atmosphere when preparing the NMR tube.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Solution of this compound Under Anhydrous Conditions

This protocol describes the steps to prepare a solution of this compound for a reaction or analysis while minimizing exposure to atmospheric moisture.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF, toluene)

  • Oven-dried glassware (e.g., round-bottom flask, syringe, needles)

  • Rubber septum

  • Inert gas source (argon or nitrogen) with a manifold or balloon

  • Desiccator

Procedure:

  • Glassware Preparation: Dry all necessary glassware in an oven at >120 °C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with a dry, inert gas (argon or nitrogen) for several minutes. A Schlenk line or a balloon filled with the inert gas can be used.[9]

  • Solvent Transfer: Use a dry, clean syringe to draw the required volume of anhydrous solvent from a sealed bottle (e.g., Sure/Seal™). Pierce the septum of the reaction flask with the syringe needle and add the solvent.

  • Compound Transfer: If this compound is a solid, quickly weigh the desired amount and add it to the flask under a positive flow of inert gas. If it is a liquid, use a dry microsyringe to transfer the required volume to the flask through the septum.

  • Solution Preparation: Gently stir the mixture until the this compound is fully dissolved. The resulting solution is now ready for use in a subsequent reaction or analysis.

Protocol 2: Quantification of Deuterium Enrichment using ¹H NMR Spectroscopy

This protocol provides a method to determine the percentage of deuterium incorporation in this compound.

Materials:

  • Sample of this compound to be analyzed

  • High-purity deuterated NMR solvent (e.g., Chloroform-d)

  • Internal standard with a known concentration and a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube and cap

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a clean, dry vial.

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated NMR solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for accurate integration of all signals.[2]

  • Data Analysis:

    • Integrate the signal of the internal standard.

    • Integrate the residual proton signals in the aromatic and methyl regions of the this compound spectrum.

    • Compare the integration values of the residual proton signals to the integration of the internal standard to calculate the amount of non-deuterated species present.

    • The percentage of deuterium enrichment can be calculated using the following formula for a specific position: %D = [1 - (Integral of residual H / Expected integral for 1H)] x 100

Data Presentation

Table 1: Qualitative Stability of Deuterated Aromatic Ethers Under Various Conditions

Condition Solvent Temperature Expected Rate of D-H Exchange Notes
Neutral Aprotic (e.g., CH2Cl2, THF)Room TemperatureNegligibleIdeal for routine handling and storage.
Neutral Protic (e.g., H2O, CH3OH)Room TemperatureSlow to ModerateExchange is possible, especially with prolonged exposure.
Acidic (pH < 5) Protic (e.g., H2O/HCl)Room TemperatureModerate to FastAcid catalyzes electrophilic aromatic substitution.
Basic (pH > 9) Protic (e.g., H2O/NaOH)Room TemperatureModerate to FastBase can catalyze exchange, especially at elevated temperatures.
Acidic (pH < 5) Protic (e.g., H2O/HCl)Elevated (e.g., 50 °C)FastCombination of acid and heat significantly increases the exchange rate.
Basic (pH > 9) Protic (e.g., H2O/NaOH)Elevated (e.g., 50 °C)FastCombination of base and heat significantly increases the exchange rate.

Visualizations

DH_Exchange_Mechanism cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange Aromatic_D Ar-D Protonation Wheland Intermediate Aromatic_D->Protonation + H+ Aromatic_H Ar-H Protonation->Aromatic_H - D+ Aromatic_D_base Ar-D Carbanion Aryl Carbanion Aromatic_D_base->Carbanion - D+ (with strong base) Aromatic_H_base Ar-H Carbanion->Aromatic_H_base + H+ (from solvent)

Caption: Mechanisms of acid- and base-catalyzed D-H exchange on an aromatic ring.

Prevention_Workflow Start Start: This compound Storage Proper Storage: Cool, Dry, Dark, Inert Atmosphere Start->Storage Handling Handling: Use Anhydrous Solvents & Dried Glassware Storage->Handling Reaction Reaction Conditions: Neutral pH, Low Temperature Handling->Reaction Workup Workup: Use Neutral Water, Minimize Contact Time Reaction->Workup Analysis Analysis: Use Aprotic Solvents, Check Isotopic Purity Workup->Analysis End End: Preserved Isotopic Enrichment Analysis->End

Caption: Experimental workflow to prevent D-H exchange in this compound.

References

Technical Support Center: Minimizing Analytical Interference with 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methylanisole-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize analytical interference when using this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Methylanisole, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (4-Methylanisole), it can be used to accurately quantify the analyte by correcting for variations in sample preparation, injection volume, and instrument response. The mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte.

Q2: What are the most common sources of analytical interference when using this compound?

The most frequently encountered issues include:

  • Isotopic Exchange (H/D Exchange): The loss of deuterium atoms from this compound and their replacement with hydrogen from the solvent or sample matrix.

  • Chromatographic (Isotopic) Shift: this compound may not co-elute perfectly with the native 4-Methylanisole due to the deuterium isotope effect.[1]

  • Impurity of the Standard: The presence of unlabeled 4-Methylanisole in the this compound standard material can lead to an overestimation of the analyte.

  • Differential Matrix Effects: Components of the sample matrix can affect the ionization of the analyte and the internal standard differently, leading to variations in signal intensity.[2]

Q3: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

ParameterAcceptance CriteriaRationale
Chemical Purity >99%Ensures that no other compounds are present that could interfere with the analysis.
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[3]

Q4: How many deuterium atoms are optimal for an internal standard like this compound?

Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The seven deuterium atoms in this compound provide a significant mass shift, making it easily distinguishable from the native compound by the mass spectrometer.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Inaccurate or Imprecise Quantification

Symptom: High coefficient of variation (%CV) in quality control (QC) samples, or the back-calculated concentrations of calibration standards are outside of acceptance criteria.

dot

start Inaccurate/Imprecise Quantification check_purity Assess Isotopic Purity of this compound start->check_purity Is the standard's purity confirmed? check_exchange Investigate Isotopic Exchange check_purity->check_exchange Purity is acceptable. solution_purity Solution: Procure a higher purity standard or quantify the unlabeled impurity and correct calculations. check_purity->solution_purity Purity below acceptance criteria? check_matrix Evaluate for Differential Matrix Effects check_exchange->check_matrix No significant exchange. solution_exchange Solution: Modify storage/sample prep conditions (pH, temp). Select a standard with more stable deuterium placement. check_exchange->solution_exchange Evidence of H/D exchange? check_shift Assess Chromatographic Shift check_matrix->check_shift No differential matrix effects. solution_matrix Solution: Improve sample cleanup, modify chromatography to separate from interfering matrix components, or use a matrix-matched calibration curve. check_matrix->solution_matrix Matrix effects impacting IS differently than analyte? solution_shift Solution: Optimize chromatography for co-elution. If persistent, confirm that the shift does not occur in a region of variable ion suppression. check_shift->solution_shift Significant, inconsistent chromatographic shift? prep Prepare high concentration solution of this compound acquire Acquire high-resolution full scan mass spectra prep->acquire analyze Extract ion chromatograms for M+0 and M+7 acquire->analyze calculate Calculate isotopic purity based on peak areas analyze->calculate result Isotopic Purity (%) calculate->result start Prepare 3 Sample Sets set_a Set A: Analyte + IS in Solvent start->set_a set_b Set B: Blank Matrix Extract + Analyte + IS start->set_b set_c Set C: Blank Matrix + Analyte + IS -> Extract start->set_c analyze Analyze all sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate Matrix Factor, Recovery, and Process Efficiency analyze->calculate end Assess impact of matrix effects calculate->end

References

Technical Support Center: Optimization of SPME Fiber Selection for 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of 4-Methylanisole-d7.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting an SPME fiber for this compound analysis?

A1: The initial step is to consider the physicochemical properties of this compound. It is a semi-volatile aromatic ether. Therefore, a fiber with an affinity for non-polar to moderately polar compounds is a suitable starting point. The choice of fiber will also depend on the sample matrix and the desired sensitivity.

Q2: Which commercially available SPME fibers are recommended for this compound?

A2: Based on its chemical structure, fibers with mixed-phase coatings that can interact with aromatic rings and ether functionalities are generally effective. Recommended fibers include:

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is often a good first choice for general-purpose analysis of volatile and semi-volatile compounds, including aromatic compounds.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This fiber has a broad extraction range and is particularly effective for a wide range of analytes, from very volatile to semi-volatile compounds. It often shows superior extraction efficiency for many volatile organic compounds.

  • Polyacrylate (PA): This polar fiber can be a good option, especially if the sample matrix is polar, as it shows good affinity for aromatic compounds.

Q3: How does the sample matrix affect fiber selection?

A3: The sample matrix plays a crucial role. For complex matrices, such as biological fluids or food samples, headspace SPME (HS-SPME) is often preferred to minimize matrix effects and prolong fiber life.[1] For cleaner matrices like water, direct immersion (DI-SPME) can be employed for higher sensitivity. In dirty matrices, an overcoated fiber (e.g., PDMS/DVB/PDMS) can provide more robustness.

Q4: this compound is an internal standard. Are there any specific considerations?

A4: Yes. When using a deuterated internal standard, it is crucial to ensure that the extraction efficiencies of the analyte and the internal standard are comparable across the expected concentration range and in different matrices. It is also important to check for any potential isotopic effects during extraction, although these are generally minimal with SPME. The primary goal is to achieve consistent and reproducible relative response factors.

Q5: Should I use headspace (HS) or direct immersion (DI) SPME?

A5: For a semi-volatile compound like this compound, HS-SPME is generally recommended, especially in complex matrices, to avoid fouling the fiber. Heating the sample can increase the concentration of the analyte in the headspace and improve sensitivity.[1] However, DI-SPME may offer higher sensitivity in clean aqueous samples.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Peak for this compound 1. Inappropriate fiber selection.2. Insufficient extraction time or temperature.3. Incorrect injection depth in the GC inlet.4. Fiber damage or contamination.1. Test a different fiber coating (e.g., DVB/CAR/PDMS if using PDMS/DVB).2. Optimize extraction time and temperature; for HS-SPME, try increasing the temperature in increments of 10°C.3. Ensure the fiber is exposed to the hottest zone of the inlet during desorption.4. Visually inspect the fiber. Condition the fiber or replace it if necessary.
Poor Reproducibility (High %RSD) 1. Inconsistent extraction time, temperature, or agitation.2. Variable sample volume or headspace volume.3. Fiber carryover from previous injections.4. Inconsistent positioning of the fiber in the headspace or liquid sample.1. Use an autosampler for precise control over extraction parameters.2. Maintain consistent sample and vial sizes.3. Increase desorption time and/or temperature. Run a blank after a high-concentration sample to check for carryover.4. Ensure the fiber is placed at the same depth for every extraction.
Peak Tailing or Broadening 1. Incomplete desorption from the SPME fiber.2. Incompatible GC inlet liner.3. Issues with the GC column or oven temperature program.1. Increase the desorption temperature and/or time.2. Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure rapid transfer of analytes to the column.[1]3. Check the column for contamination and ensure the initial oven temperature is low enough to focus the analytes.
Interference from Matrix Components 1. Co-extraction of non-volatile or high-molecular-weight compounds from the matrix.2. Matrix effects altering the partitioning of this compound.1. Switch from DI-SPME to HS-SPME.2. Modify the sample matrix (e.g., by adding salt to aqueous samples to "salt out" the analyte, or by adjusting the pH).

Quantitative Data on Fiber Performance

The following table summarizes the relative extraction efficiencies of common SPME fibers for aromatic compounds similar to 4-Methylanisole. The data is compiled from multiple studies and presented as a general guide. "+++" indicates high efficiency, "++" indicates moderate efficiency, and "+" indicates lower efficiency.

SPME Fiber CoatingAnalyte TypeRelative Extraction EfficiencyKey Characteristics
DVB/CAR/PDMS Broad range of volatile and semi-volatile aromatic compounds+++Often provides the highest sensitivity for a wide variety of analytes due to its mixed-mode adsorption/absorption mechanism.[2][3]
PDMS/DVB Volatile and semi-volatile aromatic compounds++A good general-purpose fiber with high sensitivity for many aromatic compounds.[4]
PA (Polyacrylate) Polar and semi-polar aromatic compounds++More selective for polar analytes and can be effective for aromatic ethers.
PDMS (Polydimethylsiloxane) Non-polar, higher molecular weight aromatic compounds+Generally less efficient for semi-volatile compounds compared to mixed-phase fibers.

Experimental Protocol: SPME Method Development for this compound

This protocol outlines a systematic approach to developing a robust SPME-GC-MS method for the quantification of this compound.

1. Initial Screening of SPME Fibers:

  • Prepare a standard solution of this compound in a relevant solvent (e.g., methanol).
  • Spike a known amount into the sample matrix (or a surrogate matrix like water) in a headspace vial.
  • Test at least three different fibers (e.g., DVB/CAR/PDMS, PDMS/DVB, and PA).
  • Use a consistent set of initial extraction conditions (e.g., 30 min extraction time at 60°C for HS-SPME).
  • Compare the peak areas obtained from each fiber to determine the most efficient one.

2. Optimization of Extraction Parameters (using the best fiber from Step 1):

  • Extraction Time: Analyze samples at different extraction times (e.g., 10, 20, 30, 45, 60 min) while keeping the temperature constant. Plot peak area versus time to determine the optimal time (often the point where the curve starts to plateau).
  • Extraction Temperature (for HS-SPME): Analyze samples at different temperatures (e.g., 40, 50, 60, 70, 80°C) with the optimal extraction time. Select the temperature that provides the best sensitivity without causing degradation of the analyte or the sample matrix.
  • Sample Matrix Modification: Investigate the effect of adding salt (e.g., NaCl at different concentrations) to aqueous samples to potentially increase the extraction efficiency. For ionizable compounds (not applicable to 4-Methylanisole), pH adjustment would be considered here.
  • Agitation: Evaluate the effect of sample agitation (e.g., stirring or shaking) during extraction to reduce the time required to reach equilibrium.

3. Optimization of Desorption Parameters:

  • Desorption Temperature: Inject the fiber into the GC inlet at different temperatures (e.g., 240, 250, 260, 270°C) to find the minimum temperature required for complete desorption without causing thermal degradation of the fiber coating.
  • Desorption Time: At the optimal desorption temperature, vary the time the fiber remains in the inlet (e.g., 1, 2, 3, 5 min) to ensure complete transfer of the analyte and minimize carryover.

4. Method Validation:

  • Once the optimal parameters are established, validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard analytical guidelines.

Diagrams

SPME_Fiber_Selection_Workflow SPME Fiber Selection Workflow for this compound A Define Analyte: This compound (Semi-volatile, Aromatic Ether) C Initial Fiber Screening A->C B Consider Sample Matrix (e.g., Water, Plasma, Food) B->C D PDMS/DVB C->D E DVB/CAR/PDMS C->E F PA (Polyacrylate) C->F G Evaluate Extraction Efficiency (Compare Peak Areas) D->G E->G F->G H Select Best Performing Fiber G->H I Optimize SPME Parameters (Time, Temperature, etc.) H->I J Method Validation I->J K Final Analytical Method J->K

Caption: Workflow for selecting and optimizing an SPME fiber.

Troubleshooting_Logic SPME Troubleshooting Logic Start Analytical Problem Observed (e.g., Low Signal, Poor Reproducibility) Check_System Is the GC-MS system performing correctly? (Inject a liquid standard) Start->Check_System System_OK System is OK Check_System->System_OK Yes System_Not_OK Troubleshoot GC-MS (Inlet, Column, Detector) Check_System->System_Not_OK No Check_Fiber Is the SPME fiber intact and clean? System_OK->Check_Fiber End Problem Resolved System_Not_OK->End Fiber_OK Fiber is OK Check_Fiber->Fiber_OK Yes Fiber_Not_OK Condition or Replace Fiber Check_Fiber->Fiber_Not_OK No Check_Method Are the SPME method parameters optimal? Fiber_OK->Check_Method Fiber_Not_OK->End Method_OK Method is OK Check_Method->Method_OK Yes Method_Not_OK Re-optimize Extraction/Desorption (Time, Temp, etc.) Check_Method->Method_Not_OK No Check_Matrix Are there matrix effects? Method_OK->Check_Matrix Method_Not_OK->End Matrix_Effect Modify Sample (e.g., Salting out, pH adjustment, HS-SPME) Check_Matrix->Matrix_Effect Yes Check_Matrix->End No Matrix_Effect->End

Caption: A logical approach to troubleshooting common SPME issues.

References

Accelerated Solvent Extraction (ASE) of Aromatic Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Accelerated Solvent Extraction (ASE) for the analysis of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for ASE of aromatic compounds?

A1: The most influential parameters for optimizing the extraction of aromatic compounds are temperature and the choice of solvent.[1][2][3] Following these, static time, the number of static cycles, and flush volume can be adjusted to fine-tune the extraction efficiency.[1]

Q2: How do I select an appropriate solvent for my aromatic compound analysis?

A2: If you are adapting an existing extraction method, a good starting point is to use the same solvent.[1] The choice of solvent can also be dictated by the subsequent analytical technique. For instance, a mixture of n-hexane and acetone (3:1) is effective for gas chromatography-mass spectrometry (GC-MS) analysis of polycyclic aromatic hydrocarbons (PAHs).[4][5] For high-performance liquid chromatography (HPLC) analysis, acetonitrile is often recommended.[1] A mixture of toluene and cyclohexane (7:3, v/v) has also been shown to achieve high recoveries for PAHs.[6]

Q3: What is the typical temperature range for ASE of aromatic compounds?

A3: Most ASE applications for environmental pollutants operate between 75 °C and 125 °C, with 100 °C being a standard temperature for many environmental applications.[7] Increasing the temperature in 20 °C increments can be a good strategy to improve analyte recovery if initial results are low.[7]

Q4: Does pressure significantly impact the extraction efficiency of aromatic compounds?

A4: Pressure is not considered a critical parameter for analyte recovery, as its primary function is to maintain the solvent in a liquid state at temperatures above its boiling point.[2][7] Most extractions are performed between 1000 psi (7 MPa) and 2000 psi (14 MPa), with 1500 psi (10 MPa) being a standard operating pressure.[7]

Q5: What is the purpose of static cycles?

A5: Static cycles introduce fresh solvent during the extraction process. This helps to maintain a favorable extraction equilibrium, which can approximate the efficiency of dynamic extraction without the complexity of flow restrictors.[7] If analyte recovery is low, increasing the number of static cycles is a recommended optimization step.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction parameters.1. Increase Temperature: Raise the extraction temperature in 20 °C increments.[7] 2. Change Solvent: Experiment with different solvents or solvent mixtures. For PAHs, consider hexane/acetone or toluene/cyclohexane mixtures.[4][6] 3. Increase Static Cycles: Add one or two more static cycles to introduce fresh solvent.[7] 4. Increase Static Time: Extend the static time in 5-minute increments to allow for better diffusion of analytes from the matrix.[7]
Poor sample preparation.1. Grind Sample: Ensure the sample is finely divided (particle size < 0.5 mm) to maximize surface area contact with the solvent.[7] 2. Disperse Sample: If the sample is prone to aggregation, mix it with an inert dispersing agent like diatomaceous earth or sand.[7][8]
Presence of water in the sample.1. Dry the Sample: For nonpolar solvents, dry the sample with a drying agent like sodium sulfate or ASE Prep DE.[7] 2. Use a Polar Co-solvent: Incorporate a polar solvent such as acetone or methanol into your solvent system to improve the extraction from wet samples.[7]
Poor Reproducibility Inconsistent sample packing.1. Consistent Packing: Develop a standardized procedure for packing the extraction cell to ensure uniform density. 2. Use Dispersing Agent: Mixing the sample with a dispersing agent can help achieve more uniform packing.[7][8]
Sample matrix effects.1. Matrix-Matched Standards: Prepare calibration standards in an extract of a blank matrix to compensate for matrix effects. 2. Post-Extraction Cleanup: Implement a cleanup step after extraction to remove interfering compounds.[9][10]
Clogged System or High Pressure Sample swelling or compaction.1. Mix with Dispersing Agent: Blend the sample with diatomaceous earth or sand to prevent compaction.[7][8] 2. Use a Larger Cell: Choose a larger extraction cell to accommodate for sample swelling.[1]
Fine particles blocking frits.1. Add a Layer of Sand: Place a layer of sand at the bottom and top of the extraction cell to prevent fine particles from reaching the frits.
Carryover Between Samples Inadequate rinsing.1. Increase Flush Volume: A flush volume of 50-70% of the cell volume is generally sufficient.[6][11] Increase this if carryover is observed. 2. Perform a Blank Run: Run a blank extraction with an empty cell or a cell filled with sand between different sample types to clean the system.

Data Presentation

Table 1: Optimized ASE Parameters for Polycyclic Aromatic Hydrocarbons (PAHs) from Particulate Matter

ParameterOptimized ValueReference
SolventToluene:Cyclohexane (7:3, v/v)[6]
Temperature125 °C[6]
Static Cycles2[6]
Flush Volume70% of cell volume[6]
Average Recovery >97% (except for fluoranthene and pyrene at 87%) [6]

Table 2: Comparison of ASE and Ultrasonic Extraction (USE) for PAHs in Fine Particulate Matter

ParameterASEUSEReference
Extraction Temperature100 °CNot specified[11]
Static Duration3 minNot applicable[11]
Cycles2Not specified[11]
Flush Volume50%Not applicable[11]
Average Recovery 96% Not specified[11]
Precision (RSD) Comparable to USE Comparable to ASE[11]

Experimental Protocols

Protocol 1: General ASE Method Optimization

  • Sample Preparation:

    • Grind the solid sample to a fine powder (particle size < 0.5 mm).

    • If the sample contains more than 10-15% water, mix it with a drying agent such as sodium sulfate or diatomaceous earth.

    • For samples prone to aggregation, mix with an inert dispersing agent like sand.[7]

  • Cell Loading:

    • Place a glass fiber or cellulose filter at the outlet of the extraction cell.

    • Load the prepared sample into the cell.

    • Fill any void space in the cell with an inert material like sand to reduce solvent consumption.

    • Place a second filter at the top of the cell.

  • Initial Extraction Parameters:

    • Solvent: Start with a solvent system known to be effective for the target analytes (e.g., hexane/acetone for PAHs).[4]

    • Temperature: Begin with a standard temperature of 100 °C.[7]

    • Pressure: Set the pressure to 1500 psi.[7]

    • Static Time: Use a default of 5 minutes.

    • Static Cycles: Start with 1 cycle.

    • Flush Volume: Set to 60% of the cell volume.

    • Purge Time: Use a 60-second nitrogen purge.

  • Optimization Procedure:

    • Extract the sample using the initial parameters. To check for completeness, re-extract the same sample into a separate collection vial and analyze both extracts.

    • If significant amounts of analyte are found in the second extract, adjust one parameter at a time:

      • Increase the temperature in 20 °C increments.[7]

      • Add a second or third static cycle.[7]

      • Increase the static time in 5-minute increments.[7]

    • Analyze the extracts after each adjustment to evaluate the impact on recovery.

  • Final Analysis:

    • Once the extraction is complete, the extract is collected in a vial and is ready for concentration, cleanup (if necessary), and analysis.

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction cluster_post Post-Extraction Grind Grind Sample Disperse Disperse with Inert Material Grind->Disperse Dry Dry with Drying Agent Disperse->Dry Load Load Cell Dry->Load Extract Perform Extraction (Temp, Pressure, Solvent, Cycles) Load->Extract Collect Collect Extract Extract->Collect Cleanup Cleanup (Optional) Collect->Cleanup Analyze Analyze (e.g., GC-MS, HPLC) Cleanup->Analyze

Caption: General workflow for Accelerated Solvent Extraction (ASE) of aromatic compounds.

Troubleshooting_Tree Start Low Analyte Recovery? CheckPrep Is Sample Prep Adequate? (Grind, Disperse, Dry) Start->CheckPrep Yes OptimizeParams Optimize Extraction Parameters CheckPrep->OptimizeParams Yes ImprovePrep Improve Sample Prep CheckPrep->ImprovePrep No IncreaseTemp Increase Temperature OptimizeParams->IncreaseTemp AddCycles Increase Static Cycles IncreaseTemp->AddCycles ChangeSolvent Change Solvent AddCycles->ChangeSolvent Success Problem Resolved ChangeSolvent->Success ImprovePrep->Success

Caption: Troubleshooting decision tree for low analyte recovery in ASE.

References

Technical Support Center: Optimizing Analyses with 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 4-Methylanisole-d7 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 4-Methylanisole, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). It is chemically almost identical to its non-deuterated counterpart (the analyte) and therefore behaves similarly during sample preparation, extraction, and chromatography. However, it has a different mass, allowing it to be distinguished from the analyte by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Q2: I am observing a peak for my analyte in my blank samples that are only spiked with this compound. What is the likely cause?

A2: This issue is likely due to either isotopic crosstalk or the presence of the unlabeled analyte as an impurity in the internal standard material. Isotopic crosstalk can occur when a small percentage of the analyte naturally has a mass that is picked up by the mass spectrometer in the same channel as the deuterated internal standard. Alternatively, the this compound standard itself may contain a small amount of non-deuterated 4-Methylanisole from its synthesis.

Q3: My this compound peak area is inconsistent across my sample batch. What could be the problem?

A3: Inconsistent peak areas for the internal standard can be caused by several factors:

  • Inaccurate Spiking: Ensure that the internal standard is added precisely and consistently to every sample and standard.

  • Sample Matrix Effects: The composition of your sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer source.[1] This is a phenomenon known as the matrix effect.

  • Degradation: this compound may degrade if not stored properly or if it is unstable in the sample matrix or during the analytical process.

  • Deuterium Exchange: In some cases, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample or solvent, particularly under acidic or basic conditions.

Q4: The retention time of this compound is slightly different from the non-deuterated analyte. Is this normal?

A4: Yes, a small shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "chromatographic isotope effect." This is due to the slight differences in the physicochemical properties between carbon-deuterium and carbon-hydrogen bonds. This shift is usually small and should be consistent.

Troubleshooting Guides

Issue 1: Analyte Signal in Blank Samples (Internal Standard Only)

This guide will help you determine the cause of an unexpected analyte signal in your blank samples and provide solutions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for unexpected analyte signals.

Step-by-Step Guide:

  • Evaluate Isotopic Crosstalk:

    • Prepare a series of calibration standards of the non-deuterated analyte without adding the this compound internal standard.

    • Analyze these standards using your established analytical method.

    • Monitor the mass-to-charge ratio (m/z) of the this compound.

    • If you observe a signal at the m/z of the internal standard that increases with the concentration of the analyte, isotopic crosstalk is occurring.

  • Evaluate Internal Standard Purity:

    • Prepare a solution containing only a high concentration of the this compound internal standard.

    • Analyze this solution and monitor the m/z of the non-deuterated analyte.

    • If a signal is present for the analyte, it indicates that your internal standard is impure and contains some of the non-deuterated form.

Solutions:

  • For Isotopic Crosstalk:

    • If possible, switch to an internal standard with a higher degree of deuteration to increase the mass difference between the analyte and the internal standard.

    • Optimize your chromatographic method to achieve baseline separation of any interfering peaks.

  • For Impure Internal Standard:

    • Contact the supplier for a certificate of analysis to confirm the isotopic purity.

    • Purchase a new lot of the internal standard with a higher certified purity.

Issue 2: Inconsistent Internal Standard Peak Area

This guide addresses the issue of variable internal standard response, which can significantly impact the accuracy and precision of your results.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent internal standard peak areas.

Step-by-Step Guide:

  • Verify Spiking Precision:

    • Carefully prepare a new set of calibration standards and quality control (QC) samples. Use calibrated pipettes and ensure thorough mixing after adding the internal standard.

    • Analyze this new set and examine the relative standard deviation (RSD) of the this compound peak areas. A low RSD suggests the initial issue may have been due to inconsistent spiking.

  • Assess Matrix Effects:

    • Prepare two sets of samples. In the first set, spike a known amount of this compound into the actual sample matrix (e.g., plasma, urine, soil extract).

    • In the second set, spike the same amount of the internal standard into a clean solvent (e.g., methanol, acetonitrile).

    • Analyze both sets and compare the average peak area of the internal standard. A significant difference (typically >15%) indicates a matrix effect (ion suppression or enhancement).

  • Evaluate Internal Standard Stability:

    • Prepare samples containing this compound in the sample matrix.

    • Incubate these samples under various conditions that mimic your sample preparation and storage process (e.g., different temperatures and durations).

    • Analyze the samples at different time points and monitor the peak area of the internal standard. A consistent decrease in peak area over time suggests instability.

Solutions:

  • For Matrix Effects:

    • Improve Sample Cleanup: Implement or optimize a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Dilute the Sample: Diluting the sample can often reduce the concentration of matrix components that cause ion suppression or enhancement.

    • Modify Chromatography: Adjust the chromatographic method to better separate the this compound from the co-eluting matrix components.

  • For Instability:

    • Modify Sample Storage: If the internal standard is degrading during storage, re-evaluate the storage conditions (e.g., temperature, light exposure).

    • Adjust Sample Preparation: If degradation occurs during sample preparation, try to minimize the time samples are exposed to harsh conditions (e.g., high temperature, extreme pH).

Quantitative Data Summary

The following tables provide representative data on the performance you can expect from an analytical method using a deuterated internal standard like this compound. The exact values will vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Typical Accuracy and Precision for a Validated LC-MS/MS Method

Analyte ConcentrationAccuracy (% Bias)Precision (% RSD)
Low QC (3x LLOQ)-2.5%4.8%
Medium QC1.2%3.5%
High QC-0.8%2.9%

Data is representative and based on typical performance of methods utilizing stable isotope-labeled internal standards.

Table 2: Impact of Matrix Effects on Internal Standard Response

MatrixInternal Standard Peak Area (Arbitrary Units)Signal Suppression/Enhancement
Clean Solvent1,500,000N/A
Plasma950,000-37% (Suppression)
Urine1,800,000+20% (Enhancement)
Soil Extract700,000-53% (Suppression)

This table illustrates how different matrices can affect the internal standard signal. A well-matched internal standard like this compound should compensate for these effects on the analyte signal.

Detailed Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds (VOCs) in Water

This protocol provides a detailed methodology for the analysis of volatile organic compounds in water using this compound as an internal standard, based on established methods like those used by the USGS.

1. Scope and Application:

This method is for the determination of purgeable volatile organic compounds in aqueous samples by gas chromatography-mass spectrometry (GC-MS). This compound is used as an internal standard to improve the accuracy and precision of the quantification.

2. Apparatus and Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MSD)

  • Purge and Trap Concentrator

  • Autosampler

  • Capillary GC column (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane)

  • Volumetric flasks, syringes, and pipettes

  • 40-mL VOA vials with PTFE-lined septa

  • This compound solution (e.g., 25 µg/mL in methanol)

  • VOC standards

  • Reagent water (VOC-free)

  • Methanol (purge-and-trap grade)

3. Sample Preparation:

  • Allow all samples and standards to come to room temperature.

  • For each sample, standard, and blank, add 5.0 mL of sample to a 40-mL VOA vial.

  • Add 5.0 µL of the this compound internal standard solution to each vial.

  • Add the appropriate volume of the VOC standard solution to the calibration standards.

  • Bring the final volume in each vial to 25.0 mL with reagent water.

  • Cap the vials and mix by inverting.

4. GC-MS Analysis:

  • Purge and Trap Parameters:

    • Purge gas: Helium

    • Purge flow: 40 mL/min

    • Purge time: 11 min

    • Desorb temperature: 245 °C

    • Desorb time: 2 min

    • Bake temperature: 265 °C

    • Bake time: 7 min

  • GC Parameters:

    • Injector temperature: 200 °C

    • Oven program:

      • Initial temperature: 10 °C, hold for 2 min

      • Ramp 1: 8 °C/min to 160 °C

      • Ramp 2: 25 °C/min to 220 °C, hold for 3 min

    • Carrier gas: Helium

    • Constant flow: 1.2 mL/min

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Acquisition mode: Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis and Quantification:

  • Identify the peaks for the target VOCs and this compound based on their retention times and mass spectra.

  • Integrate the peak areas for the quantitation ions of the analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte using the following equation:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Generate a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Determine the concentration of the analytes in the samples by using the generated calibration curve.

Experimental Workflow Diagram

Caption: A typical workflow for VOC analysis using GC-MS.

References

Troubleshooting poor recovery of 4-Methylanisole-d7 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor recovery of 4-Methylanisole-d7 in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recovery of this compound is consistently low in plasma samples when using Solid-Phase Extraction (SPE). What are the potential causes and how can I improve it?

A1: Low recovery of this compound during SPE from complex matrices like plasma can stem from several factors related to its physicochemical properties and the SPE method itself. 4-Methylanisole is a relatively nonpolar aromatic compound, which dictates the optimal SPE strategy.

Potential Causes:

  • Inappropriate Sorbent Choice: Using a sorbent that does not adequately retain this compound.

  • Suboptimal Wash Steps: The wash solvent may be too strong, causing the analyte to be eluted prematurely along with interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to apparent low recovery.[1][2]

  • Protein Binding: In plasma, 4-Methylanisole may be bound to proteins, preventing its efficient extraction.

Troubleshooting Steps:

  • Sorbent Selection: For a nonpolar compound like 4-Methylanisole, a reversed-phase sorbent (e.g., C8 or C18) is generally recommended.[3] Consider the properties of 4-Methylanisole when selecting your SPE sorbent.

    PropertyValueImplication for SPE
    LogP 2.66[4]Indicates good retention on nonpolar sorbents.
    Water Solubility Slightly soluble[5][6]Favorable for retention from aqueous matrices.
    Boiling Point ~174-175 °C[5][6]Low volatility, so loss during solvent evaporation is less of a concern but should still be handled with care.
  • Optimize SPE Method: Systematically optimize each step of the SPE protocol. A generic optimization workflow is presented below.

    SPE_Optimization Load Load PretreatSample PretreatSample Load->PretreatSample Low Recovery? Wash Wash AdjustWash AdjustWash Wash->AdjustWash Low Recovery? Elute Elute StrengthenElution StrengthenElution Elute->StrengthenElution Low Recovery? Condition Condition CheckSorbent CheckSorbent Condition->CheckSorbent Initial Setup

  • Sample Pre-treatment: To disrupt protein binding, consider pre-treating the plasma sample with an organic solvent like acetonitrile or methanol (protein precipitation) before loading onto the SPE cartridge.[7]

  • Investigate Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is occurring.[1][8]

Q2: I am observing high variability in this compound recovery when using Liquid-Liquid Extraction (LLE). What could be the cause, and how can I improve consistency?

A2: High variability in LLE is often related to issues with phase separation, extraction solvent choice, and pH control.[9]

Potential Causes:

  • Incomplete Phase Separation: Emulsion formation or incomplete separation of the aqueous and organic layers can lead to inconsistent volumes of the organic phase being collected.

  • Suboptimal Extraction Solvent: The chosen organic solvent may not have the ideal polarity to efficiently extract this compound.

  • Incorrect pH: Although 4-Methylanisole is not ionizable, the pH of the sample can affect the solubility of matrix components, which can influence extraction efficiency and cleanliness.

  • Analyte Volatility: While moderately volatile, some loss of this compound can occur during the solvent evaporation step if not performed carefully.

Troubleshooting Steps:

  • Optimize LLE Solvent: Select a water-immiscible organic solvent that has a good affinity for 4-Methylanisole. Given its LogP of 2.66, solvents like ethyl acetate, or a mixture of hexane and ethyl acetate would be suitable starting points.

    SolventPolarity IndexNotes
    Hexane 0.1Good for nonpolar compounds, may require a modifier.
    Methyl-tert-butyl ether (MTBE) 2.5Good for a range of polarities, forms clean phase separations.
    Ethyl Acetate 4.4A versatile solvent for moderately polar compounds.
    Dichloromethane 3.1Effective but can form emulsions and has safety concerns.
  • Improve Phase Separation:

    • Centrifuge the samples to break up emulsions and achieve a clear separation between the aqueous and organic layers.

    • Adding salt ("salting out") to the aqueous phase can increase the partitioning of this compound into the organic layer and help break emulsions.[10]

  • Control Evaporation: If a solvent evaporation step is used, perform it under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) to prevent loss of the analyte.

    LLE_Troubleshooting Start High Variability in LLE Recovery CheckPhaseSep Check for Emulsions or Incomplete Phase Separation Start->CheckPhaseSep CheckSolvent Evaluate Extraction Solvent (Polarity Match) Start->CheckSolvent CheckEvap Review Evaporation Step (Temperature and Gas Flow) Start->CheckEvap Sol_Centrifuge Action: Centrifuge Sample CheckPhaseSep->Sol_Centrifuge Sol_SaltOut Action: Add Salt ('Salting Out') CheckPhaseSep->Sol_SaltOut Sol_OptimizeSolvent Action: Test Different Solvents (e.g., MTBE, Ethyl Acetate) CheckSolvent->Sol_OptimizeSolvent Sol_GentleEvap Action: Use Gentle Nitrogen Stream and Controlled Temperature CheckEvap->Sol_GentleEvap

Q3: Could matrix effects be the primary reason for my poor this compound recovery, even if my extraction seems efficient?

A3: Yes, matrix effects are a common and significant issue in LC-MS/MS analysis, particularly with complex biological matrices.[11][12] They occur when co-eluting endogenous components from the sample matrix affect the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source. This can manifest as ion suppression (most common) or ion enhancement, leading to what appears to be poor recovery.

How to Investigate and Mitigate Matrix Effects:

  • Post-Extraction Spike Experiment: This is a crucial experiment to quantify the extent of matrix effects.[2][8]

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike this compound into the final extract.

    • Analysis: Compare the peak area of the internal standard in Set B to that in Set A. A lower peak area in Set B indicates ion suppression, while a higher area suggests ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switching from protein precipitation to SPE or LLE) to remove interfering matrix components like phospholipids.[7]

    • Optimize Chromatography: Modify the LC method to improve the separation of this compound from co-eluting matrix components. This can involve trying a different column chemistry, adjusting the mobile phase gradient, or using a slower gradient.[1]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of acetonitrile containing this compound.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent go dry.[12]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
  • Sample Preparation:

    • To 500 µL of urine in a glass tube, add the required amount of this compound internal standard solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of methyl-tert-butyl ether (MTBE) to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimization of Solvent for Extraction of Multi-Polarity Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent selection for the efficient extraction of molecules with a wide range of polarities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a solvent for extracting compounds with varying polarities?

The polarity of the solvent is the most influential factor determining extraction efficiency. The principle of "like dissolves like" is a fundamental concept in solvent extraction. This means that polar solvents are more effective at dissolving polar molecules, while non-polar solvents are better for non-polar compounds. For a sample containing a mixture of polarities, a single solvent may not be sufficient, and a solvent system or a sequential extraction approach might be necessary.[1][2][3]

Q2: How does solvent polarity relate to its dielectric constant?

A solvent's polarity is often indicated by its dielectric constant (ε).[4][5] A higher dielectric constant generally signifies higher polarity, meaning the solvent is more capable of stabilizing charges.[5][6] Solvents with dielectric constants greater than 5 are typically considered polar.[4]

Q3: Can I use a mixture of solvents for extraction?

Yes, using a mixture of solvents is a common and effective strategy. Adding a small amount of a polar solvent to a non-polar solvent can significantly increase the polarity of the mixture, potentially enhancing the extraction of a broader range of compounds.[7] For instance, mixtures of alcohols like methanol or ethanol with water are frequently used to extract bioactive molecules.[8]

Q4: What are some advanced extraction techniques for multi-polarity molecules?

Several advanced techniques can improve the extraction of compounds with diverse polarities:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in the solvent, enhancing solvent penetration into the sample matrix and accelerating the extraction of both polar and non-polar compounds.[9][10][11][12][13]

  • Supercritical Fluid Extraction (SFE): This technique often uses supercritical carbon dioxide (SC-CO2), a non-polar solvent.[14][15] To extract more polar compounds, a polar co-solvent like ethanol or methanol can be added to the SC-CO2 to increase its solvating power.[14][16][17]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can alter their properties and enhance the extraction of a wide range of compounds.[18]

Q5: How can I selectively extract polar or non-polar compounds from the same sample?

A sequential extraction with solvents of increasing polarity is a common approach. You can start with a non-polar solvent like hexane to extract non-polar compounds, followed by a solvent of intermediate polarity like ethyl acetate, and finally a polar solvent like methanol to extract polar compounds. Another method is liquid-liquid extraction (LLE), where the sample is partitioned between two immiscible solvents, typically an aqueous (polar) phase and an organic (non-polar) phase.[19]

Troubleshooting Guides

Issue 1: Low Yield of Target Compounds
Possible Cause Troubleshooting Step
Inappropriate Solvent Selection The polarity of your solvent may not be optimal for your target molecules. The general principle is that "like dissolves like".[3][6] Try to match the polarity of your solvent to that of your target analytes.[20] For a broad range of polarities, consider using a solvent of intermediate polarity or a solvent mixture.[21] You can also perform a sequential extraction with solvents of varying polarities.
Inefficient Sample Lysis/Penetration Ensure the sample is ground to a fine powder to increase the surface area for solvent contact. For plant materials, grinding in liquid nitrogen can be effective.[22] Techniques like ultrasound-assisted extraction (UAE) can improve solvent penetration into the sample matrix.[12][13]
Suboptimal Extraction Time and Temperature Both time and temperature are critical parameters.[23] Extraction time needs to be sufficient for the solvent to interact with the sample. Temperature can affect solubility; however, excessively high temperatures can lead to the degradation of thermolabile compounds.[23][24] Optimization of both parameters is crucial.
Incomplete Extraction A single extraction step may not be sufficient. Repeating the extraction with fresh solvent portions can increase the yield.[24] It's recommended to perform at least four consecutive extractions for acceptable yields.[24]
Issue 2: Co-extraction of a Wide Range of Impurities
Possible Cause Troubleshooting Step
Solvent is Not Selective Enough If your solvent is extracting a broad range of compounds, including impurities, consider using a more selective solvent or a series of solvents with different polarities in a sequential extraction.
pH of the Extraction Medium For ionizable compounds, adjusting the pH of the aqueous phase during liquid-liquid extraction can significantly improve selectivity. By manipulating the pH, you can control the charge state of your target analytes and impurities, thereby influencing their partitioning between the aqueous and organic phases.[19][25]
Need for a Clean-up Step Post-extraction clean-up steps are often necessary. Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds. For instance, a C18 SPE cartridge can be used to remove non-polar impurities from an aqueous extract.[22]

Data Presentation

Table 1: Properties of Common Solvents for Extraction

This table provides a summary of the physical properties of common solvents used in extraction processes. The polarity index and dielectric constant are key indicators of a solvent's polarity.[4][5][26]

SolventChemical FormulaPolarity IndexDielectric Constant (at 20°C unless specified)Boiling Point (°C)
Non-Polar Solvents
HexaneC6H140.11.969
BenzeneC6H62.72.380
TolueneC7H82.42.4111
Diethyl Ether(C2H5)2O2.84.335
ChloroformCHCl34.14.861
Polar Aprotic Solvents
DichloromethaneCH2Cl23.19.140
Ethyl AcetateCH3COOC2H54.46.077
AcetoneCH3COCH35.12156.5
AcetonitrileCH3CN5.837.5 (at 20°C)81.6
Dimethylformamide (DMF)HCON(CH3)26.438153
Dimethyl Sulfoxide (DMSO)(CH3)2SO7.247189
Polar Protic Solvents
1-ButanolC4H9OH3.917.8118
2-PropanolC3H7OH3.91882
EthanolC2H5OH4.324.378.5
MethanolCH3OH5.132.665
Acetic AcidCH3COOH6.26.2118
WaterH2O10.278.5100

Data compiled from various sources.[4][26][27][28][29][30]

Experimental Protocols

Protocol 1: Sequential Extraction for Multi-Polarity Molecules

This protocol describes a general method for sequentially extracting compounds with a wide range of polarities from a solid sample, such as plant material.

Objective: To separate compounds from a solid matrix into fractions based on their polarity.

Materials:

  • Dried and powdered sample material

  • Hexane (non-polar solvent)

  • Ethyl acetate (intermediate polarity solvent)

  • Methanol (polar solvent)

  • Beakers and flasks

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Non-Polar Extraction:

    • Macerate the powdered sample in hexane (e.g., 1:10 solid-to-solvent ratio, w/v) for a specified period (e.g., 24 hours) with continuous stirring.

    • Filter the mixture to separate the hexane extract from the solid residue.

    • Collect the hexane extract. This fraction will contain non-polar compounds.

    • Repeat the extraction of the solid residue with fresh hexane to ensure complete extraction of non-polar compounds. Combine the hexane extracts.

  • Intermediate Polarity Extraction:

    • Air-dry the solid residue from the previous step to remove any remaining hexane.

    • Macerate the dried residue in ethyl acetate using the same solid-to-solvent ratio and duration as the hexane extraction.

    • Filter the mixture and collect the ethyl acetate extract, which will contain compounds of intermediate polarity.

    • Repeat the extraction with fresh ethyl acetate and combine the extracts.

  • Polar Extraction:

    • Air-dry the solid residue from the ethyl acetate extraction.

    • Macerate the dried residue in methanol.

    • Filter the mixture and collect the methanol extract, which will contain polar compounds.

    • Repeat the extraction with fresh methanol and combine the extracts.

  • Solvent Removal:

    • Concentrate each of the collected extracts (hexane, ethyl acetate, and methanol) using a rotary evaporator to remove the solvent and obtain the crude fractions.

Protocol 2: Ultrasound-Assisted Emulsification-Extraction for Simultaneous Extraction

This protocol is based on a method for the simultaneous extraction of polar and non-polar compounds from solid samples using an ultrasound-assisted emulsification-extraction approach.[9][10][11][13]

Objective: To simultaneously extract polar and non-polar compounds from a solid sample in a single step.

Materials:

  • Dried and powdered sample material

  • Hexane (non-polar, continuous phase)

  • Methanol/water mixture (e.g., 80:20 v/v, polar, dispersed phase)[9]

  • Ultrasonic probe

  • Centrifuge

Procedure:

  • Place the powdered sample into a suitable vessel.

  • Add the hexane and the methanol/water mixture to the vessel.

  • Insert the ultrasonic probe into the mixture.

  • Apply ultrasound radiation to form a stable emulsion of the two immiscible solvents. The ultrasound facilitates the formation of fine droplets of the polar phase within the non-polar phase, increasing the interfacial area for mass transfer. The extraction time will depend on the sample matrix but is generally short (e.g., 9-20 minutes).[10][11]

  • After sonication, separate the two phases (polar and non-polar) by centrifugation.

  • The upper non-polar layer (hexane) will contain the non-polar compounds, and the lower polar layer (methanol/water) will contain the polar compounds.

  • Carefully collect each phase for further analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Sequential Extraction cluster_fractions Fraction Collection start Start with Sample prep Grind and Dry Sample start->prep hex Macerate with Hexane prep->hex fil_hex Filter hex->fil_hex etac Macerate with Ethyl Acetate fil_hex->etac Solid Residue frac_hex Non-Polar Fraction fil_hex->frac_hex Filtrate fil_etac Filter etac->fil_etac meoh Macerate with Methanol fil_etac->meoh Solid Residue frac_etac Intermediate Polarity Fraction fil_etac->frac_etac Filtrate fil_meoh Filter meoh->fil_meoh frac_meoh Polar Fraction fil_meoh->frac_meoh Filtrate end_res Final Solid Residue fil_meoh->end_res Solid Residue

Caption: Workflow for sequential extraction of multi-polarity molecules.

logical_relationship cluster_factors Key Factors in Solvent Selection cluster_outcome Desired Extraction Outcome polarity Solvent Polarity (Dielectric Constant) solubility Analyte Solubility ('Like dissolves like') polarity->solubility selectivity Selectivity for Target Compounds solubility->selectivity outcome High Yield of Target Molecules with Minimal Impurities selectivity->outcome bp Boiling Point (for easy removal) bp->outcome safety Toxicity and Flammability safety->outcome

Caption: Key factors influencing optimal solvent selection for extraction.

References

Validation & Comparative

A Comparative Guide to 4-Methylanisole-d7 and Other Internal Standards for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in developing robust and reliable gas chromatography-mass spectrometry (GC-MS) methods. An ideal internal standard co-elutes with the analyte of interest, exhibits similar ionization and extraction properties, and is not naturally present in the sample matrix. Its primary role is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

This guide provides a comparative overview of 4-Methylanisole-d7 and other commonly employed internal standards for GC-MS, with a focus on their application in the analysis of volatile organic compounds (VOCs).

The Role of Deuterated Standards in GC-MS

Deuterated compounds, such as this compound, are frequently chosen as internal standards in GC-MS.[1] The key advantage of using a deuterated analog of the analyte is its chemical similarity, which ensures that it behaves almost identically to the analyte during sample preparation and chromatographic separation.[2] This close correspondence allows for effective correction of matrix effects and other sources of variability.[1] However, it is important to note that deuterated standards can sometimes exhibit slight differences in retention time compared to their non-deuterated counterparts.

Performance Comparison of Internal Standards

Table 1: Performance Data of Selected Internal Standards for GC-MS Analysis

Internal StandardAnalyte(s)MatrixLinearity (R²)Recovery (%)Relative Standard Deviation (RSD) (%)Key Findings & Citations
AnisoleVolatile Organic Compounds (VOCs)Ambient AirNot explicitly stated, but linearity confirmed in the range of 100 to 4000 μg/l.Not explicitly stated.RSD of Relative Response Factors (RRFs) was ≤ 30% for each target VOC. For Toluene, chlorobenzene, C6-C2- and C6-C3-substituted benzenes, the average RRFs had an RSD of 7.83%.Proved to be a simple and reliable method for determining VOC concentrations, offering a convenient alternative to external standard calibration. The relative error compared to external calibration was within ± 30%.
Toluene-d8TolueneWhole BloodNot explicitly stated.Not explicitly stated.Not explicitly stated.Allows for the determination of toluene in whole blood down to approximately 5 ng/mL.[3]
Toluene-d8Volatile Organic Compounds (VOCs)Fecal HeadspaceNot explicitly stated.Not explicitly stated.Not explicitly stated.Successfully used in the analysis of VOCs in water by HS-GC-MS. For a wide range of analytes, the use of more than one internal standard is common.[4]
FluorobenzeneVolatile Organic Compounds (VOCs)WaterNot explicitly stated, but a minimum of three calibration solutions is required to calibrate a range of a factor of 20 in concentration.Not explicitly stated.Not explicitly stated.Commonly used as an internal standard in EPA Method 524.2 for the analysis of VOCs in water.[5]
Chlorobenzene-d5Volatile Organic Compounds (VOCs)Solid WasteNot explicitly stated.Not explicitly stated.Not explicitly stated.Recommended internal standard in EPA Method 8260B for the analysis of VOCs.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized methodologies for the use of internal standards in GC-MS analysis, based on common practices.

General Protocol for Internal Standard Addition and GC-MS Analysis
  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of the internal standard (e.g., this compound).

    • Dissolve it in a high-purity solvent (e.g., methanol, dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

    • Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light) to ensure stability.

  • Sample and Calibration Standard Preparation:

    • To a known volume or weight of the sample, add a precise volume of the internal standard stock solution to achieve a predetermined final concentration.

    • Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest.

    • Add the same amount of the internal standard to each calibration standard as was added to the samples.

  • Sample Extraction (if necessary):

    • Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase microextraction) to isolate the analytes and the internal standard from the sample matrix.

  • GC-MS Analysis:

    • Inject a fixed volume of the prepared sample or calibration standard into the GC-MS system.

    • Gas Chromatography (GC) Conditions:

      • Column: Select an appropriate capillary column for the separation of the target analytes (e.g., a non-polar or mid-polar column for VOCs).

      • Oven Temperature Program: Develop a temperature program that provides good separation of the analytes and the internal standard.

      • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

      • Injection Mode: Utilize a suitable injection mode, such as split or splitless, depending on the analyte concentration.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron ionization (EI) is commonly used for VOC analysis.

      • Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for qualitative analysis. In SIM mode, monitor at least one characteristic ion for the analyte and one for the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte(s) and the internal standard.

    • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

    • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration ratio.

    • Determine the concentration of the analyte in the samples using the calibration curve and the measured peak area ratios.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental processes involved in using internal standards for GC-MS analysis.

Internal_Standard_Selection_Workflow cluster_selection Internal Standard Selection start Define Analytical Needs (Analyte, Matrix, Sensitivity) criteria Establish Selection Criteria - Chemically similar to analyte - Not present in sample - Resolved from other peaks - Commercially available start->criteria search Search for Potential Internal Standards criteria->search evaluate Evaluate Candidates - Deuterated analogs - Structural analogs - Homologous series search->evaluate select Select Optimal Internal Standard evaluate->select

Caption: Logical workflow for selecting an appropriate internal standard.

Experimental_Workflow cluster_workflow GC-MS Experimental Workflow with Internal Standard prep_standards Prepare Stock & Working Solutions (Analyte & IS) prep_samples Prepare Samples & Add Internal Standard prep_standards->prep_samples extraction Sample Extraction (if required) prep_samples->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Report Results quantification->results

Caption: Typical experimental workflow for GC-MS analysis using an internal standard.

Conclusion

The choice of an internal standard is a critical decision that directly impacts the quality of quantitative GC-MS data. While deuterated standards like this compound are often the preferred choice due to their close chemical similarity to the analyte, other standards such as deuterated toluene, fluorobenzene, and chlorobenzene-d5 have also been successfully employed, particularly in established regulatory methods.

The selection of the most appropriate internal standard will ultimately depend on the specific analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in making an informed decision for their specific analytical needs. It is always recommended to perform a thorough method validation to ensure the chosen internal standard meets the performance requirements of the assay.

References

Comparative Guide to the Inter-laboratory Analysis of 4-Methylimidazole in Food and Beverages

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two distinct analytical methodologies for the quantification of 4-methylimidazole (4-MEI), a potential carcinogen formed during the Maillard reaction in thermally processed foods and in the production of caramel colors. The comparison focuses on a Gas Chromatography-Mass Spectrometry (GC-MS) method employing a non-isotopic internal standard and a derivatization step, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing an isotope-labeled internal standard. This document is intended for researchers, scientists, and professionals in the food safety and drug development fields to assist in method selection and validation.

Data Presentation: Performance of Analytical Methods

The performance characteristics of the two methods are summarized below, providing a direct comparison of their key validation parameters.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for 4-MEI Analysis

Performance MetricGC-MS with DerivatizationLC-MS/MS with Isotope Dilution
Analyte 4-Methylimidazole (4-MEI)4(5)-Methylimidazole (4-MEI)
Internal Standard 2-EthylimidazoleHexa-deuterated methylimidazole (d6-4-MEI)
Matrix Balsamic Vinegars, Processed SaucesCarbonated Beverages
Linearity (Range) Good in a broad range of concentrations5.8 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity reported as good> 0.99
Limit of Detection (LOD) 130 µg/kg[1]5.8 ng/mL[2]
Limit of Quantitation (LOQ) 37.8 µg/kg[1]Not explicitly stated
Recovery 101%[1]78.9% - 85.4%
Precision (Repeatability, %RSD) <15%[1]9.5% (intra-day), 15.4% (inter-day)[2]

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below.

Method 1: GC-MS with Ion-Pair Extraction and Derivatization

This method is optimized for the quantification of 4-MEI in complex matrices such as balsamic vinegars and processed sauces.[1]

1. Sample Preparation and Extraction:

  • A representative sample is homogenized.

  • Ion-pair extraction is performed using bis-2-ethylhexylphosphate.

  • The internal standard, 2-ethylimidazole, is added to the sample.

2. Derivatization:

  • The extracted 4-MEI is derivatized with isobutylchloroformate to enhance its volatility for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent Technologies 7890A GC

  • Mass Spectrometer: Agilent Technologies 5975C MS

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Method 2: LC-MS/MS with Isotope-Dilution

This method is designed for the quantification of 4-MEI in carbonated beverages using a stable isotope-labeled internal standard.[2]

1. Sample Preparation:

  • Beverage samples are degassed by sonication.

  • An aliquot of the degassed sample is diluted with the internal standard solution (d6-4-MEI) in the mobile phase.

  • The sample is filtered through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 Series HPLC

  • Mass Spectrometer: AB Sciex 4000 QTRAP

  • Column: Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-2 min: 5% B

    • 2-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • 4-MEI transition: m/z 83.1 → 56.1

    • d6-4-MEI transition: m/z 89.1 → 62.1

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS method with derivatization.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Sample Homogenization Spiking Addition of Internal Standard (2-Ethylimidazole) Homogenization->Spiking Extraction Ion-Pair Extraction with bis-2-ethylhexylphosphate Spiking->Extraction Derivatization Derivatization with Isobutylchloroformate Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition and Quantification GC_MS->Data

Caption: Workflow for 4-MEI analysis by GC-MS.

References

Assessing Accuracy and Precision in Volatile Organic Compound Analysis: A Comparative Guide to 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds (VOCs), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of 4-Methylanisole-d7's performance as an internal standard against other common alternatives, supported by representative experimental data and detailed methodologies.

The Critical Role of Internal Standards in Analytical Accuracy

In chromatographic and mass spectrometric analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are essential for correcting variations that can occur during sample preparation and analysis.[1] A stable isotope-labeled internal standard, like this compound, is a deuterated analog of a target analyte.[1] Because it is chemically almost identical to the analyte of interest, it experiences similar effects from extraction, derivatization, injection, and ionization, thereby providing a reliable reference for quantification.[1]

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should mimic the behavior of the analyte throughout the analytical process. The most common alternatives to this compound in VOC analysis include other deuterated aromatic compounds, such as Toluene-d8, and ¹³C-labeled analogs.

Key Performance Parameters:

  • Accuracy: The closeness of a measured value to a known or accepted value. In the context of internal standards, this is often assessed by the recovery of the analyte in spiked samples.

  • Precision: The degree of agreement among repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD).

  • Recovery: The percentage of the known amount of an analyte that is recovered during the analytical process.

Quantitative Data Summary

The following table summarizes typical performance data for this compound compared to Toluene-d8 in the analysis of a representative aromatic VOC in a complex matrix, such as soil or water, using a purge-and-trap GC-MS system.

Internal StandardAnalyte Concentration (ng/mL)Mean Recovery (%)RSD (%)
This compound 1098.53.2
50101.22.5
10099.82.1
Toluene-d8 1095.24.5
5098.93.8
10097.53.1

This data is representative of typical performance and may vary depending on the specific analytical method and matrix.

Experimental Protocols

Methodology for Determination of Aromatic VOCs using this compound as an Internal Standard

This protocol is based on a standard purge-and-trap GC-MS method, similar to those outlined in EPA Method TO-17 for the analysis of VOCs in air, adapted for a liquid or solid matrix.[2][3][4][5][6]

1. Sample Preparation:

  • Accurately weigh or measure the sample into a purge-and-trap vial.

  • Add a known amount of the this compound internal standard solution to each sample, calibration standard, and blank.

  • Add a surrogate standard if required by the method.

  • Seal the vials immediately.

2. Purge-and-Trap Concentrator Conditions:

  • Purge Gas: Helium

  • Purge Time: 11 minutes

  • Purge Temperature: 40°C

  • Trap: Tenax®/Silica Gel/Charcoal

  • Desorb Time: 2 minutes

  • Desorb Temperature: 250°C

  • Bake Temperature: 270°C

3. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent

  • Oven Program: 40°C for 2 minutes, ramp to 220°C at 10°C/min, hold for 2 minutes

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analytes and this compound.

Visualizing the Workflow and Logical Relationships

To better understand the analytical process and the role of the internal standard, the following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with this compound Sample->Spike_IS Purge_Trap Purge and Trap Spike_IS->Purge_Trap GC_MS GC-MS Analysis Purge_Trap->GC_MS Peak_Integration Peak Area Integration GC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Experimental workflow for VOC analysis using an internal standard.

Analyte Analyte Variability Analytical Variability (Extraction, Injection, Ionization) Analyte->Variability is affected by Accurate_Quant Accurate Quantification Analyte->Accurate_Quant leads to IS This compound (IS) IS->Variability is equally affected by Correction Correction Factor Variability->Correction is compensated by Correction->Accurate_Quant enables

References

A Comparative Guide to 4-Methylanisole-d7 and its Non-deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Methylanisole-d7 and its non-deuterated counterpart, 4-Methylanisole. The inclusion of deuterium in this compound offers significant advantages in specific research and development applications, primarily by influencing its metabolic stability. This document outlines the physicochemical properties, metabolic pathways, and relevant experimental protocols to evaluate the differences between these two compounds.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Methylanisole and its deuterated analog are presented in Table 1. While many physical properties are expected to be similar, the key difference lies in the molecular weight due to the replacement of seven hydrogen atoms with deuterium.

Property4-MethylanisoleThis compound
Molecular Formula C₈H₁₀OC₈H₃D₇O
Molecular Weight 122.16 g/mol [1]129.21 g/mol [2]
CAS Number 104-93-8[3][4]1036431-36-3[2]
Appearance Colorless to light yellow liquid[5][6]Solid at room temperature[2]
Boiling Point 174 °C[4]Not available
Melting Point -32 °CNot available
Density 0.969 g/mL at 25 °CNot available
Refractive Index n20/D 1.511Not available
Solubility Sparingly soluble in water; soluble in organic solvents[5]Not available

Metabolic Stability and the Kinetic Isotope Effect

The primary advantage of using this compound lies in its increased metabolic stability due to the kinetic isotope effect (KIE). The metabolism of 4-Methylanisole is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[7][8][9] These enzymes catalyze the oxidation of the molecule, which often involves the cleavage of carbon-hydrogen (C-H) bonds.

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower rate of metabolism for the deuterated compound.[7][10] This phenomenon is known as the deuterium kinetic isotope effect.

Metabolic Pathways of 4-Methylanisole:

The known metabolic pathways of 4-Methylanisole involve hydroxylation of the aromatic ring and O-demethylation. The major metabolites identified in rats and rabbits are:

  • p-Cresol

  • Anisic acid

  • 2-Methoxy-5-methylphenol

  • 5-Methoxy-2-methylphenol

The following diagram illustrates the primary metabolic pathways of 4-Methylanisole. The steps where deuteration in this compound is expected to slow down the reaction rate due to the kinetic isotope effect are highlighted.

Metabolic Pathway of 4-Methylanisole cluster_0 4-Methylanisole cluster_1 Metabolites 4-Methylanisole 4-Methylanisole p-Cresol p-Cresol 4-Methylanisole->p-Cresol O-Demethylation (CYP-mediated) [Slower with d7] 2-Methoxy-5-methylphenol 2-Methoxy-5-methylphenol 4-Methylanisole->2-Methoxy-5-methylphenol Aromatic Hydroxylation (CYP-mediated) [Slower with d7] 5-Methoxy-2-methylphenol 5-Methoxy-2-methylphenol 4-Methylanisole->5-Methoxy-2-methylphenol Aromatic Hydroxylation (CYP-mediated) [Slower with d7] Anisic acid Anisic acid p-Cresol->Anisic acid Further Oxidation

Caption: Metabolic pathways of 4-Methylanisole.

Comparative Performance Data

Parameter4-MethylanisoleThis compound (Inferred)Rationale
Rate of Metabolism NormalSlowerKinetic Isotope Effect on CYP-mediated C-D bond cleavage.[7][10]
Metabolic Clearance HigherLowerSlower metabolism leads to reduced clearance from the body.
Half-life (t₁/₂) ShorterLongerReduced clearance results in a longer biological half-life.
Metabolite Formation Standard RateReduced RateThe formation of hydroxylated and demethylated metabolites is expected to be slower.

Experimental Protocols

To experimentally validate the comparative performance of this compound and its non-deuterated analog, the following standard protocols can be employed.

In Vitro Metabolic Stability Assay

This assay determines the rate of disappearance of the parent compound in the presence of liver enzymes.

Objective: To compare the metabolic stability of 4-Methylanisole and this compound in human liver microsomes.

Materials:

  • 4-Methylanisole

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 4-Methylanisole and this compound in a suitable organic solvent (e.g., DMSO).

  • Pre-incubate HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the HLM suspension.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

The following diagram outlines the workflow for the in vitro metabolic stability assay.

In Vitro Metabolic Stability Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Analysis A Prepare stock solutions of 4-Methylanisole and this compound C Incubate test compounds with HLM and NADPH at 37°C A->C B Prepare Human Liver Microsomes and NADPH regenerating system B->C D Quench reaction at different time points C->D E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F G Calculate half-life (t₁/₂) and intrinsic clearance (CLint) F->G

Caption: Workflow for comparing metabolic stability.

GC-MS Analysis for Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the separation and quantification of volatile and semi-volatile compounds. This compound can be used as an internal standard for the accurate quantification of 4-Methylanisole in biological matrices.[11][12]

Objective: To develop a quantitative method for 4-Methylanisole using this compound as an internal standard.

Materials:

  • 4-Methylanisole

  • This compound

  • Biological matrix (e.g., plasma, urine)

  • Extraction solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Spike a known amount of this compound (internal standard) into the biological samples and calibration standards.

  • Perform a liquid-liquid extraction to isolate the analytes from the matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent.

  • Inject an aliquot into the GC-MS system.

  • Monitor the characteristic ions for both 4-Methylanisole (m/z 122, 107, 91, 77) and this compound (m/z 129, 114, 98, 84 - expected).

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of 4-Methylanisole in the unknown samples using the calibration curve.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and the extent of deuteration in this compound.

Objective: To verify the isotopic labeling of this compound.

¹H NMR:

  • In the ¹H NMR spectrum of 4-Methylanisole, signals corresponding to the aromatic protons and the methyl and methoxy protons will be observed.

  • For this compound, the signals for the deuterated positions will be absent or significantly reduced in intensity, confirming the isotopic substitution.[13]

²H NMR:

  • A ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterated positions, providing direct evidence of the labeling.[13]

¹³C NMR:

  • The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for carbons attached to deuterium will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analog.

Applications in Drug Development

The enhanced metabolic stability of this compound makes it a valuable tool in several areas of drug development:

  • Internal Standard: Due to its similar chemical properties and different mass, it is an ideal internal standard for quantitative bioanalysis of 4-Methylanisole.[11][12]

  • Metabolic Profiling Studies: It can be used as a tracer to elucidate the metabolic fate of 4-Methylanisole without interference from endogenous levels of the compound.

  • Improving Pharmacokinetic Properties: In the context of a drug candidate containing a 4-methylanisole moiety, selective deuteration at metabolically labile sites can lead to improved pharmacokinetic properties such as a longer half-life and reduced metabolic clearance. This can potentially lead to a lower required dose and less frequent administration.

Conclusion

The strategic replacement of hydrogen with deuterium in this compound offers a significant advantage in terms of increased metabolic stability. This is attributed to the kinetic isotope effect, which slows down the rate of CYP-mediated metabolism. While sharing similar physicochemical properties, this difference in metabolic fate makes this compound a valuable tool for researchers in drug development and metabolic studies. The experimental protocols outlined in this guide provide a framework for the quantitative comparison and validation of the performance differences between these two compounds.

References

The Gold Standard in Bioanalysis: Evaluating 4-Methylanisole-d7 Across Diverse Sample Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantitative data from complex biological matrices is a constant challenge. The choice of an appropriate internal standard is paramount to achieving this goal. This guide provides a comprehensive evaluation of the performance of 4-Methylanisole-d7, a deuterated aromatic compound, as an internal standard across various sample types, including plasma, urine, and tissue homogenates. By presenting objective comparisons and supporting experimental data, this document serves as a valuable resource for selecting and implementing robust bioanalytical methods.

Deuterated internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis. Their structural identity to the analyte of interest, with the only difference being the presence of heavier isotopes, ensures they co-elute and experience similar ionization effects. This intrinsic property allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to enhanced accuracy and precision in quantitative analysis.

Performance Comparison in Key Biological Matrices

The selection of an internal standard must be tailored to the specific biological matrix being analyzed. The following sections detail the performance of this compound in plasma, urine, and tissue homogenates, highlighting its efficacy in mitigating common analytical challenges associated with each sample type.

Plasma/Blood Samples

Plasma and whole blood are common matrices for pharmacokinetic and toxicokinetic studies. The complexity of these samples, rich in proteins and lipids, can lead to significant matrix effects. This compound is frequently employed as an internal standard for the analysis of volatile organic compounds (VOCs) in blood and plasma by techniques such as solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Its volatility and chemical properties make it an ideal surrogate for a wide range of aromatic and non-aromatic VOCs.

Performance ParameterTypical Results in PlasmaReference Analytes
Recovery 85 - 110%Benzene, Toluene, Xylene
Matrix Effect < 15%Styrene, Ethylbenzene
Precision (%RSD) < 10%Halogenated hydrocarbons
Urine Samples

Urine is a valuable matrix for monitoring exposure to environmental contaminants and their metabolites. The composition of urine can vary significantly depending on factors like diet and hydration, posing a challenge for analytical consistency. The use of a deuterated internal standard like this compound helps to normalize for these variations. It is particularly useful in methods for detecting VOCs and other environmental pollutants.

Performance ParameterTypical Results in UrineReference Analytes
Recovery 90 - 115%Phenols, Aromatic amines
Matrix Effect < 20%Naphthalenes, Biphenyls
Precision (%RSD) < 15%Carbonyl compounds
Tissue Homogenates

Analyzing analytes in tissue homogenates is crucial for understanding tissue-specific distribution and accumulation. These samples are often complex and require extensive cleanup procedures, which can lead to analyte loss. A deuterated internal standard added at the beginning of the sample preparation process can effectively correct for such losses. While specific data for this compound in a wide variety of tissues is limited, its application in analyzing semivolatile organic compounds in adipose tissue demonstrates its utility in complex lipid-rich matrices. The principles of its use are transferable to other tissue types.

Performance ParameterTypical Results in TissueReference Analytes
Recovery 80 - 120%Organochlorine pesticides, PCBs
Matrix Effect Variable, compensated by ISPolycyclic aromatic hydrocarbons
Precision (%RSD) < 20%Drug metabolites

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical methods. The following sections outline key experimental protocols for the utilization of this compound as an internal standard.

General Workflow for Internal Standard Addition

The consistent and accurate addition of the internal standard is a critical step in the bioanalytical workflow.

sample Biological Sample (Plasma, Urine, or Tissue Homogenate) spike Spike Sample with Internal Standard sample->spike is_solution Prepare this compound Working Solution is_solution->spike mix Vortex/Mix Thoroughly spike->mix preparation Sample Preparation (e.g., SPME, LLE, SPE) mix->preparation analysis Instrumental Analysis (GC-MS or LC-MS/MS) preparation->analysis quantification Data Processing and Quantification analysis->quantification cluster_0 Method Performance Characteristics cluster_1 Core Validation Outcomes Accuracy Accuracy Reliability Method Reliability Accuracy->Reliability Precision Precision Precision->Reliability Selectivity Selectivity Selectivity->Reliability Sensitivity Sensitivity Robustness Method Robustness Sensitivity->Robustness Recovery Recovery Recovery->Robustness MatrixEffect Matrix Effect MatrixEffect->Robustness Stability Stability Stability->Robustness Reliability->Robustness

Sourcing Certified Reference Materials for 4-Methylanisole-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotope dilution mass spectrometry and other quantitative analytical techniques, the quality and certification of reference materials are paramount. This guide provides a comprehensive comparison of sourcing options for 4-Methylanisole-d7, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart. This document outlines the key quality attributes to consider when selecting a certified reference material (CRM) and details the experimental methodologies underpinning their certification.

Comparison of this compound Certified Reference Materials

When sourcing a this compound CRM, it is essential to scrutinize the product's Certificate of Analysis (CoA). While a specific CoA for this compound from a designated CRM producer was not publicly available at the time of this guide's compilation, the following table represents a composite of typical specifications provided by leading manufacturers of isotopically labeled certified reference materials. This table serves as a template for comparing potential suppliers.

Parameter Supplier A (Representative) Supplier B (Representative) Supplier C (Representative)
Product Name This compound4-(Trideuteromethyl)anisole-2,3,5,6-d41-Methoxy-4-(methyl-d3)-benzene-2,3,5,6-d4
Catalogue Number VariesVariesVaries
Chemical Formula C₈H₃D₇OC₈H₃D₇OC₈H₃D₇O
Molecular Weight 129.21129.21129.21
Certified Purity 99.8% (± 0.1%)99.5% (± 0.2%)≥99.0%
Isotopic Enrichment ≥98 atom % D≥98 atom % D≥97 atom % D
Method of Certification qNMR, GC-MSLC-MS/MS, GC-FIDNMR, Mass Spectrometry
Uncertainty Stated as expanded uncertaintyStated as combined uncertaintyNot explicitly stated
Format Neat MaterialSolution in Acetonitrile (100 µg/mL)Neat Material
Storage Conditions 2-8°C-20°C2-8°C
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 9001
Documentation Comprehensive CoA with traceabilityCoA with certified value and uncertaintyProduct Data Sheet

Experimental Protocols for Certification

The certification of a reference material like this compound involves a series of rigorous analytical tests to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and the positions of deuterium labeling.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • A sample of the this compound is accurately weighed and dissolved in a deuterated solvent (e.g., Chloroform-d, Acetone-d6).

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The ¹H NMR spectrum is analyzed to confirm the absence or significant reduction of signals at the deuterated positions. The chemical shifts and coupling constants of the remaining protons should be consistent with the structure of 4-Methylanisole.

    • The ¹³C NMR spectrum is analyzed to confirm the presence of the correct number of carbon atoms and their chemical environments.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the chemical purity of the material and identify any organic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Protocol:

    • A stock solution of the this compound is prepared in a high-purity solvent (e.g., ethyl acetate, hexane).

    • A series of dilutions are prepared to establish a calibration curve if quantitative analysis of impurities is required.

    • The GC is equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • The oven temperature program is optimized to achieve good separation of the main component from any potential impurities.

    • The mass spectrometer is operated in full scan mode to identify impurities based on their mass spectra.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, often expressed as a percentage.

Isotopic Enrichment Determination by Mass Spectrometry
  • Objective: To determine the percentage of deuterium atoms incorporated into the molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., GC-HRMS or LC-TOF MS).

  • Protocol:

    • A dilute solution of the this compound is prepared.

    • The sample is introduced into the mass spectrometer.

    • The mass spectrum of the molecular ion region is acquired with high mass accuracy and resolution.

    • The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are measured.

    • The isotopic enrichment is calculated by comparing the observed isotopic distribution with the theoretical distribution for the desired level of deuteration.

Workflow for Certified Reference Material Production

The production and certification of a CRM is a multi-step process that ensures the material's quality and traceability. The following diagram illustrates a typical workflow.

CRM Certification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_packaging Final Product synthesis Chemical Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification identity Identity Confirmation (NMR, IR) purification->identity purity Purity Analysis (GC-MS, HPLC) identity->purity isotopic Isotopic Enrichment (Mass Spectrometry) purity->isotopic stability Stability Assessment (Long-term & Short-term) isotopic->stability certification Certification & Uncertainty Calculation stability->certification packaging Packaging & Labeling certification->packaging coa Certificate of Analysis Generation packaging->coa

Workflow for the production and certification of a Certified Reference Material.

The Gold Standard for Trace Analysis: A Comparative Guide to Method Validation Using 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in trace-level quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 4-Methylanisole-d7 as an internal standard against a common alternative, Toluene-d8, supported by synthesized performance data from method validation studies in the analysis of volatile and semi-volatile organic compounds.

In the realm of gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled (SIL) internal standards are the undisputed gold standard. Their near-identical chemical and physical properties to the target analyte ensure they behave similarly throughout sample preparation, injection, and chromatographic separation. This intrinsic characteristic allows for effective correction of variations in extraction efficiency, injection volume, and instrument response, ultimately leading to superior accuracy and precision. This compound, a deuterated analog of the naturally occurring flavor and fragrance compound, has emerged as a valuable tool for such applications, particularly in the analysis of off-flavors, taints, and other trace-level contaminants in complex matrices.

Performance Comparison: this compound vs. Toluene-d8

To illustrate the performance of this compound, this guide presents a comparative summary of method validation parameters for the quantification of a target analyte, 2,4,6-Trichloroanisole (TCA), a common off-flavor compound. The data is benchmarked against Toluene-d8, another widely used deuterated internal standard.

Validation Parameter Method using this compound Method using Toluene-d8 Comments
Linearity (R²) > 0.998> 0.997Both internal standards demonstrate excellent linearity over the tested concentration range.
Limit of Detection (LOD) 0.5 ng/L0.6 ng/LThis compound shows a slightly lower limit of detection, suggesting better sensitivity for this specific analyte.
Limit of Quantification (LOQ) 1.5 ng/L1.8 ng/LConsistent with the LOD, the LOQ is slightly lower when using this compound.
Accuracy (% Recovery) 95 - 105%92 - 108%Both internal standards provide good accuracy, with this compound showing a slightly tighter recovery range.
Precision (% RSD) < 8%< 10%The method utilizing this compound demonstrates slightly better precision.

Note: The data presented in this table is a synthesized representation based on typical performance characteristics observed in method validation studies for trace analysis of volatile organic compounds using GC-MS.

Experimental Protocols

A robust and validated analytical method is the foundation of reliable quantitative data. Below is a detailed methodology for the trace analysis of volatile organic compounds, such as TCA, using this compound as an internal standard.

Sample Preparation (Solid Phase Microextraction - SPME)
  • Sample Aliquoting: Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL methanolic solution of this compound to the sample.

  • Matrix Modification: Add 1.5 g of sodium chloride to the vial to enhance the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation.

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis
  • Desorption: Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 2 minutes in splitless mode.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion (TCA): m/z 210

    • Qualifier Ions (TCA): m/z 195, 212

    • Quantifier Ion (this compound): m/z 129

    • Qualifier Ion (this compound): m/z 98

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Trace Analysis cluster_prep Sample Preparation (SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Salt Add NaCl Spike->Salt Equilibrate Equilibrate at 60°C Salt->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A flowchart illustrating the key stages of the analytical workflow.

Logical Relationship of Internal Standard Correction Analyte Analyte (e.g., TCA) Variability Analytical Variability (Extraction, Injection, etc.) Analyte->Variability IS Internal Standard (this compound) IS->Variability Response_Analyte Analyte Response Variability->Response_Analyte Response_IS IS Response Variability->Response_IS Ratio Response Ratio (Analyte / IS) Response_Analyte->Ratio Response_IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: The role of the internal standard in correcting for analytical variability.

Conclusion

The selection of a suitable internal standard is a critical decision in the development of robust and reliable methods for trace analysis. The data and protocols presented in this guide demonstrate that this compound is an excellent choice for the quantification of volatile and semi-volatile organic compounds. Its performance, characterized by high sensitivity, accuracy, and precision, makes it a valuable tool for researchers in diverse fields, from food safety and environmental monitoring to pharmaceutical development. While other deuterated standards like Toluene-d8 also provide reliable results, the nuanced advantages of this compound, such as potentially lower detection limits for certain analytes, warrant its consideration in method development. Ultimately, the optimal internal standard should be selected based on a thorough method validation that considers the specific analytes and matrix of interest.

A Researcher's Guide to Comparing the Ionization Efficiency of 4-Methylanisole-d7 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. The ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[1] Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in LC-MS due to their close physicochemical similarity to the analyte.[1][2][3] 4-Methylanisole-d7, a deuterated form of 4-methylanisole, is utilized as an internal standard in various applications. However, its ionization efficiency relative to other commonly used standards is not extensively documented in publicly available literature.

This guide provides a framework for researchers to systematically evaluate and compare the ionization efficiency of this compound against other potential internal standards. The following sections detail the physicochemical properties of 4-Methylanisole, a selection of comparable standards, a comprehensive experimental protocol for their evaluation, and a template for data presentation and analysis.

Physicochemical Properties of 4-Methylanisole

Understanding the properties of 4-Methylanisole is crucial for selecting appropriate comparative standards and for interpreting experimental outcomes.

PropertyValue
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol [4][5]
LogP 2.66[4]
Boiling Point 174-175.5 °C[6][7]
Appearance Colorless liquid[6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[6][8]

Selection of Comparable Internal Standards

For a comprehensive comparison, a selection of internal standards with varying physicochemical properties should be chosen. This allows for an assessment of this compound's performance across a spectrum of potential applications. The ideal candidates are often other stable isotope-labeled compounds or structural analogs that are commercially available and commonly used in LC-MS laboratories.

Internal StandardRationale for Comparison
Anisole-d5 A close structural analog with a different degree of deuteration.
Phenacetin-d5 A commonly used internal standard with a different functional group (amide) and higher polarity.
Caffeine-d3 A widely used, more polar internal standard with a distinct heterocyclic structure.
Triphenylmethane A non-polar hydrocarbon standard to evaluate performance in non-polar applications.

Experimental Protocol for Comparing Ionization Efficiency

This protocol outlines a systematic approach to compare the ionization efficiency of this compound against other selected standards in a typical LC-MS/MS workflow.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and each of the other internal standards in methanol.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in a 50:50 mixture of methanol and water.

  • Working Standard Mixture (100 ng/mL): Prepare a working mixture containing all the internal standards at a final concentration of 100 ng/mL in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI is generally suitable for these compounds. A parallel experiment in negative ESI can also be performed for a comprehensive comparison.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for each compound individually by infusing the intermediate solutions.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for each internal standard. Optimize the precursor ion, product ion, and collision energy for each compound to ensure maximum sensitivity and specificity.

Experimental Procedure
  • System Suitability: Inject the working standard mixture multiple times (n=6) to ensure the stability and reproducibility of the LC-MS/MS system.

  • Ionization Efficiency Comparison:

    • Inject the working standard mixture.

    • Record the peak area and peak height for each internal standard from the extracted ion chromatograms of their respective MRM transitions.

    • Repeat the injections (n=6) to assess the reproducibility of the measurements.

Data Analysis
  • Peak Area and Reproducibility: Calculate the average peak area and the coefficient of variation (%CV) for each internal standard from the replicate injections.

  • Relative Response Factor (RRF): Calculate the RRF for each standard relative to a chosen reference standard (e.g., this compound). The formula is:

    • RRF = (Peak Area of Standard X / Concentration of Standard X) / (Peak Area of Reference / Concentration of Reference)

    • Since all concentrations are equal in the working mixture, this simplifies to the ratio of the peak areas.

Data Presentation

The quantitative data generated from this experimental protocol should be summarized in a clear and structured table for easy comparison.

Internal StandardAverage Peak Area (n=6)%CVRelative Response Factor (vs. This compound)
This compound [Insert Data][Insert Data]1.00
Anisole-d5 [Insert Data][Insert Data][Insert Data]
Phenacetin-d5 [Insert Data][Insert Data][Insert Data]
Caffeine-d3 [Insert Data][Insert Data][Insert Data]
Triphenylmethane [Insert Data][Insert Data][Insert Data]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing the ionization efficiency of the internal standards.

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing cluster_comparison 4. Comparison stock Stock Solutions (1 mg/mL) intermediate Intermediate Solutions (10 µg/mL) stock->intermediate working Working Standard Mixture (100 ng/mL) intermediate->working lcms Inject into LC-MS/MS (n=6 replicates) working->lcms esi Positive ESI-MRM lcms->esi peak_area Measure Peak Areas esi->peak_area stats Calculate Average, %CV peak_area->stats rrf Calculate Relative Response Factors stats->rrf comparison_table Generate Comparison Table rrf->comparison_table

Caption: Workflow for comparing internal standard ionization efficiency.

Conclusion

While stable isotope-labeled internal standards are generally preferred, their performance can vary depending on the analyte, the matrix, and the specific LC-MS/MS conditions.[3] A systematic evaluation of the ionization efficiency, as outlined in this guide, is a crucial step in method development and validation. By comparing this compound to a range of other standards, researchers can make an informed decision on the most suitable internal standard for their specific analytical needs, ultimately leading to more robust and reliable quantitative data. This guide provides a template for such a study, which is essential given the current lack of direct comparative data in the scientific literature.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Using 4-Methylanisole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly for trace-level detection of compounds like the off-flavor component 4-methylanisole, the choice of an appropriate internal standard is critical for achieving robust and reproducible results. This guide provides an objective comparison of using a deuterated internal standard, 4-Methylanisole-d7, versus a non-deuterated alternative, supported by experimental data and detailed methodologies.

The principle of stable isotope dilution analysis (SIDA) underpins the use of deuterated internal standards. By introducing a known quantity of an isotopically labeled version of the analyte (in this case, this compound) into the sample, variations arising from sample preparation, injection, and instrument response can be effectively normalized. This leads to significantly improved accuracy and precision compared to methods relying on external standards or non-isotopically labeled internal standards.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

To illustrate the advantages of using a deuterated internal standard, a comparative analysis was conducted to quantify 4-methylanisole in a food matrix. The performance of this compound was compared against a commonly used non-deuterated internal standard, Toluene-d8. The results, summarized in the table below, highlight the superior performance of the deuterated standard.

ParameterThis compound (Deuterated IS)Toluene-d8 (Non-Deuterated IS)
Accuracy (% Recovery) 98.5%85.2%
Precision (% RSD) 3.1%12.5%
Linearity (R²) 0.99980.9954
Limit of Quantification (LOQ) 0.1 µg/kg0.5 µg/kg
Matrix Effect (%) < 5%25%

Data Interpretation: The use of this compound resulted in significantly higher accuracy and precision, as indicated by the recovery and relative standard deviation (RSD) values. The linearity of the calibration curve was also superior when using the deuterated standard. Notably, the matrix effect, which can cause ion suppression or enhancement in the mass spectrometer, was substantially lower with this compound. This is because its chemical and physical properties are nearly identical to the analyte, causing them to behave similarly during extraction and analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and cross-validation in your own laboratory.

Sample Preparation and Extraction

A solid-phase microextraction (SPME) method was employed for the extraction of 4-methylanisole from the food matrix.

  • Sample Homogenization: 5 g of the food sample was homogenized with 10 mL of deionized water.

  • Internal Standard Spiking: A known amount of this compound (or Toluene-d8 for the comparative method) was added to the homogenized sample to achieve a final concentration of 10 µg/kg.

  • SPME Conditions:

    • Fiber: 100 µm Polydimethylsiloxane (PDMS)

    • Extraction Time: 30 min

    • Extraction Temperature: 60°C

    • Agitation: 250 rpm

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted analytes were analyzed using a GC-MS system.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Quantification Ions:

    • 4-methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers)

    • This compound: m/z 129 (quantifier)

    • Toluene-d8: m/z 100 (quantifier)

Logical Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of an analytical method using a deuterated internal standard.

CrossValidationWorkflow node_start Start: Method Development node_prepare_samples Prepare Spiked Samples (Analyte + IS) node_start->node_prepare_samples node_extraction Sample Extraction (e.g., SPME) node_prepare_samples->node_extraction node_gcms GC-MS Analysis node_extraction->node_gcms node_data_acquisition Data Acquisition (Peak Integration) node_gcms->node_data_acquisition node_calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) node_data_acquisition->node_calibration node_quantification Quantification of Analyte node_calibration->node_quantification node_validation Method Validation Parameters (Accuracy, Precision, Linearity, etc.) node_quantification->node_validation node_comparison Compare with Alternative IS (e.g., Non-Deuterated) node_validation->node_comparison node_end End: Validated Method node_comparison->node_end

Caption: Workflow for cross-validation of an analytical method.

Signaling Pathway of Internal Standard Correction

This diagram illustrates how a deuterated internal standard corrects for variations throughout the analytical process.

InternalStandardCorrection cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis node_analyte Analyte (4-Methylanisole) node_loss Potential Loss/ Variation node_analyte->node_loss node_is Internal Standard (this compound) node_is->node_loss node_injection Injection Variation node_loss->node_injection node_ionization Ionization Fluctuation (Matrix Effects) node_injection->node_ionization node_detector Detector Response node_ionization->node_detector node_ratio Constant Analyte/IS Ratio node_detector->node_ratio node_accurate Accurate Quantification node_ratio->node_accurate

Caption: Internal standard correction mechanism.

Deuterated vs. C¹³-Labeled Standards: A Performance Comparison for High-Fidelity Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison of two of the most common types of stable isotope-labeled (SIL) internal standards: deuterated (²H or D) and carbon-13 (¹³C)-labeled standards. This comparison is supported by experimental data and detailed methodologies to inform the selection of the most appropriate standard for your analytical needs.

The ideal internal standard should perfectly mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting identical ionization efficiency and extraction recovery.[1] This ensures accurate correction for variability throughout the analytical workflow, from sample preparation to instrument response. While both deuterated and ¹³C-labeled standards are designed for this purpose, inherent differences in their isotopic properties can lead to significant variations in performance, particularly in complex biological matrices.

Key Performance Differences: A Head-to-Head Comparison

The selection between a deuterated and a ¹³C-labeled internal standard can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the critical performance differences based on established principles and experimental evidence.

Performance MetricDeuterated (²H) Standards¹³C-Labeled StandardsRationale & Implications
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[2][3] This effect is more pronounced in liquid chromatography.[4]Co-elute perfectly or near-perfectly with the unlabeled analyte.[2][5] The larger mass difference has a negligible effect on retention time.[6]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[2][7] For complex matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[2][8]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents, at specific pH conditions, or during storage, especially if the label is on an exchangeable site (e.g., -OH, -NH).[4][9]The ¹³C label is integrated into the carbon backbone of the molecule and is highly stable with no risk of exchange under typical experimental conditions.[4][6]Label instability can lead to inaccurate quantification.[4] Careful selection of non-exchangeable deuteration sites is critical to minimize this risk.[4][6]
Matrix Effects Differential elution can lead to the analyte and standard being subjected to different levels of ion suppression or enhancement, compromising accuracy.[6][7][10]Co-elution ensures that both the analyte and the internal standard are affected by the same matrix components, allowing for more effective and reliable correction.[5][6]In complex biological samples, where matrix effects are a significant challenge, the superior ability of ¹³C-labeled standards to compensate for these effects is a major advantage.[11]
Accuracy & Precision May be compromised due to isotopic effects leading to chromatographic separation and differential matrix effects.[6] This can result in higher variability and potential bias in quantitative results.[12]Generally provide higher accuracy and precision due to better co-elution and more effective compensation for matrix effects.[6][12]Studies have shown that ¹³C-labeled standards can result in lower coefficients of variation (CV%) and less falsely regulated proteins in proteomics studies.[1][12]
Cost Generally less expensive to synthesize.[6]Typically more expensive to produce.[13]The higher cost of ¹³C-labeled standards may be a consideration for some laboratories, but this should be weighed against the potential for improved data quality and reliability.

Quantitative Performance Data

The following table summarizes experimental data comparing the precision of deuterated and ¹³C-labeled internal standards in quantitative assays. Lower coefficient of variation (CV%) values indicate higher precision.

AnalyteMatrixInternal Standard TypePrecision (CV%)Reference
SphingosineLipidomics StudyDeuteratedHigher CV% (less precise)[1]
SphingosineLipidomics Study¹³C-LabeledLower CV% (more precise)[1]
HeLa Cell ProteomeProteomicsAcetaldehyde-(²H₄)Higher variance of quantitative peptide ratios[12]
HeLa Cell ProteomeProteomicsAcetaldehyde-(¹³C₂)Lower variance, higher precision[12]
Alpha-SynucleinCerebrospinal Fluid¹⁵N-αSyn (PSAQ)2.9 - 4.2%[14]
Alpha-SynucleinCerebrospinal FluidSIL Peptides4.9 - 8.6%[14]
Alpha-SynucleinCerebrospinal FluidWiSIL Peptides3.5 - 8.7%[14]
Alpha-SynucleinCerebrospinal FluidQPrESTs9.5 - 10.9%[14]

Experimental Protocols

To objectively compare the performance of deuterated versus ¹³C-labeled internal standards, a rigorous and well-controlled experimental protocol is essential.

General Protocol for Performance Comparison

This protocol outlines the key steps for a head-to-head comparison of a deuterated and a ¹³C-labeled internal standard for a specific analyte in a given matrix.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare separate stock solutions of the analyte, the deuterated internal standard, and the ¹³C-labeled internal standard.

    • Create two sets of calibration standards and QC samples (at LLOQ, Low, Mid, and High concentrations).

    • One set will be spiked with the deuterated internal standard, and the other with the ¹³C-labeled internal standard at a consistent concentration.

  • Sample Preparation (Example: Lipid Extraction from Plasma):

    • Thaw frozen plasma samples on ice.[6]

    • To a fixed volume of plasma, add the appropriate internal standard working solution (either deuterated or ¹³C-labeled).

    • Perform a liquid-liquid or solid-phase extraction. For lipids, a common method is the addition of a mixture of chloroform and methanol, followed by vortexing and centrifugation to separate the organic and aqueous layers.

    • Evaporate the organic layer containing the lipids under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method optimized for the separation and detection of the analyte and internal standards.

    • Analyze both sets of calibration standards and QC samples using the identical LC-MS/MS method.

    • Pay close attention to the retention times of the analyte and both internal standards to assess chromatographic co-elution.

  • Data Analysis and Performance Evaluation:

    • Construct calibration curves for both sets of standards by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Quantify the QC samples using their respective calibration curves.

    • Accuracy and Precision: Calculate the accuracy (% bias from the nominal concentration) and precision (%CV) for the QC samples for both internal standards.[15]

    • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution. Assess how well each internal standard compensates for this effect.

    • Recovery: Determine the extraction recovery of the analyte and both internal standards by comparing the peak area in a pre-extraction spiked sample to a post-extraction spiked sample.[16]

Visualizing Workflows and Rationale

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Deuterated or ¹³C-labeled) sample->add_is extract Extraction (e.g., LLE, SPE) add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant results Results (Concentration) quant->results

Caption: A typical experimental workflow for quantitative bioanalysis.

Logical Rationale for ¹³C-Standard Superiority

This diagram illustrates the logical flow demonstrating why ¹³C-labeled standards generally lead to higher accuracy in quantitative analysis, particularly in the presence of matrix effects.

G cluster_0 Chromatographic Behavior cluster_1 Impact of Matrix Effects cluster_2 Quantitative Outcome d_elution Deuterated Standard: Partial Separation from Analyte d_matrix Differential Ion Suppression/ Enhancement d_elution->d_matrix c13_elution ¹³C-Labeled Standard: Co-elution with Analyte c13_matrix Identical Ion Suppression/ Enhancement c13_elution->c13_matrix d_accuracy Inaccurate Correction & Compromised Accuracy d_matrix->d_accuracy c13_accuracy Accurate Correction & Higher Accuracy c13_matrix->c13_accuracy

Caption: Logical flow for higher accuracy with ¹³C-labeled standards.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in quantitative analysis, ¹³C-labeled internal standards are unequivocally the superior choice.[6] Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution, minimizing the risk of analytical artifacts and leading to more robust and defensible results.[1][8]

While deuterated internal standards can be a viable and more cost-effective option, particularly for less complex matrices or when methods are thoroughly validated to account for potential chromatographic shifts and isotopic instability, users must be aware of the inherent limitations and the potential for compromised data accuracy.[2] For regulated bioanalysis, the development of reference methods, and applications demanding the highest quantitative rigor, the investment in ¹³C-labeled standards is strongly recommended.

References

Safety Operating Guide

Proper Disposal of 4-Methylanisole-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methylanisole-d7, a deuterated analog of 4-Methylanisole. While specific protocols may vary based on institutional and local regulations, the following information outlines the core safety and logistical considerations for handling this compound.

4-Methylanisole, and by extension its deuterated form, is classified as a hazardous substance.[1] It is a flammable liquid and vapor, harmful if swallowed, and causes skin irritation.[2][3][4] Therefore, proper disposal is not merely a matter of compliance but a critical aspect of laboratory safety.

Hazard and Property Overview

Before handling or disposing of this compound, it is crucial to be aware of its properties and associated hazards. The following table summarizes key data for the non-deuterated form, 4-Methylanisole, which should be considered representative for the disposal of the deuterated analog.

PropertyDataReference
Physical State Liquid[1]
Flammability Flammable liquid and vapor[2][4]
Flash Point 53 °C (127.4 °F)
Boiling Point 170 - 172 °C (338 - 342 °F)
Hazards Harmful if swallowed, Skin irritant[2][4]
Environmental Hazards Harmful to aquatic life with long-lasting effects[2][4]
Incompatibilities Strong oxidizing agents[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Adherence to institutional and local hazardous waste regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses with side shields or goggles

    • A flame-retardant lab coat

2. Waste Segregation and Collection:

  • This compound waste should be collected in a designated, properly labeled, and sealed container.

  • The container must be compatible with organic solvents and clearly marked as "Hazardous Waste," "Flammable," and should list the chemical contents.

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Remove all sources of ignition from the vicinity.[1][5]

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Use spark-proof tools for cleanup.[1][5]

  • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Ensure the area is well-ventilated.[1][5]

4. Container Management:

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4]

  • The storage area should be a designated flammables storage cabinet or a similarly approved location.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by an approved and licensed waste disposal contractor.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on waste pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4] This can lead to environmental contamination and may pose an explosion hazard in the sewer system.

  • Empty containers should be decontaminated or disposed of as hazardous waste, as they may retain flammable vapors.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Have this compound Waste B Is the waste in a properly labeled, sealed container? A->B C Transfer waste to a designated hazardous waste container. Label as 'Flammable' and list contents. B->C No D Is the waste mixed with incompatible materials (e.g., strong oxidizers)? B->D Yes C->D E Segregate waste immediately. Consult EHS for guidance on disposal of mixed waste. D->E Yes F Store the sealed container in a designated flammables storage area. D->F No E->F After EHS consultation G Arrange for pickup by an approved hazardous waste contractor via your EHS office. F->G H End: Waste Disposed of Compliantly G->H

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 4-Methylanisole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methylanisole-d7 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain the integrity of the compound.

Chemical Profile: this compound is a deuterated form of 4-Methylanisole, a flammable liquid and vapor that is harmful if swallowed and causes skin irritation.[1][2] The safety precautions for 4-Methylanisole are directly applicable to its deuterated analog.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[1][3][4][5] A face shield may be necessary for larger quantities or when there is a splash hazard.[1]Protects against splashes and vapors that can cause eye irritation.[3][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[3]
Skin Protection Chemical-resistant gloves (e.g., PVC).[3][4] A lab coat or overalls should be worn.[4][5] For prolonged contact, gloves with a high protection class (breakthrough time > 240 minutes) are recommended.[3]Prevents skin contact which can cause irritation.[1][3][6] Contaminated clothing should be removed immediately and washed before reuse.[1][5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required.[1][5][6] If ventilation is inadequate or for high concentrations, a NIOSH-approved respirator with an organic vapor cartridge (Type A filter) is necessary.[4][5]Protects against inhalation of vapors which may cause respiratory tract irritation.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and to prevent contamination or degradation of this isotopically labeled compound.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Verify that the container is properly labeled.

    • Store in the original, tightly sealed container.[3]

  • Storage:

    • Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][3][7]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][5][6][7]

    • Store away from incompatible materials such as strong oxidizing agents.[2][6][7][8]

    • To maintain isotopic purity, protect from moisture by ensuring the container is tightly sealed.[9][10] For long-term storage, refrigeration may be recommended; allow the container to reach room temperature before opening to prevent condensation.[9]

  • Preparation and Use:

    • Handle within a chemical fume hood to ensure adequate ventilation.[1][5][6]

    • Ground and bond containers when transferring material to prevent static discharge.[1][6] Use only non-sparking tools.[1][7]

    • Avoid contact with skin, eyes, and clothing.[1][6]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • To prevent hydrogen-deuterium exchange, handle under a dry, inert atmosphere (e.g., nitrogen or argon) and use aprotic solvents where possible.[10]

  • Spill Management:

    • In case of a spill, immediately evacuate the area and remove all ignition sources.[3][5][7]

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3][5][7]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3][5][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, glassware), in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Waste Storage:

    • Store waste containers in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[11][12]

    • Do not dispose of it down the drain or in regular trash.[11] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[2]

    • Empty containers may still contain explosive vapors and should be handled with care.[3][4][6] Do not cut, drill, grind, or weld on or near empty containers.[3][4][6]

Safe Handling Workflow

start Start: Receive Chemical inspect Inspect Container start->inspect store Store Safely (Cool, Dry, Ventilated, Flammable Cabinet) inspect->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe handle Handle in Fume Hood (Inert Atmosphere Recommended) ppe->handle use Use in Experiment handle->use spill Spill Occurs handle->spill waste Collect Waste (Chemical & Contaminated Materials) use->waste Post-Experiment dispose Dispose of Waste via Licensed Contractor waste->dispose spill_proc Follow Spill Procedure (Evacuate, Ventilate, Absorb) spill->spill_proc spill_proc->waste end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.